Ap4A
Description
Structure
2D Structure
Properties
CAS No. |
5542-28-9 |
|---|---|
Molecular Formula |
C20H28N10O19P4 |
Molecular Weight |
836.4 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C20H28N10O19P4/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(45-19)1-43-50(35,36)47-52(39,40)49-53(41,42)48-51(37,38)44-2-8-12(32)14(34)20(46-8)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H2,21,23,25)(H2,22,24,26)/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1 |
InChI Key |
YOAHKNVSNCMZGQ-XPWFQUROSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N |
Other CAS No. |
5542-28-9 |
physical_description |
Solid |
Synonyms |
[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate; Diadenosine tetraphosphate |
Origin of Product |
United States |
Foundational & Exploratory
The Molecular Architecture of Diadenosine Tetraphosphate (Ap4A): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diadenosine tetraphosphate (Ap4A) is a naturally occurring dinucleoside polyphosphate found across all kingdoms of life. Comprising two adenosine moieties linked by a chain of four phosphate groups, this compound has emerged from being considered a mere metabolic byproduct to a critical signaling molecule involved in a myriad of cellular processes. Its roles in stress response, DNA replication, and cell signaling have made it a molecule of significant interest in various research fields, including drug development. This technical guide provides a comprehensive overview of the molecular structure of this compound, the experimental protocols used for its structural elucidation, and its involvement in key signaling pathways.
Core Structure of Diadenosine Tetraphosphate (this compound)
Diadenosine tetraphosphate is a symmetrical molecule consisting of two adenosine nucleosides joined by a P1,P4-tetraphosphate chain through 5'-5' phosphodiester bonds. The fundamental components of each adenosine moiety are an adenine base and a ribose sugar.
The molecular formula of this compound is C₂₀H₂₈N₁₀O₁₉P₄, with a molar mass of 836.390 g·mol⁻¹.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₈N₁₀O₁₉P₄ | |
| Molar Mass | 836.390 g·mol⁻¹ | |
| IUPAC Name | O1,O7-Di(5′-deoxyadenosin-5′-yl) tetrahydrogen tetraphosphate | |
| CAS Number | 5542-28-9 | |
| λmax | 259 nm | |
| Extinction Coefficient (ε) | 27.0 L mmol⁻¹ cm⁻¹ (at pH 7.5) |
Table 1: Chemical and Physical Properties of this compound. This table summarizes the fundamental chemical and physical characteristics of diadenosine tetraphosphate.
Three-Dimensional Conformation
The three-dimensional structure of this compound has been primarily investigated through X-ray crystallography of this compound in complex with various proteins and through Nuclear Magnetic Resonance (NMR) spectroscopy in solution. These studies have revealed that this compound can adopt different conformations, with a prominent "stacked" conformation where the two adenine rings are in close proximity due to intramolecular interactions. This conformation is influenced by factors such as pH and the presence of divalent cations like Mg²⁺ and Zn²⁺.
Experimental Protocols for Structural Determination
The elucidation of the three-dimensional structure of this compound relies on sophisticated analytical techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.
X-ray Crystallography
X-ray crystallography provides high-resolution structural information of molecules in their crystalline state. For this compound, this typically involves co-crystallizing the molecule with a binding partner, such as an enzyme.
Detailed Methodology:
-
Crystallization: Crystals of the this compound-protein complex are grown by vapor diffusion (hanging or sitting drop method). A solution containing the purified protein and a molar excess of this compound is mixed with a precipitant solution. The mixture is equilibrated against a larger reservoir of the precipitant solution, leading to the slow formation of crystals.
-
Data Collection: A single crystal is mounted and exposed to a monochromatic X-ray beam. The diffraction pattern, consisting of a series of spots, is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase information, which is lost during the experiment, is recovered using methods like molecular replacement if a homologous structure is available. An initial model of the molecule is built into the electron density map and then refined to best fit the experimental data.
Figure 1: Experimental Workflow for X-ray Crystallography of this compound-Protein Complex.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure and dynamics of molecules in solution, which is closer to their native physiological state.
Detailed Methodology:
-
Sample Preparation: A highly concentrated and pure solution of this compound is prepared in a suitable buffer, often containing D₂O to minimize the solvent signal.
-
NMR Data Acquisition: A series of one- and two-dimensional NMR experiments are performed.
-
1D ¹H and ³¹P NMR: Provide initial information about the chemical environment of the protons and phosphorus atoms.
-
2D COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, helping to assign protons within the ribose sugar rings.
-
2D TOCSY (Total Correlation Spectroscopy): Establishes the correlation between all protons within a spin system, aiding in the complete assignment of ribose protons.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space (typically < 5 Å), which is crucial for determining the three-dimensional conformation, including the stacking of the adenine rings.
-
-
Structure Calculation: The distance restraints obtained from NOESY experiments, along with torsional angle restraints derived from coupling constants, are used as input for molecular dynamics and simulated annealing calculations to generate a family of structures consistent with the experimental data.
This compound in Cellular Signaling Pathways
This compound acts as a signaling molecule in several key cellular pathways. Its synthesis and degradation are tightly regulated, allowing it to function as a rapid and transient signal in response to cellular stress.
Synthesis and Degradation of this compound
The primary route for this compound synthesis is a side reaction of aminoacyl-tRNA synthetases (aaRSs), particularly Lysyl-tRNA synthetase (LysRS). Degradation is mainly carried out by Nudix (Nucleoside diphosphate linked to some moiety X) hydrolases.
The Role of Diadenosine Tetraphosphate (Ap4A) as a Cellular Alarmone in Bacteria: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diadenosine tetraphosphate (Ap4A) is a dinucleoside polyphosphate that has emerged as a crucial signaling molecule in bacteria, acting as a cellular alarmone in response to a wide array of environmental stresses.[1][2][3] First discovered in 1966, this molecule, composed of two adenosine moieties linked by a four-phosphate bridge, accumulates under conditions such as heat shock, oxidative stress, and exposure to antibiotics.[1][4] While initially debated as a mere metabolic byproduct, a growing body of evidence now supports its role as a bona fide second messenger that modulates critical cellular processes to enhance survival under adverse conditions. This technical guide provides a comprehensive overview of the core aspects of this compound metabolism and signaling in bacteria, intended for researchers and professionals in the fields of microbiology, biochemistry, and drug development.
I. This compound Metabolism: A Tightly Regulated Balance of Synthesis and Degradation
The intracellular concentration of this compound is meticulously controlled through a dynamic interplay between its synthesis and degradation.
A. Synthesis of this compound
The primary route of this compound synthesis in bacteria is a side reaction of the canonical aminoacylation process catalyzed by aminoacyl-tRNA synthetases (aaRSs).[1][5] This two-step process is detailed below:
-
Amino Acid Activation: An amino acid is activated by ATP to form an enzyme-bound aminoacyl-adenylate (aa-AMP) intermediate, with the release of pyrophosphate (PPi).
-
This compound Formation: In the absence of its cognate tRNA, a second molecule of ATP can act as a nucleophile, attacking the aa-AMP intermediate to produce this compound and release the amino acid.[1][5]
The efficiency of this compound synthesis varies among different aaRSs, with some exhibiting high activity (e.g., Lysyl-, Phenylalanyl-, and Histidyl-tRNA synthetases) and others showing low or undetectable activity.[1]
Signaling Pathway: this compound Synthesis by Aminoacyl-tRNA Synthetase
Caption: this compound synthesis pathway via aminoacyl-tRNA synthetase.
B. Degradation of this compound
The removal of this compound is crucial to reset the signaling cascade and is primarily accomplished by two families of hydrolases:
-
Nudix Hydrolases: Members of the Nudix (Nucleoside diphosphate linked to some other moiety X) hydrolase superfamily, such as RppH in E. coli, catalyze the asymmetric hydrolysis of this compound, yielding ATP and AMP.[1][5]
-
ApaH Hydrolases: In many Gram-negative bacteria, the ApaH (diadenosine tetraphosphatase) family of enzymes performs a symmetric cleavage of this compound, resulting in two molecules of ADP.[1][5] In Gram-positive bacteria, the YqeK protein fulfills a similar role.[6]
Signaling Pathway: this compound Degradation
Caption: Major enzymatic pathways for this compound degradation in bacteria.
II. Quantitative Data on this compound Levels and Enzyme Kinetics
The cellular concentration of this compound undergoes dramatic changes in response to stress. The following tables summarize key quantitative data from the literature.
Table 1: Intracellular Concentrations of this compound in Bacteria under Different Conditions
| Bacterial Species | Condition | This compound Concentration (µM) | Fold Increase | Reference |
| Escherichia coli | Exponential Growth | 0.2 - 3.6 | - | [7] |
| Escherichia coli | Kanamycin Treatment | ~40-72 | 20 | [4] |
| Salmonella typhimurium | Mild Heat Shock (28-42°C) | up to 10 | >3 | [1] |
| Salmonella typhimurium | Severe Heat Shock (28-50°C) | up to 30 | >10 | [1] |
| Salmonella typhimurium | 10% Ethanol Stress | up to 50 | ~17 | [1] |
| Salmonella typhimurium | Oxidative Stress (CdCl₂) | up to 365 | >100 | [1] |
| Bacillus subtilis | Exponential Growth | 24.2 | - | [1] |
| Pseudomonas fluorescens | apaH mutant | >100-fold increase | >100 | [8] |
Table 2: Kinetic Parameters of Enzymes Involved in this compound Metabolism
| Enzyme | Organism | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Synthesis | ||||||
| Aminoacyl-tRNA Synthetases | Various Bacteria | ATP, Amino Acid | - | - | High/Low/Undetectable | [1] |
| Degradation | ||||||
| ApaH | Pseudomonas fluorescens | This compound | - | - | Dose-dependent cleavage | [8] |
| RppH | Escherichia coli | This compound | - | - | - | [1][5] |
| YqeK | Streptococcus pyogenes | This compound | - | - | Optimal at pH 7.0, 45°C | [5] |
Note: Comprehensive kinetic data for this compound synthesis by specific bacterial aaRSs are limited in the literature.
III. Cellular Responses and Signaling Pathways Mediated by this compound
Upon accumulation, this compound interacts with a variety of protein targets to orchestrate a multifaceted stress response.
A. Key Protein Targets and Downstream Effects
-
Inosine-5'-monophosphate dehydrogenase (IMPDH): In Bacillus subtilis, this compound binds to and allosterically inhibits IMPDH, a key enzyme in GTP biosynthesis. This inhibition helps remodel metabolism and confers heat resistance.[2]
-
Molecular Chaperones and Proteases (DnaK, GroEL, ClpB): In E. coli, this compound has been shown to interact with heat shock proteins, suggesting a role in maintaining protein homeostasis during stress.[2]
-
Quorum Sensing and Biofilm Formation: In E. coli and Pseudomonas fluorescens, elevated this compound levels have been linked to the regulation of quorum sensing pathways and the inhibition of biofilm formation, potentially influencing bacterial virulence and antibiotic susceptibility.[9][10]
-
RNA Capping: Recent studies have revealed that this compound can act as a precursor for non-canonical 5' RNA caps in E. coli, which can enhance RNA stability and influence gene expression under stress conditions.[2]
Signaling Pathway: this compound-Mediated Stress Response
References
- 1. The mysterious diadenosine tetraphosphate (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From Dusty Shelves toward the Spotlight: Growing Evidence for this compound as an Alarmone in Maintaining RNA Stability and Proteostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 4. air.unimi.it [air.unimi.it]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. dspace.cuni.cz [dspace.cuni.cz]
- 8. Di-Adenosine Tetraphosphate (this compound) Metabolism Impacts Biofilm Formation by Pseudomonas fluorescens via Modulation of c-di-GMP-Dependent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diadenosine tetraphosphate modulated quorum sensing in bacteria treated with kanamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Di-adenosine tetraphosphate (this compound) metabolism impacts biofilm formation by Pseudomonas fluorescens via modulation of c-di-GMP-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Ap4A Signaling Pathways in Eukaryotic Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diadenosine tetraphosphate (Ap4A) is a naturally occurring dinucleoside polyphosphate that has emerged from being considered a mere metabolic byproduct to a significant signaling molecule in eukaryotic cells.[1][2] Its intracellular concentration rises in response to various cellular stresses, including oxidative stress, heat shock, and DNA damage, positioning it as a key "alarmone" that orchestrates cellular responses to adverse conditions.[3][4][5] This technical guide provides a comprehensive overview of the core this compound signaling pathways, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Core Signaling Pathways
This compound exerts its biological effects through interactions with a variety of downstream effector proteins, influencing critical cellular processes such as transcriptional regulation, DNA replication and repair, and immune responses.
Transcriptional Regulation via HINT1-MITF Pathway
A primary mechanism of this compound-mediated gene expression regulation involves the Histidine Triad Nucleotide-binding Protein 1 (HINT1) and the Microphthalmia-associated Transcription Factor (MITF).[1] In resting cells, HINT1 binds to MITF, repressing its transcriptional activity. Upon cellular stimulation, such as through allergen activation in mast cells, intracellular this compound levels increase.[6] this compound then binds to HINT1, causing a conformational change that leads to the dissociation of the HINT1-MITF complex.[1][7] The released MITF is then free to translocate to the nucleus and activate the transcription of its target genes, which are involved in processes like cell proliferation, survival, and differentiation.[6][7]
DNA Replication and Repair
This compound plays a dual role in maintaining genome integrity. Under conditions of DNA damage, intracellular this compound levels increase significantly.[8][9] This elevation is, in part, mediated by DNA ligase III, which can synthesize this compound during DNA repair processes.[1] The accumulated this compound can then inhibit the initiation of DNA replication, providing the cell with time to repair the damage before entering the S phase.[8][9] This inhibition is thought to occur by preventing the formation of the pre-initiation complex or the activation of the replisome.[10]
Furthermore, this compound can be ADP-ribosylated by Poly(ADP-ribose) Polymerase 1 (PARP1). This modified form of this compound is also implicated in the inhibition of DNA polymerase-α-primase activity, further halting DNA replication at the forks.[1]
References
- 1. binding constant kd: Topics by Science.gov [science.gov]
- 2. This compound and ADP-beta-S binding to P2 purinoceptors present on rat brain synaptic terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relationship between cellular diadenosine 5',5'''-P1,P4-tetraphosphate level, cell density, cell growth stimulation and toxic stresses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Re-evaluation of Diadenosine Tetraphosphate (this compound) From a Stress Metabolite to Bona Fide Secondary Messenger [frontiersin.org]
- 5. The mysterious diadenosine tetraphosphate (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Second messenger this compound polymerizes target protein HINT1 to transduce signals in FcεRI-activated mast cells (Journal Article) | OSTI.GOV [osti.gov]
- 8. WikiGenes - NUDT2 - nudix (nucleoside diphosphate linked... [wikigenes.org]
- 9. PASTA: PARP activity screening and inhibitor testing assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of the binding of diadenosine 5',5'''-P1,P4-tetraphosphate (this compound) to rat liver cell membranes - PMC [pmc.ncbi.nlm.nih.gov]
The Alarmone Ap4A: A Technical Guide to its Intracellular Dynamics Under Normal and Stress Conditions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diadenosine tetraphosphate (Ap4A) has long been a molecule of interest, transitioning from being considered a mere metabolic byproduct to a significant signaling molecule, or "alarmone," particularly in the context of cellular stress.[1][2][3][4][5][6][7][8][9] Its intracellular concentrations are tightly regulated, exhibiting dramatic increases in response to a variety of stressors, including heat shock, oxidative stress, and DNA damage.[2][3][5][7][10] This technical guide provides a comprehensive overview of the intracellular concentration of this compound under both normal and stress conditions, details the experimental protocols for its quantification, and illustrates its role in cellular signaling pathways.
Intracellular Concentration of this compound: A Comparative Analysis
Under normal physiological conditions, the intracellular levels of this compound are maintained at a low basal level.[3][5] However, in response to cellular stress, its concentration can increase dramatically, acting as a signal to initiate adaptive responses. The following tables summarize the quantitative data on this compound concentrations in various organisms and cell types under normal versus stress conditions.
This compound Concentration in Bacterial Cells
| Organism | Condition | This compound Concentration (µM) | Fold Increase | Reference |
| E. coli | Basal | 0.2 - 3.6 | - | [11] |
| Kanamycin treatment (induces oxidative stress) | 20-fold increase | ~20 | [3] | |
| S. typhimurium | Basal (non-oxidative stress) | < 3 - < 5 | - | [1][3] |
| Mild Heat Shock (28°C to 42°C) | up to 10 | - | [7][10] | |
| Severe Heat Shock (28°C to 50°C) | up to 30 (peaks) | ~10 | [1][3][7][10] | |
| 10% Ethanol | > 50 | > 10 | [1][3][7][10] | |
| Oxidative Stress (CdCl₂) | 365 | > 100 | [3][7][10] | |
| B. subtilis | Exponential growth | 24.2 | - | [7][10] |
| C. acetobutylicum | Basal | 0.3 | - | [11] |
| M. xanthus | Basal | 6 | - | [11] |
This compound Concentration in Eukaryotic Cells
| Organism/Cell Line | Condition | This compound Concentration | Fold Increase | Reference |
| S. cerevisiae | Basal | ~0.08 µM | - | [1] |
| Heat Shock (46°C) | 50-fold increase | 50 | [1] | |
| Cadmium acetate | Increase | - | [3] | |
| Drosophila cells | Basal | - | - | |
| Heat Shock (19°C to 37°C) | - | 2.2 - 3.3 | [1] | |
| CdCl₂ (1 mM) | 30 µM | > 100 | [3] | |
| P. polycephalum (slime mold) | Basal | - | - | |
| 0.1 mM dinitrophenol (oxidative stress) | - | 3 - 7 | [3] | |
| Hypoxia | - | 6 - 7 | [3] | |
| Mammalian cells (general) | Normal | Low levels | - | [5] |
| Heat shock, oxidative damage, genotoxic stress | Significant increase | - | [5] | |
| Mouse 3T3 cells | Hyperthermic treatment | Elevated | - | [1] |
| AA8 cells | Basal | 0.63 pmol/10⁶ cells | - | [11] |
| HEK293T cells | Basal | 0.9 pmol/10⁶ cells or 0.5 pmol/10⁶ cells | - | [11] |
| Artemia (cysts and larvae) | 40°C Heat Shock | - | 1.8 | [12] |
| 47°C Heat Shock (cysts) | - | 2.8 | [12] |
Experimental Protocols for Quantification of Intracellular this compound
Accurate quantification of intracellular this compound is crucial for studying its physiological roles. The following sections detail the methodologies for key experiments cited in the literature.
Cell Lysis and this compound Extraction
A rapid and efficient extraction method is essential to minimize the degradation of this compound. A common method involves alkaline extraction followed by purification.[13]
Materials:
-
Cell culture plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
0.1 N NaOH
-
Neutralizing buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Boronate affinity resin
-
Wash buffers (specific to the resin)
-
Elution buffer (e.g., acidic buffer)
-
Microcentrifuge tubes
Protocol:
-
Wash cell monolayers once with ice-cold PBS.
-
Aspirate the PBS and add 0.1 N NaOH to the plate to lyse the cells (e.g., 200 µl for a 6-well plate).[13]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Immediately neutralize the lysate by adding a calculated volume of neutralizing buffer.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 5 minutes at 4°C to pellet cell debris.[14]
-
Apply the supernatant to a pre-equilibrated boronate affinity resin column. This selectively binds molecules with cis-diols, such as the ribose moieties in this compound.[13]
-
Wash the resin with wash buffers to remove unbound cellular components.
-
Elute the bound this compound using an appropriate elution buffer.
-
The eluate is now ready for quantification.
Quantification of this compound by Luciferin-Luciferase Bioluminescence Assay
This is a highly sensitive method for quantifying subpicomole amounts of this compound.[13][15] The assay relies on the enzymatic conversion of this compound to ATP, which is then measured using the firefly luciferin-luciferase reaction.
Materials:
-
Purified this compound extract
-
Alkaline phosphatase
-
Venom phosphodiesterase
-
Luciferin-luciferase reagent kit
-
Luminometer
Protocol:
-
In a luminometer tube, combine the purified this compound extract with alkaline phosphatase and venom phosphodiesterase.[13]
-
The venom phosphodiesterase hydrolyzes this compound to produce ATP.
-
Add the luciferin-luciferase reagent to the tube.
-
The luciferase enzyme utilizes the newly generated ATP to catalyze the oxidation of luciferin, resulting in light emission.
-
Immediately measure the light output using a luminometer.
-
The amount of light produced is directly proportional to the amount of ATP, and therefore to the initial amount of this compound in the sample.
-
Generate a standard curve using known concentrations of this compound to determine the concentration in the experimental samples.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
HPLC provides a robust and specific method for the separation and quantification of this compound.[13][16]
Materials:
-
Purified this compound extract
-
HPLC system with a suitable column (e.g., ion-pair reversed-phase)
-
Mobile phase buffers
-
This compound standard
Protocol:
-
Inject the purified this compound extract onto the HPLC column.
-
Elute the sample using a defined gradient of mobile phase buffers.
-
Monitor the eluate at a specific wavelength (e.g., 259 nm) to detect the adenosine moieties of this compound.
-
The retention time of the this compound peak is compared to that of a known standard for identification.
-
The area under the peak is integrated and compared to a standard curve to quantify the amount of this compound.
Signaling Pathways and a Potential Role for this compound
The accumulation of this compound under stress is not a passive event but rather an active signal that can modulate various cellular processes. While the full extent of this compound's signaling network is still under investigation, several key pathways have been identified.
One prominent hypothesis is that this compound acts as an "alarmone," a signaling molecule that alerts the cell to stressful conditions and initiates adaptive responses.[1][3][4][7] For instance, in bacteria, increased this compound levels have been linked to the regulation of stress-response genes.
In eukaryotes, this compound has been implicated in the regulation of DNA replication and the immune response.[3] Notably, this compound can interact with and modulate the activity of proteins such as inosine-5'-monophosphate dehydrogenase (IMPDH), an enzyme involved in nucleotide metabolism.[1] Furthermore, recent studies have shown that this compound can influence the cGAS-STING pathway, a critical component of the innate immune system that detects cytosolic DNA.[1][6] Lysyl-tRNA synthetase (LysRS) can synthesize this compound, which then competes with cGAMP for binding to STING, thereby modulating the interferon response.[1][6]
Visualizations
Experimental Workflow for this compound Quantification
Caption: Workflow for the extraction and quantification of intracellular this compound.
This compound Signaling in the cGAS-STING Pathway
Caption: this compound modulates the cGAS-STING innate immune signaling pathway.
References
- 1. Frontiers | Re-evaluation of Diadenosine Tetraphosphate (this compound) From a Stress Metabolite to Bona Fide Secondary Messenger [frontiersin.org]
- 2. From Dusty Shelves toward the Spotlight: Growing Evidence for this compound as an Alarmone in Maintaining RNA Stability and Proteostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Re-evaluation of Diadenosine Tetraphosphate (this compound) From a Stress Metabolite to Bona Fide Secondary Messenger - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Re-evaluation of Diadenosine Tetraphosphate (this compound) From a Stress Metabolite to Bona Fide Secondary Messenger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound in Cancer: A Multifaceted Regulator and Emerging Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The mysterious diadenosine tetraphosphate (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of diadenosine tetraphosphate microinjection on heat shock protein synthesis in Xenopus laevis oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of diadenosine tetraphosphate microinjection on heat shock protein synthesis in Xenopus laevis oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. dspace.cuni.cz [dspace.cuni.cz]
- 12. Changes in intracellular levels of Ap3A and this compound in cysts and larvae of Artemia do not correlate with changes in protein synthesis after heat-shock - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of diadenosine 5',5''',-P1,P4-tetraphosphate levels in cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. elearning.unite.it [elearning.unite.it]
- 15. Determination of diadenosine tetraphosphate (this compound) levels in subpicomole quantities by a phosphodiesterase luciferin--luciferase coupled assay: application as a specific assay for diadenosine tetraphosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. High-performance liquid chromatographic assay of the diadenosine polyphosphates in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Biosynthesis of Diadenosine Tetraphosphate (Ap4A) by Aminoacyl-tRNA Synthetases
For Researchers, Scientists, and Drug Development Professionals
Diadenosine tetraphosphate (Ap4A) is a ubiquitous and multifaceted signaling molecule found across all kingdoms of life. Initially considered a mere byproduct of cellular metabolism, this compound is now recognized as a critical "alarmone"—a second messenger that orchestrates cellular responses to a wide array of environmental and physiological stresses.[1][2][3] The primary architects of its intracellular synthesis are the aminoacyl-tRNA synthetases (aaRSs), a family of enzymes essential for protein synthesis.[2][4] This guide provides an in-depth examination of the mechanisms by which aaRSs produce this compound, the quantitative aspects of its production, the experimental protocols for its study, and its role in key signaling pathways, highlighting its significance as an emerging therapeutic target.
The Core Mechanism: A Side Reaction of Protein Synthesis
Aminoacyl-tRNA synthetases are indispensable enzymes that catalyze the first step of protein synthesis: the charging of tRNA molecules with their cognate amino acids.[5] This process occurs via a two-step reaction. First, the aaRS activates a specific amino acid using ATP to form a high-energy aminoacyl-adenylate (aa-AMP) intermediate, with the release of pyrophosphate (PPi).[1][4] Second, the activated amino acid is transferred from the aa-AMP intermediate to the 3' end of its corresponding tRNA.
Quantitative Aspects of this compound Synthesis
The efficiency of this compound synthesis varies significantly among different aaRSs. Based on their catalytic ability, they can be broadly categorized into groups with high, low, or undetectable activity.[4][7] This differential activity suggests a specialized role for certain synthetases in stress-related this compound production.
Table 1: Relative this compound Synthesis Activity of Various Aminoacyl-tRNA Synthetases
| Activity Level | Aminoacyl-tRNA Synthetase (aaRS) |
|---|---|
| High | Phenylalanyl-tRNA synthetase (PheRS), Lysyl-tRNA synthetase (LysRS), Histidyl-tRNA synthetase (HisRS) |
| Low | Isoleucyl-tRNA synthetase (IleRS), Seryl-tRNA synthetase (SerRS), Leucyl-tRNA synthetase (LeuRS), Aspartyl-tRNA synthetase (AspRS), Tyrosyl-tRNA synthetase (TyrRS), Valyl-tRNA synthetase (ValRS) |
| Undetectable | Arginyl-tRNA synthetase (ArgRS), Tryptophanyl-tRNA synthetase (TrpRS) |
Source: Based on early studies of prokaryotic and eukaryotic aaRSs.[4][7]
Intracellular concentrations of this compound are tightly regulated but can increase dramatically in response to cellular stress, underscoring its role as an alarmone.[1] Levels can fluctuate based on the organism, cell type, and the nature of the stressor.
Table 2: Intracellular Concentrations of this compound Under Various Conditions
| Organism / Cell Type | Condition | This compound Concentration | Reference |
|---|---|---|---|
| Escherichia coli | Exponential Growth (Basal) | 0.2 µM - 3.6 µM | [8] |
| Salmonella typhimurium | Heat Shock | >20-fold increase | [4] |
| Salmonella typhimurium | Oxidative Stress (Menadione) | Significant increase | [9] |
| Physarum polycephalum | Anaerobic Conditions | 3 to 7-fold increase | [10] |
| Human Embryonic Kidney (HEK293T) | Basal | ~0.38 pmol / 10⁶ cells | [9] |
| Human Embryonic Kidney (HEK293T) | Oxidative Stress (Menadione) | ~2-fold increase | [9] |
Note: Concentration units and measurement techniques vary between studies, affecting direct comparability.
A unique mechanism for this compound synthesis has been identified in human glycyl-tRNA synthetase (GlyRS), which can produce this compound through the direct condensation of two ATP molecules, independent of its cognate amino acid, glycine.[6] This suggests a specialized role for GlyRS in maintaining this compound homeostasis decoupled from the demands of protein synthesis.[6]
Experimental Protocols for this compound Measurement
Accurate quantification of intracellular this compound is crucial for studying its physiological roles. The methodology typically involves cellular extraction, purification, and sensitive detection.
Detailed Methodology for this compound Quantification:
-
Cell Culture and Lysis:
-
Culture mammalian cells to the desired confluency (e.g., ~90%).
-
To induce stress, treat cells with an agent like menadione or H₂O₂ for a specified time.[9]
-
Rapidly halt metabolism by placing culture dishes on ice and washing with a cold isotonic solution.
-
Lyse the cells to extract intracellular contents. A common method involves dissolving the cell monolayer with 0.1 N NaOH.[11]
-
-
Purification of this compound:
-
This compound must be separated from other nucleotides (especially ATP) and cellular components.
-
Boronate Affinity Chromatography: This technique is highly effective. This compound, with its cis-diol groups on the ribose moieties, selectively binds to a boronate resin.[11] Contaminating components are washed away, and this compound is then eluted.
-
-
Quantification:
-
Luciferin-Luciferase Bioluminescence Assay: This is a highly sensitive method capable of detecting sub-picomole amounts.[11][12]
-
Principle: The assay is performed in a coupled reaction. First, venom phosphodiesterase and alkaline phosphatase are used to hydrolyze this compound specifically to ATP.
-
The resulting ATP is then quantified using the firefly luciferin-luciferase system, where the amount of light produced is directly proportional to the ATP concentration, and thus to the original amount of this compound.
-
-
High-Performance Liquid Chromatography (HPLC): HPLC is used for the separation and direct quantification of this compound and to validate the results from other assays.[10][11] It provides high specificity and resolution.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is considered a highly reliable and precise method, often using ¹³C-labeled internal standards for accurate normalization.[8][9]
-
This compound Signaling Pathways and Drug Development Implications
The this compound synthesized by aaRSs is not merely a metabolic byproduct but an active signaling molecule that modulates critical cellular pathways, making it highly relevant for drug development.
The LysRS-Ap4A-MITF Pathway: A well-characterized eukaryotic pathway involves Lysyl-tRNA synthetase (LysRS). Upon stimulation (e.g., through a MAPK cascade), LysRS can be phosphorylated, which enhances its this compound synthesis activity.[13] The locally produced this compound then binds to the Histidine Triad Nucleotide Binding Protein 1 (HINT1).[14] This binding disrupts the inhibitory HINT1-MITF complex, releasing the Microphthalmia-associated Transcription Factor (MITF) to activate the transcription of its target genes, which are involved in processes like melanocyte development and melanoma progression.[2][14] This pathway has profound implications in allergic diseases and cancer metastasis.[1]
Broader Roles in Stress Response and Disease:
-
Integrated Stress Response: Under prolonged stress, some aaRSs, like Tyrosyl-tRNA synthetase (TyrRS), translocate to the nucleus.[15][16] While this specific action is linked to transcriptional repression of translation genes to conserve resources, it highlights the broader role of aaRSs as stress sensors that integrate signals to mediate protective responses.[15][16]
-
Cancer and Angiogenesis: Elevated aaRS expression and activity are common in cancer cells, correlating with increased this compound synthesis.[2] this compound has been shown to promote angiogenesis, facilitate metastasis, and enhance resistance to apoptosis, making its biosynthetic pathway a compelling target for oncology drug development.[2]
-
Purinergic Signaling: this compound can interact with purinergic P2X and P2Y receptors on the cell surface, influencing ion homeostasis and modulating cellular responses to stress.[2]
The central role of aaRSs in producing this key signaling molecule, combined with the involvement of this compound in cancer, immune regulation, and neurological disorders, positions the this compound biosynthesis pathway as a promising area for the development of novel therapeutics.[2][17]
Conclusion
The biosynthesis of this compound by aminoacyl-tRNA synthetases is a fascinating example of how a core cellular process can be repurposed for signaling and regulation. What was once viewed as a simple side reaction of protein synthesis is now understood to be a critical, regulated pathway for producing a potent second messenger. By acting as stress sensors, aaRSs translate environmental cues into fluctuating levels of this compound, which in turn modulates gene expression, cell survival, and stress adaptation. For researchers and drug developers, a deep understanding of this pathway—from its fundamental biochemistry to its complex role in human disease—opens new avenues for therapeutic intervention.
References
- 1. The mysterious diadenosine tetraphosphate (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Aminoacyl-tRNA synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal Structures and Biochemical Analyses Suggest a Unique Mechanism and Role for Human Glycyl-tRNA Synthetase in this compound Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dspace.cuni.cz [dspace.cuni.cz]
- 9. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 10. Changes in diadenosine tetraphosphate levels in Physarum polycephalum with different oxygen concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of diadenosine 5',5''',-P1,P4-tetraphosphate levels in cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of diadenosine tetraphosphate (this compound) levels in subpicomole quantities by a phosphodiesterase luciferin--luciferase coupled assay: application as a specific assay for diadenosine tetraphosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Re-evaluation of Diadenosine Tetraphosphate (this compound) From a Stress Metabolite to Bona Fide Secondary Messenger [frontiersin.org]
- 14. This compound - Wikipedia [en.wikipedia.org]
- 15. Nuclear translocation of an aminoacyl-tRNA synthetase may mediate a chronic “integrated stress response” - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nuclear translocation of an aminoacyl-tRNA synthetase may mediate a chronic "integrated stress response" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
Key Enzymatic Regulators of Diadenosine Tetraphosphate (Ap4A) Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diadenosine 5',5'''-P1,P4-tetraphosphate (Ap4A) is a naturally occurring dinucleoside polyphosphate that has emerged from being considered a mere metabolic byproduct to a critical signaling molecule involved in a myriad of cellular processes. Its intracellular concentration is tightly controlled by a delicate balance between its synthesis and degradation, orchestrated by a specific set of enzymes. Dysregulation of this compound metabolism has been implicated in various pathological conditions, including cancer and neurological disorders, making the enzymes that govern its levels attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the core enzymatic regulators of this compound metabolism, detailing their kinetic properties, the experimental protocols to assay their activity, and their roles in key signaling pathways.
I. Key Enzymatic Regulators of this compound Metabolism
The cellular concentration of this compound is principally regulated by the opposing activities of synthesizing enzymes and hydrolyzing enzymes.
A. This compound Synthesis
The primary route of this compound synthesis is as a side reaction of aminoacyl-tRNA synthetases (aaRSs), particularly under conditions of cellular stress.[1] Other enzymes, such as DNA ligases, have also been shown to contribute to this compound production, especially in the context of the DNA damage response.[2][3]
-
Aminoacyl-tRNA Synthetases (aaRSs): These enzymes catalyze the attachment of amino acids to their cognate tRNAs. In a side reaction, the aminoacyl-AMP intermediate can react with a second molecule of ATP to generate this compound.[1][4] The efficiency of this compound synthesis varies between different aaRSs.[1]
-
DNA Ligase III: This enzyme, involved in DNA repair, has been identified as a significant contributor to the synthesis of this compound in response to DNA damage.[2][5]
B. This compound Hydrolysis
The degradation of this compound is carried out by specific hydrolases that cleave the phosphodiester bond, thereby regulating its intracellular concentration and signaling activity. These enzymes are broadly classified based on their mode of cleavage: asymmetrical and symmetrical.
-
NUDT2 (Nudix Hydrolase 2, also known as APAH1): A member of the Nudix hydrolase superfamily, NUDT2 asymmetrically hydrolyzes this compound to yield AMP and ATP.[6][7][8] It is considered a key regulator of basal this compound levels in mammalian cells.[9][10][11]
-
FHIT (Fragile Histidine Triad): This protein, encoded by a tumor suppressor gene, exhibits hydrolase activity towards dinucleoside polyphosphates, with a preference for Ap3A but also capable of hydrolyzing this compound to AMP and ADP.[12]
-
ApaH (Diadenosine Tetraphosphatase): Found in prokaryotes like E. coli, ApaH symmetrically cleaves this compound into two molecules of ADP.[13] Its activity is crucial for maintaining low this compound levels in bacteria.[13]
II. Quantitative Data on this compound Metabolizing Enzymes
Understanding the kinetic parameters of these enzymes is crucial for elucidating their physiological roles and for the development of specific inhibitors or activators. The following table summarizes the available kinetic data for the key enzymatic regulators of this compound metabolism.
| Enzyme | Organism/Source | Substrate | Km (µM) | kcat (s-1) | Vmax | Catalytic Efficiency (kcat/Km) (M-1s-1) | Conditions | Reference |
| FHIT | Human | This compound | - | - | - | 6.7 x 103 | Mn2+ dependent | [12] |
| FHIT | Human | Ap3A | - | - | - | 2 x 106 | Mn2+ dependent | [12] |
Note: Comprehensive kinetic data for NUDT2 and ApaH with this compound as a substrate, as well as Vmax values for aaRS-mediated this compound synthesis, are not consistently reported in the literature and represent a gap in current knowledge.
III. Experimental Protocols
Accurate measurement of the activity of this compound metabolizing enzymes is fundamental to studying their function. Below are detailed methodologies for assaying the activity of key this compound hydrolases and synthesis enzymes.
A. NUDT2 (this compound Hydrolase) Activity Assay
This protocol describes a common method for measuring the asymmetrical hydrolysis of this compound by NUDT2.
Principle: The activity of NUDT2 is determined by measuring the rate of production of ATP from the hydrolysis of this compound. The generated ATP is then quantified using a luciferase-based bioluminescence assay.
Materials:
-
Recombinant human NUDT2 protein
-
This compound substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
Luciferin-luciferase ATP detection reagent
-
96-well white, flat-bottom microplate
-
Luminometer
Procedure:
-
Reaction Setup: In a 96-well plate, prepare the reaction mixture containing assay buffer and this compound at a desired concentration (e.g., 10 µM).
-
Enzyme Addition: Initiate the reaction by adding a known amount of recombinant NUDT2 protein to each well. Include a no-enzyme control.
-
Incubation: Incubate the plate at 37°C for a specific time period (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination: Stop the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding a stop solution (e.g., 0.1 M HCl).
-
ATP Detection: Add the luciferin-luciferase ATP detection reagent to each well according to the manufacturer's instructions.
-
Luminescence Measurement: Immediately measure the luminescence using a luminometer.
-
Data Analysis: Generate an ATP standard curve to convert the luminescence readings to ATP concentrations. Calculate the specific activity of NUDT2 as the amount of ATP produced per unit time per amount of enzyme.
B. FHIT Hydrolase Activity Assay
This protocol outlines a fluorimetric method for assessing the hydrolase activity of FHIT.
Principle: This assay utilizes a fluorogenic analog of Ap3A, di(1,N6-ethenoadenosine) 5',5'''-P1,P3-triphosphate (ε-Ap3A), which upon cleavage by FHIT, results in an increase in fluorescence intensity. A similar principle can be applied using ε-Ap4A.[14]
Materials:
-
Recombinant human FHIT protein
-
ε-Ap3A or ε-Ap4A substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 6.8, 150 mM NaCl, 5 mM MgCl2)
-
Fluorometer
-
96-well black, flat-bottom microplate
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer and the fluorogenic substrate to each well.
-
Enzyme Addition: Initiate the reaction by adding the FHIT protein. Include a no-enzyme control.
-
Fluorescence Measurement: Immediately place the plate in a fluorometer and measure the increase in fluorescence intensity over time in kinetic mode (e.g., every 30 seconds for 10-20 minutes) at the appropriate excitation and emission wavelengths for the etheno-adenosine derivatives.
-
Data Analysis: Calculate the initial reaction velocity from the linear portion of the fluorescence versus time plot. The specific activity can be determined by relating the rate of fluorescence increase to the concentration of product formed using a standard curve of the fluorescent product (e.g., ε-AMP and ε-ADP).
C. Aminoacyl-tRNA Synthetase (aaRS) Mediated this compound Synthesis Assay
This protocol describes a method to measure the synthesis of this compound by an aaRS, such as lysyl-tRNA synthetase (LysRS).
Principle: The synthesis of this compound from ATP by aaRS is measured by quantifying the amount of this compound produced over time. This is typically achieved using thin-layer chromatography (TLC) with radiolabeled ATP or by HPLC analysis.
Materials:
-
Purified aaRS (e.g., LysRS)
-
ATP (can be radiolabeled, e.g., [α-32P]ATP)
-
Cognate amino acid (e.g., L-lysine for LysRS)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.8, 10 mM MgCl2, 2 mM DTT, 100 µM ZnCl2)
-
Inorganic pyrophosphatase
-
TLC plate (e.g., PEI-cellulose)
-
Developing solvent (e.g., 1 M LiCl)
-
Phosphorimager or HPLC system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP (and radiolabeled tracer if using TLC), the specific amino acid, and inorganic pyrophosphatase.
-
Enzyme Addition: Initiate the reaction by adding the purified aaRS.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Reaction Termination: Stop the reaction by adding an equal volume of cold 2 M formic acid.
-
Analysis by TLC:
-
Spot a small volume of the reaction mixture onto a PEI-cellulose TLC plate.
-
Develop the chromatogram using an appropriate solvent system that separates this compound from ATP and other nucleotides.
-
Dry the plate and visualize the radiolabeled spots using a phosphorimager.
-
Quantify the amount of this compound formed by comparing the spot intensity to that of a known standard.
-
-
Analysis by HPLC:
-
Inject the terminated reaction mixture onto an appropriate HPLC column (e.g., anion exchange).
-
Elute with a suitable gradient to separate this compound.
-
Quantify the this compound peak by comparing its area to a standard curve.
-
IV. Signaling Pathways and Experimental Workflows
This compound exerts its biological effects by modulating specific signaling pathways. The following sections describe key pathways and provide a general workflow for their investigation.
A. This compound-HINT1-MITF Signaling Pathway
A well-characterized signaling cascade involves the interaction of this compound with the Histidine Triad Nucleotide-Binding Protein 1 (HINT1) and the Microphthalmia-associated Transcription Factor (MITF).[15][16][17] Under basal conditions, HINT1 binds to and inhibits the transcriptional activity of MITF. Upon cellular stimulation, leading to an increase in nuclear this compound levels (often synthesized by LysRS), this compound binds to HINT1, causing a conformational change that leads to the dissociation of the HINT1-MITF complex.[15][16] This liberates MITF, allowing it to activate the transcription of its target genes, which are involved in processes such as cell proliferation and differentiation.[17]
Caption: The this compound-HINT1-MITF signaling cascade.
B. This compound in the DNA Damage Response
Emerging evidence indicates a crucial role for this compound in the cellular response to DNA damage.[2][5] Following genotoxic stress, intracellular this compound levels increase, partly due to its synthesis by DNA ligase III.[2] This elevation in this compound has been shown to inhibit the initiation of DNA replication, potentially providing a mechanism to halt cell cycle progression and allow for DNA repair.[2][18]
Caption: Role of this compound in the DNA damage response pathway.
C. Experimental Workflow for Studying this compound-Protein Interactions
Investigating the interaction between this compound and its target proteins is essential for understanding its signaling functions. The following workflow outlines a general approach for such studies.
Caption: A general experimental workflow for studying this compound-protein interactions.
V. Conclusion
The enzymes that regulate this compound metabolism are critical players in a complex network that links cellular stress and physiological responses. NUDT2, FHIT, and various aaRSs represent key nodes in this network, and their intricate regulation highlights the importance of maintaining this compound homeostasis. The methodologies and pathway descriptions provided in this guide offer a robust framework for researchers and drug development professionals to further explore the fascinating biology of this compound and to exploit its therapeutic potential. Future research focused on obtaining more detailed kinetic data and elucidating further signaling pathways will undoubtedly provide deeper insights into the multifaceted roles of this intriguing molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Diadenosine 5', 5'''-P(1),P(4)-tetraphosphate (this compound) is synthesized in response to DNA damage and inhibits the initiation of DNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound in Cancer: A Multifaceted Regulator and Emerging Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal Structures and Biochemical Analyses Suggest a Unique Mechanism and Role for Human Glycyl-tRNA Synthetase in this compound Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.lstmed.ac.uk [research.lstmed.ac.uk]
- 6. NUDT2 - Wikipedia [en.wikipedia.org]
- 7. uniprot.org [uniprot.org]
- 8. genecards.org [genecards.org]
- 9. NUDT2 Disruption Elevates Diadenosine Tetraphosphate (this compound) and Down-Regulates Immune Response and Cancer Promotion Genes | PLOS One [journals.plos.org]
- 10. NUDT2 nudix hydrolase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. sinobiological.com [sinobiological.com]
- 12. TWO HYDROLASE RESISTANT ANALOGUES OF DIADENOSINE 5′,5′″-P1,P3-TRIPHOSPHATE FOR STUDIES WITH FHIT, THE HUMAN FRAGILE HISTIDINE TRIAD PROTEIN - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Re-evaluation of Diadenosine Tetraphosphate (this compound) From a Stress Metabolite to Bona Fide Secondary Messenger [frontiersin.org]
- 14. Fluorimetric detection of enzymatic activity associated with the human tumor suppressor Fhit protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Post-translational modification of HINT1 mediates activation of MITF transcriptional activity in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. research.edgehill.ac.uk [research.edgehill.ac.uk]
The Intricate Dance of Gene Expression: A Technical Guide to Ap4A's Modulatory Role
For Immediate Release
IVY CITY, SHANGHAI – November 19, 2025 – Diadenosine tetraphosphate (Ap4A), a molecule once considered a simple metabolic byproduct, is now understood to be a critical signaling molecule, or "alarmone," that plays a multifaceted role in the regulation of gene expression. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound modulates gene expression, offering valuable insights for researchers, scientists, and drug development professionals.
Core Mechanisms of this compound-Mediated Gene Regulation
This compound influences gene expression through a variety of direct and indirect mechanisms, from transcriptional control to post-transcriptional modifications.
Transcriptional Control: The HINT1-MITF Axis
A primary mechanism of this compound-mediated gene regulation involves its interaction with the Histidine Triad Nucleotide-Binding Protein 1 (HINT1). HINT1 acts as a repressor of the Microphthalmia-associated Transcription Factor (MITF), a key regulator of genes involved in processes such as melanocyte development and melanoma progression. Under cellular stress conditions, intracellular levels of this compound rise. This compound then binds to HINT1, causing a conformational change that leads to the dissociation of the HINT1-MITF complex. This frees MITF to translocate to the nucleus and activate the transcription of its target genes.[1] A similar mechanism has been proposed for the regulation of the transcription factor USF2.[2]
Post-Transcriptional Regulation: A Non-Canonical RNA Cap
This compound can be incorporated as a non-canonical 5' cap on messenger RNA (mRNA). This "this compound-capping" serves as a protective mechanism, particularly under stress conditions, by influencing mRNA stability and translation. In bacterial systems, this capping can shield mRNA from degradation.[3][4] In eukaryotic cells, while this compound-capped RNA has been identified, it is reported to be untranslated.[5] This suggests a role for this compound in modulating the translational landscape of the cell in response to stress. The decapping of this compound-RNA is carried out by enzymes such as NUDT2 and DXO.[5]
Global Transcriptional Reprogramming
The profound impact of this compound on global gene expression is starkly illustrated in studies of cells with a knockout of the NUDT2 gene, which encodes the primary this compound hydrolase. In these cells, intracellular this compound levels can increase by as much as 175-fold.[1] This dramatic elevation in this compound leads to the differential expression of over 6,000 genes. Notably, this includes the downregulation of genes associated with tumorigenesis, immune responses, and inflammation, and the upregulation of genes related to MHC class II antigens.[1][6]
Modulation of Cellular Metabolism with Gene Expression Consequences
This compound can also indirectly influence gene expression by modulating the activity of key metabolic enzymes. For instance, this compound has been shown to inhibit inosine-5'-monophosphate dehydrogenase (IMPDH), a critical enzyme in the de novo biosynthesis of purines.[7] By inhibiting IMPDH, this compound can alter the intracellular pool of GTP, which in turn can affect processes reliant on GTP, such as ribosomal RNA synthesis and, consequently, the overall translational capacity of the cell.
A Role as an "Alarmone" in Plants
In the plant kingdom, this compound functions as a stress-induced signaling molecule, or "alarmone." In Arabidopsis thaliana, for example, this compound triggers the expression of genes involved in the phenylpropanoid pathway, which is crucial for the synthesis of compounds that protect against various environmental stresses.[8][9] This response is mediated through the recognition of extracellular this compound by the purinoreceptor P2K1/DORN1.[10]
Quantitative Insights into this compound-Mediated Gene Expression Changes
The following tables summarize the quantitative data available on the impact of this compound on gene expression.
| Cell Line/Organism | Condition | Key Finding | Fold Change | Reference |
| KBM-7 Chronic Myelogenous Leukemia Cells | NUDT2 Knockout | Increase in intracellular this compound | 175-fold | [1] |
| KBM-7 Chronic Myelogenous Leukemia Cells | NUDT2 Knockout | Number of differentially expressed genes | > 6,000 | [1] |
| KBM-7 Chronic Myelogenous Leukemia Cells | NUDT2 Knockout | Number of upregulated genes (≥ 2-fold) | 980 | [6] |
| KBM-7 Chronic Myelogenous Leukemia Cells | NUDT2 Knockout | Number of downregulated genes (≥ 2-fold) | 705 | [6] |
| Arabidopsis thaliana | Treatment with this compound | Increased expression of PAL2 gene | 75-fold | [9] |
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and processes involved in this compound-mediated gene regulation is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow.
References
- 1. NUDT2 nudix hydrolase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. NUDT2 Disruption Elevates Diadenosine Tetraphosphate (this compound) and Down-Regulates Immune Response and Cancer Promotion Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. genecards.org [genecards.org]
- 4. researchgate.net [researchgate.net]
- 5. NUDT2 Disruption Elevates Diadenosine Tetraphosphate (this compound) and Down-Regulates Immune Response and Cancer Promotion Genes | PLOS One [journals.plos.org]
- 6. Gene - NUDT2 [maayanlab.cloud]
- 7. uniprot.org [uniprot.org]
- 8. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diadenosine Tetraphosphate (Ap4 A) Serves as a 5' RNA Cap in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. licorbio.com [licorbio.com]
Ap4A: A Re-emerging Second Messenger in Cellular Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Diadenosine tetraphosphate (Ap4A), a molecule once considered a mere metabolic byproduct, is now recognized as a critical intracellular and extracellular signaling molecule. Its role as a second messenger, or "alarmone," is particularly evident under conditions of cellular stress.[1][2] This technical guide provides a comprehensive overview of the core aspects of this compound signaling, including its tightly regulated synthesis and degradation, its modulation of key cellular pathways, and its emerging significance in physiology and pathology. The content herein is intended to equip researchers, scientists, and drug development professionals with a thorough understanding of this compound's multifaceted nature, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling cascades.
Introduction
Found in all kingdoms of life, from bacteria to humans, diadenosine tetraphosphate (this compound) is a dinucleoside polyphosphate composed of two adenosine moieties linked by a chain of four phosphate groups.[1] For decades, its precise biological functions remained elusive. However, recent research has illuminated its role as a bona fide second messenger that mediates cellular responses to a variety of stressors, including genotoxic, oxidative, and environmental insults.[1][2] The intracellular concentration of this compound is meticulously controlled, increasing significantly in response to stress, which in turn triggers adaptive signaling pathways.[1] This guide delves into the molecular mechanisms that govern this compound's function as a signaling molecule, highlighting its potential as a therapeutic target.
This compound Metabolism: A Tightly Controlled Balance
The efficacy of this compound as a second messenger hinges on the precise regulation of its intracellular levels. This is achieved through a dynamic balance between its synthesis and degradation by specific enzymes.[1]
Synthesis of this compound
This compound is primarily synthesized by aminoacyl-tRNA synthetases (aaRSs) as a side reaction of their canonical function in protein synthesis.[3] When a cognate tRNA is unavailable, the enzyme-bound aminoacyl-adenylate (aa-AMP) intermediate can be attacked by a molecule of ATP, resulting in the formation of this compound.[3]
Several other enzyme families have also been shown to synthesize this compound:
-
Lysyl-tRNA synthetase (LysRS): Phosphorylation of LysRS at serine 207 enhances its this compound synthetic activity.[4]
-
Ubiquitin and Ubiquitin-like E1 Activating Enzymes: These enzymes can generate this compound as a byproduct of their activation pathway.[4]
-
DNA Ligases: DNA ligase III, in particular, is implicated in the synthesis of this compound in response to DNA damage.[5][6]
Degradation of this compound
To maintain low basal levels and terminate signaling, this compound is efficiently hydrolyzed by specific phosphodiesterases. The primary enzymes responsible for this compound degradation belong to the Nudix (Nucleoside diphosphate linked to moiety X) hydrolase family.[3]
-
NUDT2 (this compound hydrolase): In humans, NUDT2 asymmetrically hydrolyzes this compound into AMP and ATP and is considered the principal enzyme for maintaining low background levels of this compound.[7][8][9] Disruption of the NUDT2 gene can lead to a 175-fold increase in intracellular this compound.
-
ApaH: In Gram-negative bacteria, ApaH is the major enzyme responsible for symmetrical cleavage of this compound into two molecules of ADP.[10]
-
FHIT (Fragile Histidine Triad): This tumor suppressor protein can also degrade this compound.
The metabolic pathways of this compound are summarized in the diagram below.
Key Signaling Pathways Modulated by this compound
As a second messenger, this compound influences a diverse array of cellular processes by interacting with specific effector proteins and modulating their activity.
Regulation of Gene Expression: The LysRS-HINT1-MITF Pathway
One of the most well-characterized roles of this compound is in the regulation of gene expression in mast cells.[4] In resting cells, the Histidine Triad Nucleotide-binding protein 1 (HINT1) binds to and represses the activity of the Microphthalmia-associated transcription factor (MITF).[4][11] Upon stimulation (e.g., by IgE-allergen binding), phosphorylated LysRS synthesizes this compound.[4][12] this compound then binds to HINT1, causing a conformational change that leads to its polymerization and dissociation from MITF.[13] The released MITF is then free to translocate to the nucleus and activate the transcription of its target genes, which are involved in the immune response.[4][14]
Cardiovascular Regulation
This compound plays a significant role in the cardiovascular system, primarily through its interaction with purinergic P2 receptors on the surface of endothelial and smooth muscle cells.[11] It can induce vasodilation by stimulating the production of nitric oxide (NO) and prostacyclin.[11] Furthermore, this compound has been shown to mimic the cardioprotective effects of ischemic preconditioning.[15][16] This protection is mediated by the activation of ATP-sensitive potassium (KATP) channels and Protein Kinase C (PKC), pathways that are crucial for mitigating ischemia-reperfusion injury.[15][16]
Immune Response and Cancer
Beyond the mast cell pathway, this compound modulates broader immune responses. It can attenuate inflammatory responses by inhibiting the cGAS-STING pathway.[4] In the context of cancer, this compound's role is complex. Its accumulation under stress can trigger protective mechanisms, but it can also influence proliferation, apoptosis, and immune evasion, making it a potential target for cancer therapy.[11][17]
Apoptosis
This compound has been shown to induce apoptosis in several human cell lines at micromolar concentrations.[18] Interestingly, this effect appears to require the breakdown of this compound, as hydrolysis-resistant analogs are inactive. This suggests that the products of this compound degradation, or the process of hydrolysis itself, may be involved in the apoptotic signal.[18]
Quantitative Data
The concentration of this compound and its binding affinities to various targets are critical for its function as a signaling molecule. The following tables summarize key quantitative data from the literature.
Table 1: Intracellular and Plasma Concentrations of this compound
| Cell/Fluid Type | Condition | This compound Concentration | Reference(s) |
| Mammalian Cells (various) | Basal | 0.05–0.5 μM (0.1–1.0 pmol/10⁶ cells) | |
| Mammalian Cells | DNA Damage (Mitomycin C) | Up to ~25 μM (>50-fold increase) | [3][5] |
| S. typhimurium | Oxidative Stress (CdCl₂) | Up to 365 μM | [4] |
| S. typhimurium | Heat Shock (28°C to 50°C) | Up to 30 μM | |
| Human Plasma | Basal | 40.4 ± 6.6 nM | [19] |
Table 2: Binding Affinities and Kinetic Parameters
| Target Protein/Receptor | Ligand | Parameter | Value | Reference(s) |
| P2 Purinoceptors (rat brain) | [³H]-Ap4A | Kd (high affinity) | 0.10 ± 0.014 nM | [4] |
| P2 Purinoceptors (rat brain) | This compound | Ki (low affinity) | 0.57 ± 0.09 μM | [4] |
| HINT1 | This compound analog (JB419) | Kd | ~196 μM | [20] |
| HINT2 | This compound analog (JB419) | Kd | ~198 μM | [20] |
| Ectodiadenosine polyphosphate hydrolases | ApnAs | Km | 0.3 to 2 μM | [21] |
Experimental Protocols
Studying this compound requires sensitive and specific methodologies for its detection and for elucidating its functional roles. Below are detailed protocols for key experiments.
Quantification of Intracellular this compound
This method is highly sensitive for quantifying subpicomole amounts of this compound.
-
Cell Lysis: Wash cell monolayers once with PBS. Add an appropriate volume of lysis buffer (e.g., 25 mM Tris-phosphate pH 7.8, 4 mM EGTA, 1% Triton X-100, 10% glycerol, 2 mM DTT).[22] Scrape the cells and transfer the lysate to a microfuge tube. Centrifuge at high speed for 5 minutes at room temperature.[22]
-
Sample Preparation: For rapid extraction, cell monolayers can be dissolved using 0.1 N NaOH.[23] To separate this compound from bulk cellular components, the extract can be passed through a boronate affinity resin, which selectively binds this compound.[23]
-
Enzymatic Conversion: The assay relies on the conversion of this compound to ATP. Incubate the cell extract with venom phosphodiesterase and alkaline phosphatase to hydrolyze this compound into ATP.
-
Luminometry:
-
Prepare an assay buffer (e.g., 25 mM Tris-phosphate pH 7.8, 20 mM MgSO₄, 4 mM EGTA, 2 mM ATP, 1 mM DTT).[22]
-
Add 50 µL of the treated cell extract to 350 µL of the assay buffer in a luminometer tube.[22]
-
Place the tube in a luminometer and inject 100 µL of 0.5-1 mM D-luciferin.[22][24]
-
Measure the peak-integrated luminescence, typically over a 10-second window after a 5-second delay.[22]
-
-
Quantification: Generate a standard curve using known concentrations of this compound to determine the concentration in the cell samples.
This method offers high specificity and is considered more reliable than the luciferase assay.[10]
-
Cell Lysis and Extraction: Lyse cells as described above. Perform protein precipitation with 2 volumes of acetonitrile, centrifuge at 14,000 rpm for 5 minutes, and collect the supernatant.[25]
-
Solid Phase Extraction (Optional): For complex matrices like plasma, extract this compound using weak anion-exchange cartridges to clean up the sample.[19]
-
LC Separation: Separate the extracted nucleotides using a suitable chromatography column (e.g., capillary C18).
-
MS/MS Detection: Use a mass spectrometer operating in negative or positive ion mode for detection and quantification. Monitor the parent ion for this compound and its specific fragmentation transitions for accurate identification.[19]
-
Quantification: Establish a calibration curve using a stable isotope-labeled internal standard for precise quantification.
Assessing this compound-Mediated Apoptosis
Several methods can be used to determine if this compound induces apoptosis in a specific cell line.
-
Cell Treatment: Introduce this compound into cultured cells. Since this compound does not readily cross the cell membrane, methods like cold shock permeabilization may be required.[18] Include a negative control (untreated cells) and a positive control (e.g., treatment with a known apoptosis inducer like staurosporine).
-
Morphological Analysis:
-
Microscopy: Examine cells under a light or fluorescence microscope. Look for characteristic apoptotic features such as cell shrinkage, membrane blebbing, and formation of apoptotic bodies.[26][27]
-
Nuclear Staining: Stain cells with DNA-binding dyes like DAPI or Hoechst. Chromatin condensation and nuclear fragmentation are hallmarks of apoptosis.[27]
-
-
Flow Cytometry:
-
Annexin V/Propidium Iodide (PI) Staining: This is a common method to distinguish between healthy, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine, which is externalized on the outer leaflet of the plasma membrane during early apoptosis.[26] PI is a nuclear stain that can only enter cells with compromised membrane integrity (late apoptotic/necrotic cells).
-
TUNEL Assay: The TdT-mediated dUTP Nick-End Labeling (TUNEL) assay detects DNA fragmentation, a later event in apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks.[28]
-
-
Caspase Activity Assays: Measure the activity of key executioner caspases (e.g., caspase-3) using colorimetric, fluorometric, or luminescence-based assays.
Conclusion and Future Directions
The body of evidence firmly establishes this compound as a multifaceted second messenger involved in critical cellular signaling networks, particularly in response to stress. Its roles in gene expression, cardiovascular regulation, immune modulation, and apoptosis underscore its importance in cellular homeostasis and disease. The detailed methodologies and quantitative data presented in this guide provide a foundation for researchers to further explore the intricate world of this compound signaling.
Future research should focus on several key areas:
-
Receptor Deconvolution: While interactions with purinergic receptors are known, a more precise understanding of the specific receptor subtypes that mediate this compound's diverse effects is needed.
-
Therapeutic Potential: Given its role in cardioprotection, cancer, and inflammation, the enzymes that synthesize and degrade this compound represent promising targets for novel drug development.
-
Crosstalk with Other Pathways: Investigating the interplay between this compound signaling and other major cellular pathways will provide a more holistic view of its regulatory functions.
The continued exploration of this compound signaling holds great promise for uncovering fundamental biological mechanisms and developing new therapeutic strategies for a range of human diseases.
References
- 1. Re-evaluation of Diadenosine Tetraphosphate (this compound) From a Stress Metabolite to Bona Fide Secondary Messenger - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Re-evaluation of Diadenosine Tetraphosphate (this compound) From a Stress Metabolite to Bona Fide Secondary Messenger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.lstmed.ac.uk [research.lstmed.ac.uk]
- 4. This compound and ADP-beta-S binding to P2 purinoceptors present on rat brain synaptic terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.edgehill.ac.uk [research.edgehill.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. sinobiological.com [sinobiological.com]
- 8. uniprot.org [uniprot.org]
- 9. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 10. dspace.cuni.cz [dspace.cuni.cz]
- 11. The Many Faces of Histidine Triad Nucleotide Binding Protein 1 (HINT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The pLysRS-Ap4A Pathway in Mast Cells Regulates the Switch from Host Defense to a Pathological State - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Second messenger this compound polymerizes target protein HINT1 to transduce signals in FcεRI-activated mast cells (Journal Article) | OSTI.GOV [osti.gov]
- 14. Determination of diadenosine tetraphosphate (this compound) levels in subpicomole quantities by a phosphodiesterase luciferin--luciferase coupled assay: application as a specific assay for diadenosine tetraphosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Diadenosine tetraphosphate (this compound) mimics cardioprotective effect of ischemic preconditioning in the rat heart: contribution of KATP channel and PKC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Altered Purinergic Receptor Sensitivity in Type 2 Diabetes-Associated Endothelial Dysfunction and Up4A-Mediated Vascular Contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rcsb.org [rcsb.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. The diadenosine polyphosphate receptors: P2D purinoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. med.emory.edu [med.emory.edu]
- 23. Determination of diadenosine 5',5''',-P1,P4-tetraphosphate levels in cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. lcms.cz [lcms.cz]
- 26. METHODS FOR MEASURING APOPTOTIC CELL DEATH BY FLOW CYTOMETRY [cyto.purdue.edu]
- 27. medchemexpress.com [medchemexpress.com]
- 28. researchgate.net [researchgate.net]
The Role of Diadenosine Tetraphosphate (Ap4A) in Heat Shock and Oxidative Stress Responses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diadenosine tetraphosphate (Ap4A) is a ubiquitously expressed signaling molecule long considered a mere metabolic byproduct. However, a growing body of evidence now positions this compound as a critical intracellular alarmone, orchestrating cellular responses to a variety of stressors, most notably heat shock and oxidative stress.[1][2][3][4][5][6] This technical guide provides an in-depth examination of the synthesis, degradation, and signaling functions of this compound in the context of these stress responses. It summarizes key quantitative data, details relevant experimental methodologies, and visualizes the complex signaling pathways involved, offering a comprehensive resource for researchers and professionals in drug development.
Introduction: this compound as a Stress Alarmone
Cellular homeostasis is under constant threat from environmental and physiological insults. To survive, cells have evolved intricate signaling networks that detect stress and initiate adaptive responses. Dinucleoside polyphosphates, particularly this compound, have emerged as key players in this process.[1][3][4] Under normal physiological conditions, intracellular this compound levels are kept low through a balance of synthesis and hydrolysis.[1][3] However, upon exposure to stressors like heat shock and oxidative damage, this compound levels can increase dramatically, acting as a "friend" or alarmone that triggers protective mechanisms.[1][2][3][4] This contrasts with the "foe" hypothesis, which suggests this compound is simply a result of cellular damage without a specific signaling role.[1][2][3][4] This guide will focus on the evidence supporting the "friend" hypothesis.
Quantitative Analysis of this compound Levels Under Stress
The accumulation of this compound is a hallmark of the cellular response to heat shock and oxidative stress across various organisms. The following tables summarize the quantitative changes in intracellular this compound concentrations observed in key studies.
Table 1: this compound Levels in Response to Heat Shock
| Organism/Cell Type | Stress Condition | Fold Increase in this compound | Reference |
| Salmonella typhimurium | Temperature shift from 28°C to 50°C | ~10-fold after 5 min | [3] |
| Drosophila cells | Heat shock from 19°C to 37°C | 2.2 to 3.3-fold | [1] |
| Simian virus 40-transformed mouse 3T3 cells | Hyperthermic treatment (30 min) | Elevated levels 1 h after treatment | [1] |
Table 2: this compound Levels in Response to Oxidative Stress
| Organism/Cell Type | Stressor | This compound Concentration / Fold Increase | Reference |
| Salmonella typhimurium | 30 min CdCl₂ treatment | 365 µM (from <3 µM) | [1][3] |
| Physarum polycephalum | 0.1 mM dinitrophenol | 3 to 7-fold increase | [3] |
| Physarum polycephalum | Hypoxia (40 min) | 6 to 7-fold increase | [3] |
| Escherichia coli | Kanamycin treatment | 20-fold increase | [3] |
| Human KBM-7 cells | NUDT2 gene disruption | 175-fold increase | [7][8] |
This compound Metabolism: Synthesis and Degradation Under Stress
The dynamic regulation of this compound levels is controlled by a set of synthesizing and hydrolyzing enzymes whose activities can be modulated by stress conditions.
Synthesis of this compound
This compound is primarily synthesized through non-canonical reactions of enzymes that form adenylate intermediates.[9]
-
Aminoacyl-tRNA Synthetases (aaRS): Lysyl-tRNA synthetase (LysRS) is a primary source of this compound, catalyzing the reaction of an enzyme-bound aminoacyl-adenylate intermediate with a second ATP molecule.[3][9] This activity is enhanced under stress conditions.[3]
-
Ubiquitin-Activating and Ubiquitin-Like Enzymes: The ubiquitin-activating enzyme UBA1, as well as NEDD8- and SUMO-activating enzymes, can synthesize this compound from an adenylate-enzyme intermediate.[1][3]
-
DNA Ligases: In the context of genotoxic stress, DNA ligase III has been implicated in this compound synthesis.[3]
Degradation of this compound
To maintain low basal levels and terminate stress signaling, this compound is efficiently hydrolyzed by specific enzymes.
-
Nudix (NUDT) Hydrolases: NUDT2 is a key enzyme responsible for the asymmetric hydrolysis of this compound to ATP and AMP, thereby controlling its intracellular concentration.[5][10] Disruption of NUDT2 leads to a massive accumulation of this compound.[7][8]
-
Histidine Triad (HIT) Proteins: HINT1, a member of the HIT protein family, can also hydrolyze this compound and is a direct binding partner in some signaling pathways.[1]
Figure 1: Overview of this compound metabolism.
Signaling Pathways Involving this compound in Stress Responses
This compound functions as a second messenger, influencing downstream signaling cascades to mediate cellular adaptation to stress.
Regulation of Gene Expression
A primary role for this compound in stress responses is the modulation of gene expression.
-
The LysRS-HINT1-MITF Pathway: In mast cells, allergen-induced stress leads to the phosphorylation of LysRS, which then synthesizes this compound.[11] this compound binds to HINT1, causing its dissociation from the Microphthalmia-associated Transcription Factor (MITF).[1][11] This liberates MITF to activate the transcription of its target genes.[1][11]
Figure 2: The LysRS-HINT1-MITF signaling pathway.
-
Regulation of Heat Shock Protein (HSP) Synthesis: this compound has been shown to influence the expression of heat shock proteins. Microinjection of this compound into Xenopus oocytes after a mild heat shock specifically enhances the synthesis of the 70-kDa HSP.[12][13] Conversely, injecting this compound before the heat shock inhibits the synthesis of most HSPs, suggesting a role in both the induction and termination of the heat shock response.[12][13]
Modulation of Other Signaling Pathways
Emerging evidence suggests this compound can influence other critical signaling pathways:
-
PI3K/AKT Pathway: this compound may indirectly influence the PI3K/AKT pathway, which is central to cell survival and metabolism, potentially through modulation of purinergic receptors or as part of the broader cellular stress response.[10]
-
cGAS-STING Pathway: this compound, synthesized by LysRS, can bind to STING and compete with cGAMP, thereby modulating the innate immune response.[2] This suggests a potential for crosstalk between stress responses and immune signaling.
Experimental Protocols
Reproducible and rigorous experimental design is crucial for studying the role of this compound. Below are detailed methodologies for key experiments.
Induction of Heat Shock and Oxidative Stress in Cell Culture
Figure 3: General workflow for stress induction.
Protocol 1: Heat Shock Induction
-
Cell Culture: Grow mammalian cells (e.g., CHO, HEK293T) to approximately 80% confluency in standard culture conditions (e.g., DMEM with 10% FBS at 37°C, 5% CO₂).[14][15]
-
Stress Application: Transfer the culture plates to a pre-heated incubator or water bath at the desired stress temperature (e.g., 42-48°C).[14] The duration of the heat shock can range from 15 to 60 minutes, depending on the cell line and the desired severity of stress.
-
Recovery: After the heat shock period, return the cells to the 37°C incubator for a recovery period (e.g., 1 to 24 hours).
-
Harvesting: Harvest the cells at various time points during and after the stress for analysis of this compound levels, gene expression, or protein synthesis.
Protocol 2: Chemical Induction of Oxidative Stress
-
Cell Culture: Culture cells as described in Protocol 1.
-
Stressor Preparation: Prepare fresh stock solutions of the chosen oxidative stressor. Common agents and their working concentrations include:
-
Treatment: Replace the culture medium with fresh medium containing the desired concentration of the stressor. Incubate for a period ranging from 30 minutes to several hours.
-
Harvesting: Wash the cells with PBS and harvest for subsequent analysis.
Quantification of Intracellular this compound
Accurate measurement of this compound is critical. Several methods are available, with LC-MS/MS being the current gold standard for specificity and sensitivity.
Protocol 3: this compound Extraction and Quantification by LC-MS/MS
-
Cell Lysis and Extraction:
-
Sample Preparation:
-
To improve accuracy, spike the sample with a known amount of a stable isotope-labeled internal standard (e.g., ¹³C-labeled this compound).[16]
-
For complex samples, a solid-phase extraction (SPE) or boronate affinity chromatography step can be used to enrich for this compound and remove interfering substances.[17]
-
-
LC-MS/MS Analysis:
-
Separate the nucleotides using reverse-phase or anion-exchange high-performance liquid chromatography (HPLC).
-
Detect and quantify this compound using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode, monitoring for the specific parent-to-fragment ion transitions of both endogenous and isotope-labeled this compound.
-
Conclusion and Future Directions
The evidence strongly supports the role of this compound as a bona fide signaling molecule in the cellular response to heat shock and oxidative stress. Its rapid accumulation, specific enzymatic control, and ability to modulate key signaling pathways and gene expression programs underscore its importance in cellular adaptation and survival.
For drug development professionals, the enzymes involved in this compound metabolism, such as NUDT2 and LysRS, represent potential therapeutic targets. Modulating intracellular this compound levels could offer novel strategies for treating diseases characterized by chronic stress and inflammation, as well as for enhancing the efficacy of cancer therapies.
Future research should focus on:
-
Elucidating the full range of this compound's downstream effectors and binding partners.
-
Investigating the crosstalk between this compound signaling and other stress response pathways.
-
Developing specific and potent inhibitors of this compound-metabolizing enzymes for therapeutic use.
By continuing to unravel the complexities of this compound signaling, we can gain deeper insights into fundamental cellular stress responses and pave the way for new therapeutic interventions.
References
- 1. Frontiers | Re-evaluation of Diadenosine Tetraphosphate (this compound) From a Stress Metabolite to Bona Fide Secondary Messenger [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Re-evaluation of Diadenosine Tetraphosphate (this compound) From a Stress Metabolite to Bona Fide Secondary Messenger - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Re-evaluation of Diadenosine Tetraphosphate (this compound) From a Stress Metabolite to Bona Fide Secondary Messenger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The mysterious diadenosine tetraphosphate (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mysterious diadenosine tetraphosphate (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NUDT2 Disruption Elevates Diadenosine Tetraphosphate (this compound) and Down-Regulates Immune Response and Cancer Promotion Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NUDT2 Disruption Elevates Diadenosine Tetraphosphate (this compound) and Down-Regulates Immune Response and Cancer Promotion Genes | PLOS One [journals.plos.org]
- 9. From Dusty Shelves toward the Spotlight: Growing Evidence for this compound as an Alarmone in Maintaining RNA Stability and Proteostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound in Cancer: A Multifaceted Regulator and Emerging Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. Effect of diadenosine tetraphosphate microinjection on heat shock protein synthesis in Xenopus laevis oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of diadenosine tetraphosphate microinjection on heat shock protein synthesis in Xenopus laevis oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. diva-portal.org [diva-portal.org]
- 15. The Type and Source of Reactive Oxygen Species Influences the Outcome of Oxidative Stress in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 17. Determination of diadenosine 5',5''',-P1,P4-tetraphosphate levels in cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the Interactome of Ap4A Binding Proteins: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diadenosine tetraphosphate (Ap4A) is a ubiquitously expressed signaling molecule, long considered a mere metabolic byproduct but now recognized as a critical player in cellular stress responses and signaling pathways.[1] Its fluctuating intracellular concentrations, particularly in response to oxidative, heat, and genotoxic stress, underscore its role as an "alarmone," a signaling molecule that alerts the cell to homeostatic imbalances.[2] The diverse physiological effects of this compound are mediated through its interactions with a specific set of proteins, collectively known as the this compound interactome. Understanding the composition and dynamics of this interactome is paramount for elucidating the molecular mechanisms of this compound-mediated signaling and for the development of novel therapeutic strategies targeting these pathways.
This technical guide provides a comprehensive overview of the current knowledge of the this compound interactome, presenting quantitative data on identified binding partners, detailed experimental protocols for their identification and characterization, and visual representations of key signaling pathways and experimental workflows.
Quantitative Data on this compound Binding Proteins
The identification and characterization of this compound binding proteins have been pursued through various experimental approaches. The following table summarizes the key identified proteins and the available quantitative data on their interaction with this compound.
| Protein | Organism/Cell Line | Method of Identification | Quantitative Binding Data | Reference(s) |
| Histidine Triad Nucleotide-Binding Protein 1 (HINT1) | Human | Co-immunoprecipitation, X-ray crystallography | Kd for AMP: 200 µM. The affinity for this compound is debated in vitro, though the crystal structure of the complex exists. | [3][4][5] |
| Inosine-5'-monophosphate dehydrogenase (IMPDH) | Bacillus subtilis, Human | Pull-down assays, X-ray crystallography | This compound acts as an allosteric regulator, promoting the formation of less active octamers from active tetramers. | [6][7][8] |
| This compound Binding Protein (200 kDa complex) | Human (HeLa cells) | Hydrophobic interaction chromatography, Gel filtration | Dissociation constant (Kd): 0.25 µM | [9] |
| P2Y-like Purinoceptors | Rat brain synaptic terminals, Cultured chromaffin cells | Radioligand binding assays | High-affinity binding site Kd: 8 ± 0.65 x 10-11 M; Low-affinity binding site Kd: 5.6 ± 0.53 x 10-9 M. Ki values for displacement by ApnA compounds also determined. | [10][11][12] |
| DnaK, GroEL, ClpB, C45, C40 | E. coli | Interaction with this compound | Not quantitatively determined | Not available in search results |
| Heat shock protein 70 (hsp70) family | Murine brain lysates | Magnetic biopanning with biotin-conjugated this compound | Not quantitatively determined | Not available in search results |
Signaling Pathways Involving this compound
This compound's role as a second messenger is exemplified in its modulation of key signaling pathways. One of the most well-characterized is the LysRS-Ap4A-MITF signaling pathway, which is crucial in the immune response of mast cells.
Experimental Protocols
The identification and characterization of this compound binding proteins rely on a combination of biochemical and proteomic techniques. The following sections provide detailed methodologies for key experiments.
Experimental Workflow for this compound Interactome Identification
A general workflow for identifying the this compound interactome involves affinity purification of this compound-binding proteins from a cell lysate, followed by their identification using mass spectrometry.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The mysterious diadenosine tetraphosphate (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Many Faces of Histidine Triad Nucleotide Binding Protein 1 (HINT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic Mechanism of Human Histidine Triad Nucleotide Binding Protein 1 (Hint1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. Diadenosine tetraphosphate regulates biosynthesis of GTP in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Bateman domain of IMP dehydrogenase is a binding target for dinucleoside polyphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Diadenosine tetraphosphate binding protein from human HeLa cells: purification and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of diadenosine tetraphosphate (this compound) binding sites in cultured chromaffin cells: evidence for a P2y site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound and ADP-beta-S binding to P2 purinoceptors present on rat brain synaptic terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of diadenosine tetraphosphate (this compound) binding sites in cultured chromaffin cells: evidence for a P2y site - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Nature of Ap4A in Cancer Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diadenosine tetraphosphate (Ap4A) is a naturally occurring signaling molecule that has emerged as a critical player in the complex landscape of cancer biology. Its role in cancer cell proliferation is multifaceted and context-dependent, exhibiting both pro-proliferative and anti-proliferative effects. This technical guide provides an in-depth exploration of the core mechanisms by which this compound influences cancer cell proliferation, offering a comprehensive resource for researchers and drug development professionals. We delve into the intricate signaling pathways, present available quantitative data, detail relevant experimental protocols, and provide visual representations of the key molecular interactions. Understanding the dual nature of this compound is paramount for developing novel therapeutic strategies that can harness its potential to control cancer growth.
Introduction
Diadenosine tetraphosphate (this compound) is a dinucleoside polyphosphate that acts as a signaling molecule in response to various cellular stresses, including DNA damage and nutrient deprivation.[1][2] In the context of cancer, this compound has been shown to influence a variety of cellular processes, including cell cycle regulation, apoptosis, and metabolic adaptation.[3] Its concentration is often dysregulated in cancer cells, suggesting a role in malignant transformation and proliferation.[4] This guide will explore the known signaling pathways and molecular interactions through which this compound exerts its effects on cancer cell proliferation.
Biosynthesis and Degradation of this compound
The cellular levels of this compound are tightly controlled by the balance between its synthesis and degradation.
Biosynthesis: this compound is primarily synthesized by aminoacyl-tRNA synthetases (aaRSs) as a byproduct of protein synthesis.[1] In cancer cells, where protein synthesis is often upregulated, aaRS expression and activity can be elevated, leading to increased this compound production.[1] Additionally, DNA ligase III can synthesize this compound in response to DNA damage.[2][5]
Degradation: The primary enzyme responsible for this compound hydrolysis is the Nudix (nucleoside diphosphate linked moiety X)-type motif 2 (NUDT2) hydrolase, also known as this compound hydrolase (ApaH).[4] Downregulation or mutation of NUDT2 in cancer cells can lead to the accumulation of this compound.[4] For instance, disruption of the NUDT2 gene in KBM-7 chronic myelogenous leukemia cells resulted in a 175-fold increase in intracellular this compound levels.[6]
Quantitative Data on this compound in Cancer Cells
Precise quantitative data on the effects of this compound on cancer cell proliferation, such as IC50 values, are not extensively documented in publicly available literature. However, some studies provide valuable insights into the intracellular concentrations of this compound in various cell lines.
| Cell Line | Cell Type | Intracellular this compound Level (pmol/10^6 cells) | Notes |
| AA8 | Chinese hamster ovary | 0.8 ± 0.2 | Wild-type |
| EM9 | Chinese hamster ovary | 11.2 ± 1.5 | XRCC1-deficient |
| EM7 | Chinese hamster ovary | 8.5 ± 1.0 | XRCC1-deficient |
| H9T3-7-1 | Chinese hamster ovary | 1.1 ± 0.2 | EM9 corrected with human XRCC1 |
| FD105-M20 | Human lymphoblastoid | 1.8 ± 0.3 | APTX-null |
| FD105-M21 | Human lymphoblastoid | 0.3 ± 0.1 | APTX-complemented |
This table summarizes data from a study on the role of DNA repair proteins on this compound levels. The variations in this compound concentrations highlight the molecule's connection to DNA damage response pathways.
Signaling Pathways and Molecular Interactions
This compound influences cancer cell proliferation through its interaction with several key signaling pathways and proteins.
The HINT1-MITF Axis
One of the most well-characterized mechanisms of this compound action is its modulation of the Histidine Triad Nucleotide-binding protein 1 (HINT1) and Microphthalmia-associated Transcription Factor (MITF) pathway.
-
Mechanism: HINT1 acts as a tumor suppressor by binding to and inhibiting the transcriptional activity of MITF, a key regulator of melanocyte development and melanoma progression.[7][8] this compound can bind to HINT1, causing a conformational change that leads to the dissociation of the HINT1-MITF complex.[4][9] This frees MITF to translocate to the nucleus and activate the transcription of its target genes, which can promote proliferation in melanoma cells.[8]
-
Signaling Pathway Diagram:
References
- 1. This compound in Cancer: A Multifaceted Regulator and Emerging Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis in human cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A High-Throughput Screen for Wnt/β-catenin Signaling Pathway Modulators in Human iPSC-derived Neural Progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Diadenosine 5', 5'''-P(1),P(4)-tetraphosphate (this compound) is synthesized in response to DNA damage and inhibits the initiation of DNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NUDT2 Disruption Elevates Diadenosine Tetraphosphate (this compound) and Down-Regulates Immune Response and Cancer Promotion Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Post-translational modification of HINT1 mediates activation of MITF transcriptional activity in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Measuring Intracellular Ap4A Levels Using HPLC
Introduction
Diadenosine tetraphosphate (Ap4A) is a naturally occurring dinucleoside polyphosphate found in all types of cells, from bacteria to humans.[1] Once considered a mere metabolic byproduct, this compound is now recognized as a critical signaling molecule, or "alarmone," that plays a key role in cellular responses to environmental and physiological stress, including heat shock, oxidative stress, and DNA damage.[1][2][3] Its synthesis is catalyzed by several enzymes, including certain aminoacyl-tRNA synthetases (aaRSs) and DNA ligases.[2][4] Given its involvement in fundamental processes like cell proliferation, apoptosis, and immune response regulation, accurately quantifying intracellular this compound levels is crucial for research in cancer biology, immunology, and drug development.[2][4]
This document provides a detailed protocol for the extraction and quantification of intracellular this compound from cultured mammalian cells using ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) with UV detection.
Principle of the Method
The quantification of this compound is achieved through a multi-step process. First, intracellular nucleotides are extracted from cultured cells, typically using an acid precipitation method to lyse the cells and remove proteins.[5][6] The resulting supernatant, containing this compound and other nucleotides, is then neutralized and clarified.
Separation is performed using ion-pair reversed-phase HPLC.[7] Standard reversed-phase columns (e.g., C18) are hydrophobic and have little affinity for highly polar molecules like this compound. To overcome this, an ion-pairing agent, such as a quaternary ammonium salt, is added to the mobile phase.[8][9] This agent contains a hydrophobic tail that adsorbs to the stationary phase and a positively charged head that interacts with the negatively charged phosphate groups of this compound, enhancing retention and allowing for separation from other cellular components.[9] Detection is achieved by monitoring the UV absorbance of the column eluate at approximately 259 nm, the absorbance maximum for adenine.
Experimental Protocols
Protocol 1: Extraction of Intracellular Nucleotides
This protocol is adapted from methods for extracting adenine nucleotides from cultured cells.[5][6]
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Perchloric Acid (PCA), 0.4 M, ice-cold
-
Potassium Carbonate (K2CO3), 3 M
-
Cell scrapers
-
Microcentrifuge tubes (1.5 mL)
-
Refrigerated microcentrifuge (4°C)
-
HPLC vials
Procedure:
-
Cell Culture: Grow mammalian cells to the desired confluency (typically 80-90%) in appropriate culture dishes (e.g., 10 cm plates).
-
Harvesting: Aspirate the culture medium and immediately wash the cell monolayer twice with 5 mL of ice-cold PBS.
-
Lysis and Deproteinization: Add 500 µL of ice-cold 0.4 M PCA directly to the plate.[5] Scrape the cells quickly and transfer the cell lysate into a pre-chilled 1.5 mL microcentrifuge tube.
-
Incubation: Keep the lysate on ice for 10-15 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.[5]
-
Neutralization: Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube. To neutralize the PCA, add 3 M K2CO3 dropwise while vortexing gently. Monitor the pH with pH paper until it reaches 6.5-7.0. A white precipitate of potassium perchlorate will form.[5]
-
Precipitate Removal: Incubate the neutralized sample on ice for 15 minutes and then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate.
-
Final Filtration: Collect the final supernatant and filter it through a 0.22 µm syringe filter into a clean HPLC vial.[10][12]
-
Storage: Samples are now ready for HPLC analysis. If not analyzed immediately, store them at -80°C. Before analysis, frozen samples should be thawed and re-filtered.[5]
Protocol 2: HPLC Quantification of this compound
This protocol describes a general IP-RP-HPLC method for nucleotide separation.[7][13]
Materials & Equipment:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A (Aqueous Buffer): 100 mM potassium phosphate buffer (pH 6.8) with 5 mM tetrabutylammonium hydrogen sulfate (TBAHS) as the ion-pairing agent.
-
Mobile Phase B (Organic): 100% Acetonitrile or Methanol (HPLC Grade).
-
This compound standard (for calibration curve)
-
HPLC-grade water
Procedure:
-
System Preparation: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Calibration: Prepare a series of this compound standards of known concentrations (e.g., 0.1 µM to 20 µM) in HPLC-grade water. Inject each standard (e.g., 20 µL) and record the peak area at 259 nm. Construct a calibration curve by plotting peak area against concentration.
-
Sample Analysis: Inject 20-50 µL of the prepared cell extract into the HPLC system.
-
Elution Gradient: Run a linear gradient to separate this compound from other nucleotides. An example gradient is shown in the data tables below.
-
Data Acquisition: Monitor the absorbance at 259 nm. The retention time of this compound should be identified by comparing it to the retention time of the pure standard.
-
Quantification: Determine the peak area for this compound in the sample chromatogram. Use the calibration curve to calculate the concentration of this compound in the injected sample. Normalize this value to the initial number of cells or total protein content to determine the intracellular concentration.
Data Presentation
Quantitative data and HPLC parameters are summarized in the tables below for clarity and easy reference.
Table 1: HPLC System and Column Specifications
| Parameter | Specification |
| HPLC System | Agilent 1200 Series or equivalent |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Wavelength | 259 nm |
| Column | Reversed-Phase C18 |
| Dimensions | 4.6 mm ID x 150 mm Length |
| Particle Size | 5 µm |
| Column Temp. | 25°C |
| Injection Vol. | 20 µL |
Table 2: Mobile Phase Composition and Gradient Program
| Component | Description |
| Mobile Phase A | 100 mM Potassium Phosphate, 5 mM TBAHS, pH 6.8 |
| Mobile Phase B | 100% Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95% | 5% |
| 20 | 70% | 30% |
| 25 | 70% | 30% |
| 30 | 95% | 5% |
| 40 | 95% | 5% |
Table 3: Typical Quantitative Results for this compound
| Parameter | Typical Value Range | Reference |
| Basal Intracellular Conc. | 0.02 - 1.9 µM | [14] |
| Basal Intracellular Level | 0.2 - 0.9 pmol / 10⁶ cells | [14] |
| Limit of Detection (LOD) | Sub-picomole range | [15] |
| Retention Time | Highly dependent on exact conditions, must be confirmed with standard | - |
Note: Basal levels can vary significantly between cell lines and under different physiological conditions.[14][16]
Visualizations
Experimental Workflow Diagram
The following diagram outlines the complete workflow from cell culture to data analysis for this compound quantification.
Caption: Workflow for this compound measurement by HPLC.
Simplified this compound Signaling Pathway
This diagram illustrates a simplified pathway where this compound acts as a signaling molecule in the cellular stress response, particularly in modulating the cGAS-STING innate immune pathway.
Caption: this compound's role in modulating the cGAS-STING pathway.
References
- 1. The mysterious diadenosine tetraphosphate (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in Cancer: A Multifaceted Regulator and Emerging Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Re-evaluation of Diadenosine Tetraphosphate (this compound) From a Stress Metabolite to Bona Fide Secondary Messenger [frontiersin.org]
- 5. cores.emory.edu [cores.emory.edu]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. An ion-pair reversed-phase HPLC method for determination of fresh tissue adenine nucleotides avoiding freeze-thaw degradation of ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. s-und-s.pl [s-und-s.pl]
- 11. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 12. nacalai.com [nacalai.com]
- 13. High-performance liquid chromatographic assay of the diadenosine polyphosphates in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dspace.cuni.cz [dspace.cuni.cz]
- 15. Determination of diadenosine 5',5''',-P1,P4-tetraphosphate levels in cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the In Vitro Synthesis of Diadenosine Tetraphosphate (Ap4A)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diadenosine 5',5'''-P¹,P⁴-tetraphosphate (Ap4A) is a naturally occurring dinucleoside polyphosphate found in virtually all cell types, from bacteria to humans. It is increasingly recognized as a critical signaling molecule, or "alarmone," involved in a multitude of cellular processes.[1][2] Under conditions of cellular stress, such as heat shock, oxidative stress, or DNA damage, intracellular concentrations of this compound can rise significantly.[3] This accumulation triggers a cascade of events, including the regulation of gene expression, modulation of immune responses, and control of DNA replication and repair pathways.[3][4][5]
The growing interest in the physiological and pathological roles of this compound has created a demand for reliable methods to produce this molecule in vitro for research and therapeutic development. These application notes provide detailed protocols for the enzymatic synthesis of this compound, its purification, and its characterization, enabling researchers to generate high-quality this compound for their studies.
Methods of In Vitro Synthesis of this compound
This compound can be synthesized both enzymatically and chemically. Enzymatic methods are generally preferred for their high specificity and yield under mild reaction conditions. The two most common enzymatic approaches utilize Lysyl-tRNA Synthetase (or its isoenzyme LysU) and Firefly Luciferase.
Enzymatic Synthesis using Lysyl-tRNA Synthetase (LysRS/LysU)
Aminoacyl-tRNA synthetases (aaRSs) catalyze the attachment of amino acids to their cognate tRNAs. In a side reaction, many aaRSs can also synthesize this compound.[3][6][7][8][9] The reaction proceeds through an enzyme-bound aminoacyl-adenylate intermediate, which then reacts with a second molecule of ATP to form this compound.[7][8][9] The heat-inducible E. coli Lysyl-tRNA synthetase, LysU, is particularly efficient at this synthesis.[3]
Experimental Protocol: this compound Synthesis using LysU
This protocol is adapted from methodologies describing the enzymatic synthesis of this compound analogues using the stress protein LysU.
Materials:
-
Purified E. coli LysU enzyme
-
ATP (Adenosine 5'-triphosphate), sodium salt
-
L-Lysine hydrochloride
-
Zinc Chloride (ZnCl₂)
-
Magnesium Chloride (MgCl₂)
-
Tris-HCl buffer (pH 7.5)
-
Inorganic pyrophosphatase
-
Reaction tubes
-
Water bath or incubator at 37°C
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture with the final concentrations as indicated in the table below. It is recommended to prepare a master mix for multiple reactions.
-
Enzyme Addition: Add the purified LysU enzyme to the reaction mixture to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C. The optimal incubation time may vary and should be determined empirically, but a typical duration is 2-4 hours.
-
Reaction Termination: Stop the reaction by heating the mixture at 95°C for 5 minutes to denature the enzyme.
-
Centrifugation: Centrifuge the tube at high speed (e.g., 14,000 x g) for 10 minutes to pellet the denatured protein.
-
Supernatant Collection: Carefully collect the supernatant containing the synthesized this compound for purification and analysis.
| Component | Final Concentration | Role |
| Tris-HCl (pH 7.5) | 50 mM | Buffer |
| ATP | 5 mM | Substrate |
| L-Lysine | 2 mM | Substrate |
| MgCl₂ | 10 mM | Cofactor |
| ZnCl₂ | 100 µM | Stimulator of this compound synthesis |
| Inorganic Pyrophosphatase | 1 U/mL | Drives the reaction forward by hydrolyzing pyrophosphate |
| LysU Enzyme | 1-5 µM | Catalyst |
Table 1: Reaction components for this compound synthesis using LysU.
Enzymatic Synthesis using Firefly Luciferase
Firefly luciferase, in the presence of its substrates ATP and luciferin, forms a luciferyl-AMP intermediate. This intermediate can then react with another molecule of ATP to generate this compound.[10][11][12] This method is particularly useful for producing radiolabeled this compound if a labeled ATP precursor is used.[10]
Experimental Protocol: this compound Synthesis using Firefly Luciferase
This protocol is based on established methods for the synthesis of dinucleoside polyphosphates by firefly luciferase.[11]
Materials:
-
Purified Firefly Luciferase
-
ATP (Adenosine 5'-triphosphate), sodium salt
-
D-Luciferin
-
Magnesium Sulfate (MgSO₄)
-
HEPES buffer (pH 7.0)
-
Inorganic pyrophosphatase
-
Reaction tubes
-
Incubator at 30°C
Procedure:
-
Reaction Setup: Prepare the reaction mixture in a microcentrifuge tube with the final concentrations specified in the table below.
-
Initiation: Start the reaction by adding the firefly luciferase enzyme.
-
Incubation: Incubate the mixture at 30°C for 1-2 hours.
-
Termination: Terminate the reaction by boiling for 5 minutes.
-
Clarification: Centrifuge the reaction tube to pellet the denatured enzyme and collect the supernatant.
| Component | Final Concentration | Role |
| HEPES (pH 7.0) | 25 mM | Buffer |
| ATP | 2 mM | Substrate |
| D-Luciferin | 1 mM | Substrate |
| MgSO₄ | 10 mM | Cofactor |
| Inorganic Pyrophosphatase | 1 U/mL | Drives the reaction forward |
| Firefly Luciferase | 0.1 mg/mL | Catalyst |
Table 2: Reaction components for this compound synthesis using Firefly Luciferase.
Purification of Synthesized this compound
The synthesized this compound can be purified from the reaction mixture using anion-exchange chromatography, which separates molecules based on their net negative charge. Fast Protein Liquid Chromatography (FPLC) with a strong anion-exchange column provides high resolution and reproducibility.
Experimental Protocol: FPLC Purification of this compound
Materials:
-
FPLC system with a UV detector
-
Strong anion-exchange column (e.g., Mono Q or Resource Q)
-
Buffer A: 20 mM Tris-HCl (pH 7.5)
-
Buffer B: 20 mM Tris-HCl (pH 7.5) with 1 M NaCl
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation: Filter the supernatant from the synthesis reaction through a 0.22 µm syringe filter to remove any remaining particulates.
-
Column Equilibration: Equilibrate the anion-exchange column with Buffer A until a stable baseline is achieved.
-
Sample Loading: Load the filtered sample onto the equilibrated column.
-
Elution: Elute the bound molecules using a linear gradient of Buffer B. A typical gradient is from 0% to 50% Buffer B over 20 column volumes.
-
Fraction Collection: Collect fractions throughout the elution process. This compound is expected to elute at a specific salt concentration, which can be determined by monitoring the UV absorbance at 259 nm.
-
Analysis of Fractions: Analyze the collected fractions using HPLC or mass spectrometry to identify those containing pure this compound.
-
Pooling and Desalting: Pool the pure this compound fractions and desalt if necessary using a desalting column or dialysis.
Characterization of Synthesized this compound
The identity and purity of the synthesized this compound should be confirmed using analytical techniques.
1. High-Performance Liquid Chromatography (HPLC)
HPLC is a reliable method for both quantifying and assessing the purity of this compound.
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 100 mM potassium phosphate, pH 7.0) and an organic solvent (e.g., methanol or acetonitrile) is typically employed.
-
Detection: UV detection at 259 nm.
-
Quantification: The concentration of this compound can be determined by comparing the peak area to a standard curve of known this compound concentrations.
2. Mass Spectrometry (MS)
Mass spectrometry provides definitive identification of the synthesized molecule by determining its mass-to-charge ratio.
-
Sample Preparation: The purified this compound sample is typically diluted in a suitable solvent, such as a mixture of water and acetonitrile with a small amount of formic acid, for electrospray ionization (ESI).[13][14][15]
-
Analysis: The sample is infused into the mass spectrometer, and the mass spectrum is acquired. The expected monoisotopic mass of this compound (C₂₀H₂₈N₁₀O₁₉P₄) is 836.0404 g/mol . Tandem MS (MS/MS) can be used to further confirm the structure by fragmenting the molecule and analyzing the resulting daughter ions.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR can be used to confirm the chemical structure of this compound.
-
Sample Preparation: The purified this compound is lyophilized and redissolved in deuterium oxide (D₂O).[16][17][18][19]
-
Analysis: ¹H, ³¹P, and ¹³C NMR spectra can be acquired. The resulting spectra should be consistent with the known structure of this compound.
Signaling Pathways and Experimental Workflows
This compound Synthesis and Signaling Pathway
This compound synthesis is a key step in cellular stress responses. The following diagram illustrates the general enzymatic synthesis of this compound and its role in the LysRS-MITF signaling pathway.
Caption: Enzymatic synthesis of this compound and its role in activating MITF-mediated gene expression.
Experimental Workflow for this compound Synthesis and Analysis
The following diagram outlines the complete workflow from synthesis to characterization of this compound.
Caption: A streamlined workflow for the in vitro synthesis and analysis of this compound.
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for the in vitro synthesis, purification, and characterization of this compound. By utilizing these methods, researchers can produce high-quality this compound to further investigate its diverse roles in cellular signaling and its potential as a therapeutic target. The ability to reliably synthesize this compound is a crucial step in advancing our understanding of its function in health and disease.
References
- 1. research.edgehill.ac.uk [research.edgehill.ac.uk]
- 2. Human lysyl-tRNA synthetase phosphorylation promotes HIV-1 proviral DNA transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Re-evaluation of Diadenosine Tetraphosphate (this compound) From a Stress Metabolite to Bona Fide Secondary Messenger - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diadenosine 5', 5'''-P(1),P(4)-tetraphosphate (this compound) is synthesized in response to DNA damage and inhibits the initiation of DNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.lstmed.ac.uk [research.lstmed.ac.uk]
- 6. The pLysRS-Ap4A Pathway in Mast Cells Regulates the Switch from Host Defense to a Pathological State - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Crystal Structures and Biochemical Analyses Suggest a Unique Mechanism and Role for Human Glycyl-tRNA Synthetase in this compound Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Di-Adenosine Tetraphosphate (this compound) Metabolism Impacts Biofilm Formation by Pseudomonas fluorescens via Modulation of c-di-GMP-Dependent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Labeled adenosine(5')tetraphospho(5')adenosine (this compound) and adenosine(5')tetraphospho(5')nucleoside (Ap4N). Synthesis with firefly luciferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of dinucleoside polyphosphates catalyzed by firefly luciferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Firefly luciferase synthesizes P1,P4-bis(5'-adenosyl)tetraphosphate (this compound) and other dinucleoside polyphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. massspec.unm.edu [massspec.unm.edu]
- 15. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]
- 16. depts.washington.edu [depts.washington.edu]
- 17. Sample Preparation [nmr.chem.ualberta.ca]
- 18. NMR Sample Preparation [nmr.chem.umn.edu]
- 19. Sample preparation | The NMR Spectroscopy Facility | University of Southampton [southampton.ac.uk]
Application Notes and Protocols for Radiolabeled Ap4A Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diadenosine tetraphosphate (Ap4A) is a naturally occurring dinucleoside polyphosphate that acts as a signaling molecule in a variety of cellular processes, including stress responses, cell proliferation, and apoptosis.[1][2][3] It exerts its effects by binding to specific receptors, primarily subtypes of the P2Y purinergic receptor family, and by modulating the activity of intracellular proteins.[4][5] The use of radiolabeled this compound, such as [³H]this compound, in binding assays is a powerful technique to characterize the interaction of this compound with its binding partners, to screen for novel therapeutic agents that target this compound signaling pathways, and to elucidate the physiological and pathological roles of this enigmatic molecule.
These application notes provide detailed protocols for conducting radiolabeled this compound binding assays, along with summaries of quantitative data and visualizations of relevant signaling pathways to facilitate experimental design and data interpretation.
Data Presentation
Table 1: Binding Characteristics of [³H]this compound in Cultured Chromaffin Cells
This table summarizes the binding parameters of [³H]this compound to two distinct high-affinity binding sites identified on cultured chromaffin cells.
| Binding Site | Dissociation Constant (Kd) | Maximum Binding Capacity (Bmax) |
| Very High Affinity | 8 ± 0.65 x 10⁻¹¹ M | 5420 ± 450 sites/cell |
| High Affinity | 5.6 ± 0.53 x 10⁻⁹ M | ~70,000 sites/cell |
| Data sourced from Pintor et al.[4][6] |
Table 2: Inhibitory Constants (Ki) of Various Ligands for [³H]this compound Binding Sites in Chromaffin Cells
This table presents the Ki values for the displacement of [³H]this compound by other diadenosine polyphosphates and ATP analogues at the two identified binding sites.
| Ligand | Ki (Very High Affinity Site) | Ki (High Affinity Site) |
| Diadenosine Polyphosphates | ||
| Ap3A | 1.0 nM | 0.5 µM |
| This compound | 0.013 nM | 0.13 µM |
| Ap5A | 0.013 nM | 0.062 µM |
| Ap6A | 0.013 nM | 0.75 µM |
| ATP Analogues | ||
| ADP-β-S | 0.075 nM | 0.125 µM |
| AMP-PNP | 0.2 nM | 0.5 µM |
| α,β-MeATP | 0.75 nM | 0.9 µM |
| Data sourced from Pintor et al.[4][5] |
Signaling Pathways
LysRS-Ap4A-MITF Signaling Pathway
Under cellular stress, Lysyl-tRNA synthetase (LysRS) can be phosphorylated, leading to a conformational change that switches its function from protein synthesis to the production of this compound.[2] This newly synthesized this compound then acts as a second messenger, binding to the Histidine Triad Nucleotide-Binding Protein 1 (HINT1). This binding event causes the dissociation of HINT1 from the Microphthalmia-associated Transcription Factor (MITF), allowing MITF to translocate to the nucleus and activate the transcription of its target genes involved in cellular proliferation and migration.[2][3][4][7]
Caption: LysRS-Ap4A-MITF Signaling Pathway.
This compound Interaction with P2Y Receptors
Extracellular this compound can bind to P2Y purinergic receptors, which are G-protein coupled receptors (GPCRs). Upon binding, the receptor activates associated G-proteins (e.g., Gq/11), which in turn stimulate phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC), leading to various downstream cellular responses.
Caption: this compound Signaling through P2Y Receptors.
Experimental Protocols
Experimental Workflow: Radioligand Binding Assay (Filtration Method)
The following diagram outlines the general workflow for a radioligand binding assay using the filtration method to separate bound from free radiolabeled this compound.
Caption: Radioligand Binding Assay Workflow.
Protocol 1: Preparation of Cell Membranes
This protocol describes the preparation of crude cell membranes from cultured cells or tissues, which can be used as the receptor source for the binding assay.
Materials:
-
Cultured cells or tissue sample
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA, with protease inhibitors
-
Sucrose Buffer: Lysis buffer containing 10% (w/v) sucrose
-
Centrifuge and rotor capable of 20,000 x g at 4°C
-
Homogenizer (e.g., Dounce or Potter-Elvehjem)
-
Protein assay kit (e.g., BCA or Bradford)
Procedure:
-
Harvest cells or mince tissue and wash with ice-cold PBS.
-
Resuspend the cell pellet or tissue in 20 volumes of ice-cold Lysis Buffer.
-
Homogenize the suspension on ice until cells are completely lysed.
-
Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and large debris.
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in fresh Lysis Buffer.
-
Repeat the centrifugation step (step 5).
-
Resuspend the final membrane pellet in Sucrose Buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay.
-
Aliquot the membrane suspension and store at -80°C until use.
Protocol 2: Saturation Binding Assay with [³H]this compound
This protocol is designed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for [³H]this compound.
Materials:
-
Prepared cell membranes (from Protocol 1) or whole cells
-
[³H]this compound (radioligand)
-
Unlabeled this compound (for determining non-specific binding)
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1% BSA
-
Wash Buffer: Ice-cold Binding Buffer
-
96-well filter plates with glass fiber filters (e.g., GF/C)
-
Vacuum filtration manifold
-
Scintillation vials and scintillation cocktail
-
Scintillation counter
Procedure:
-
Thaw the membrane preparation on ice and dilute to the desired concentration in Binding Buffer.
-
Prepare serial dilutions of [³H]this compound in Binding Buffer (e.g., 0.01 nM to 100 nM).
-
Set up the assay in a 96-well plate in triplicate for each concentration.
-
Total Binding: Add cell membranes/whole cells, and the corresponding dilution of [³H]this compound.
-
Non-specific Binding: Add cell membranes/whole cells, the corresponding dilution of [³H]this compound, and a high concentration of unlabeled this compound (e.g., 10 µM).
-
-
Bring the final reaction volume to 250 µL with Binding Buffer.
-
Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium (e.g., 60 minutes) with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the pre-wetted filter plate using a vacuum manifold.
-
Wash the filters rapidly with 3-4 volumes of ice-cold Wash Buffer.
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding for each [³H]this compound concentration.
-
Plot specific binding versus the concentration of [³H]this compound.
-
Analyze the data using non-linear regression (e.g., one-site binding hyperbola) to determine the Kd and Bmax values.
-
Protocol 3: Competition Binding Assay
This protocol is used to determine the affinity (Ki) of unlabeled test compounds that compete with [³H]this compound for binding to its receptor.
Materials:
-
Same as for Saturation Binding Assay
-
Unlabeled test compounds
Procedure:
-
Thaw the membrane preparation on ice and dilute to the desired concentration in Binding Buffer.
-
Prepare serial dilutions of the unlabeled test compound in Binding Buffer.
-
Set up the assay in a 96-well plate in triplicate.
-
Total Binding: Add cell membranes/whole cells and a fixed concentration of [³H]this compound (typically at or near its Kd value).
-
Non-specific Binding: Add cell membranes/whole cells, the fixed concentration of [³H]this compound, and a high concentration of unlabeled this compound.
-
Competition: Add cell membranes/whole cells, the fixed concentration of [³H]this compound, and the serial dilutions of the test compound.
-
-
Follow steps 4-10 from the Saturation Binding Assay protocol.
-
Data Analysis:
-
Plot the percentage of specific binding versus the log concentration of the test compound.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of test compound that inhibits 50% of specific [³H]this compound binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [³H]this compound used and Kd is the dissociation constant of [³H]this compound.
-
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. The pLysRS-Ap4A Pathway in Mast Cells Regulates the Switch from Host Defense to a Pathological State - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of diadenosine tetraphosphate (this compound) binding sites in cultured chromaffin cells: evidence for a P2y site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. The function of lysyl-tRNA synthetase and this compound as signaling regulators of MITF activity in FcepsilonRI-activated mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Techniques for Identifying Ap4A Protein Targets: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diadenosine tetraphosphate (Ap4A) is a dinucleotide that acts as a signaling molecule in a variety of cellular processes, including stress responses, cell proliferation, and DNA replication.[1][2] The identification of its protein targets is crucial for understanding its biological functions and for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the identification and characterization of this compound-binding proteins.
Application Notes
The selection of a suitable technique for identifying this compound protein targets depends on the specific research question, the nature of the target protein, and the available resources.
-
Affinity Chromatography is a robust method for isolating proteins that bind to this compound with relatively high affinity. This technique utilizes this compound immobilized on a solid support to capture interacting proteins from a complex biological sample, such as a cell lysate. It is particularly useful for the initial discovery of novel this compound-binding proteins.
-
Photoaffinity Labeling offers a powerful approach to covalently crosslink this compound to its binding partners. This method employs a chemically modified this compound analog containing a photoreactive group. Upon photoactivation, a covalent bond is formed between the analog and the target protein, enabling the capture and identification of even transient or low-affinity interactions.
-
Mass Spectrometry is an indispensable tool for the definitive identification of proteins isolated through affinity-based methods. Following enrichment of this compound-binding proteins, mass spectrometry-based proteomic analysis provides high-confidence identification and can also offer insights into post-translational modifications.
Quantitative Data on this compound Protein Interactions
The following table summarizes known binding affinities of this compound and its analogs to various protein targets. This data is essential for designing experiments and interpreting results.
| Target Protein/Receptor | Ligand | Cell Type/Organism | Binding Affinity (Kd or Ki) | Reference |
| High-affinity site | [³H]-Ap4A | Cultured chromaffin cells | Kd: 8 ± 0.65 x 10⁻¹¹ M | [3][4] |
| High-affinity site | This compound | Cultured chromaffin cells | Ki: 0.013 nM | [3][4] |
| Low-affinity site | [³H]-Ap4A | Cultured chromaffin cells | Kd: 5.6 ± 0.53 x 10⁻⁹ M | [3][4] |
| Low-affinity site | This compound | Cultured chromaffin cells | Ki: 0.13 µM | [3][4] |
| High-affinity site | [³H]-Ap4A | Rat brain synaptic terminals | Kd: 0.10 ± 0.014 nM | [5] |
| High-affinity site | This compound | Rat brain synaptic terminals | Ki: 0.017 nM | [5] |
| Low-affinity site | This compound | Rat brain synaptic terminals | Ki: 0.57 ± 0.09 µM | [5] |
| This compound binding protein | This compound | Human HeLa cells | Kd: 0.25 µM | [6] |
| P2Y-like receptor | [²-³H]this compound | Rat liver cell membranes | Displaced by this compound | [7] |
Experimental Protocols
Affinity Chromatography using this compound-Sepharose
This protocol describes the enrichment of this compound-binding proteins from a cell lysate using this compound chemically coupled to a Sepharose matrix.
Materials:
-
This compound-Sepharose or CNBr-activated Sepharose 4B for custom coupling
-
Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease inhibitor cocktail)
-
Wash Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% NP-40)
-
Elution Buffer (e.g., Wash Buffer containing 1 mM this compound, or a high salt buffer like 50 mM Tris-HCl pH 7.5, 1 M NaCl)
-
Spin columns or chromatography columns
Protocol:
-
Preparation of Cell Lysate:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer for 30 minutes with gentle agitation.
-
Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the soluble proteins. Determine protein concentration using a standard assay (e.g., Bradford or BCA).
-
-
Equilibration of this compound-Sepharose:
-
Binding of Proteins to the Matrix:
-
Incubate the clarified cell lysate with the equilibrated this compound-Sepharose beads. The amount of lysate will depend on the expression level of the target protein and the binding capacity of the resin. A general starting point is 1-5 mg of total protein per 50 µL of bead slurry.
-
Incubate for 2-4 hours at 4°C with gentle end-over-end rotation.
-
-
Washing:
-
Pellet the beads by centrifugation at 500 x g for 1 minute.
-
Remove the supernatant (flow-through) and wash the beads three to five times with 10-20 column volumes of ice-cold Wash Buffer.
-
-
Elution:
-
Competitive Elution: Add 2-3 bead volumes of Elution Buffer containing free this compound (e.g., 1 mM) to the beads and incubate for 30 minutes at 4°C with gentle agitation.
-
High Salt Elution: Alternatively, use a high salt buffer to disrupt ionic interactions.
-
Collect the eluted proteins by centrifugation. Repeat the elution step to maximize recovery.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by silver staining or Coomassie blue staining.
-
Excise protein bands of interest for identification by mass spectrometry.
-
Photoaffinity Labeling of this compound Targets
This protocol outlines the use of an this compound analog containing a photoreactive group (e.g., 8-azido-Ap4A) to covalently label binding proteins.
Materials:
-
Photoreactive this compound analog (e.g., 8-azido-Ap4A)[10]
-
Cell lysate or purified protein fraction
-
UV lamp (e.g., 254 nm or 365 nm, depending on the photoprobe)
-
Streptavidin-agarose beads (if using a biotinylated photoprobe)
-
Buffers as described for Affinity Chromatography
Protocol:
-
Incubation:
-
Incubate the cell lysate or protein sample with the photoreactive this compound analog in the dark. The concentration of the probe should be optimized, but a starting point is typically in the low micromolar range.
-
Incubate for 15-30 minutes on ice to allow for binding.
-
-
UV Crosslinking:
-
Place the sample on ice and irradiate with UV light for a specified time (e.g., 5-20 minutes). The optimal wavelength and duration of irradiation should be determined empirically.[11]
-
-
Enrichment of Labeled Proteins (for biotinylated probes):
-
Add streptavidin-agarose beads to the UV-irradiated sample.
-
Incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated protein-probe complexes.
-
Wash the beads extensively with Wash Buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the captured proteins by boiling the beads in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by SDS-PAGE and visualize by autoradiography (if using a radiolabeled probe) or Western blotting with an anti-biotin antibody.
-
Identify the labeled proteins by mass spectrometry.
-
Protein Identification by Mass Spectrometry
This protocol provides a general workflow for identifying proteins enriched by the methods described above.
Materials:
-
Enriched protein sample
-
SDS-PAGE equipment and reagents
-
In-gel digestion kit (containing trypsin, reduction, and alkylation reagents)
-
Formic acid, acetonitrile
-
LC-MS/MS instrument
Protocol:
-
SDS-PAGE and In-Gel Digestion:
-
Separate the enriched protein sample by 1D SDS-PAGE.
-
Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie blue).
-
Excise the protein band(s) of interest.[2]
-
Destain, reduce, and alkylate the proteins within the gel pieces.
-
Digest the proteins overnight with trypsin.[2]
-
Extract the resulting peptides from the gel pieces.[12]
-
-
LC-MS/MS Analysis:
-
Desalt and concentrate the extracted peptides using a C18 ZipTip or equivalent.
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13]
-
-
Data Analysis:
-
Use a database search engine (e.g., Mascot, Sequest) to identify the proteins from the MS/MS spectra by searching against a protein sequence database.[13]
-
Validate the protein identifications and perform further bioinformatic analysis to understand their potential role in this compound signaling.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Protocols: In-Gel Digestion & Mass Spectrometry for ID - Creative Proteomics [creative-proteomics.com]
- 3. Characterization of diadenosine tetraphosphate (this compound) binding sites in cultured chromaffin cells: evidence for a P2y site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of diadenosine tetraphosphate (this compound) binding sites in cultured chromaffin cells: evidence for a P2y site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound and ADP-beta-S binding to P2 purinoceptors present on rat brain synaptic terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diadenosine tetraphosphate binding protein from human HeLa cells: purification and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of the binding of diadenosine 5',5'''-P1,P4-tetraphosphate (this compound) to rat liver cell membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 9. conductscience.com [conductscience.com]
- 10. 2- and 8-azido photoaffinity probes. 1. Enzymatic synthesis, characterization, and biological properties of 2- and 8-azido photoprobes of 2-5A and photolabeling of 2-5A binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Procedure for Protein Identification Using LC-MS/MS | MtoZ Biolabs [mtoz-biolabs.com]
Application of Diadenosine Tetraphosphate (Ap4A) Analogs in Enzymatic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diadenosine tetraphosphate (Ap4A) is a naturally occurring dinucleoside polyphosphate that has emerged as a crucial signaling molecule involved in a multitude of cellular processes, including stress responses, DNA replication, and apoptosis.[1][2] The enzymes that regulate the intracellular concentration of this compound are therefore of significant interest as potential therapeutic targets. The study of these enzymes has been greatly facilitated by the use of synthetic this compound analogs. These analogs, which feature modifications to the polyphosphate chain or the adenosine moieties, serve as valuable tools to probe enzyme mechanisms, identify potent and specific inhibitors, and develop novel therapeutic agents.[3][4][5] This document provides detailed application notes and protocols for the use of this compound analogs in enzymatic studies, with a focus on asymmetrical and symmetrical this compound hydrolases, and this compound phosphorylase.
Key Enzymes in this compound Metabolism
The intracellular levels of this compound are tightly regulated by a balance between its synthesis and degradation.[1] Key enzymes involved in its breakdown include:
-
Asymmetrical this compound Hydrolase (NUDT2): This enzyme, also known as this compound pyrophosphatase, hydrolyzes this compound to produce ATP and AMP.[6][7] It is a member of the NUDIX hydrolase family.[7]
-
Symmetrical this compound Hydrolase (ApaH): Found in some bacteria, this enzyme cleaves this compound symmetrically to yield two molecules of ADP.[6][7]
-
This compound Phosphorylase: This enzyme catalyzes the phosphorolytic cleavage of this compound in the presence of inorganic phosphate (Pi) to produce ADP and ATP.[8]
Application Notes: Utilizing this compound Analogs in Enzymatic Assays
This compound analogs are indispensable tools for characterizing the enzymes involved in this compound metabolism. They can be broadly categorized based on their application:
-
Enzyme Inhibitors: Many analogs are designed to be resistant to hydrolysis and act as competitive or non-competitive inhibitors. These are crucial for studying enzyme kinetics, determining active site architecture, and for the development of potential therapeutics.[3][9] Methylenebisphosphonate analogs, where a methylene group replaces a bridging oxygen in the phosphate chain, are particularly effective inhibitors of this compound hydrolases.[3]
-
Alternative Substrates: Some analogs can be processed by the enzymes, but at different rates compared to this compound. Studying the kinetics of their hydrolysis provides insights into the substrate specificity and catalytic mechanism of the enzyme.[8][10]
-
Probes for Structural Studies: Stable analogs that bind to the active site without being hydrolyzed are invaluable for co-crystallization studies, enabling the detailed structural analysis of enzyme-ligand interactions.[4]
-
Chromogenic and Fluorogenic Substrates: Analogs containing chromogenic or fluorogenic reporters can be used to develop continuous and high-throughput assays for enzyme activity, facilitating inhibitor screening.[3]
Quantitative Data on this compound Analog-Enzyme Interactions
The following tables summarize the inhibitory constants (Ki) and other kinetic parameters for various this compound analogs against key enzymes in this compound metabolism.
Table 1: Inhibitory Constants (Ki) of this compound Analogs for Asymmetrical this compound Hydrolases
| Analog | Enzyme Source | Ki (nM) | Reference |
| ppCH2ppA | Human | 1.6 | [1] |
| pCH2pppA | Human | 2.3 | [1] |
| ppCH2ppA | Lupin | 30 | [1] |
| pCH2pppA | Lupin | 34 | [1] |
Table 2: Kinetic Parameters of Phosphorothioate Analogs of this compound with this compound-Degrading Enzymes
| Analog | Enzyme | Relative Velocity of Formation/Degradation (this compound = 1) | Km (mM) | Reference |
| (Sp)this compoundαS | E. coli Lysyl-tRNA Synthetase | 0.38 | 0.48 | [2] |
| (Rp)this compoundαS | E. coli Lysyl-tRNA Synthetase | 0.15 | 1.34 | [2] |
| (Sp)this compoundαS | Yeast this compound Phosphorylase | 0.15 | - | [2] |
| (Rp)this compoundαS | Yeast this compound Phosphorylase | 0.60 | - | [2] |
| (Rp)this compoundαS | Yellow Lupin Asymmetrical this compound Hydrolase | Higher than (Sp) isomer | - | [2] |
| (Rp)this compoundαS | E. coli Symmetrical this compound Hydrolase | Higher than (Sp) isomer | - | [2] |
| (Rp)this compoundαS | S. cerevisiae this compound Phosphorylase | Higher than (Sp) isomer | - | [2] |
Table 3: Inhibition of ADP-Induced Platelet Aggregation by this compound Analogs
| Analog | IC50 (µM) | Reference |
| AppCHFppA | Potent inhibitor | [3][9] |
| ApSppSpA | Good inhibitory effect | [3][9] |
| ApSpCHFpSpA | Good inhibitory effect | [3][9] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
Cellular stress triggers the synthesis of this compound, which then acts as a second messenger to modulate various downstream pathways, including those involved in DNA repair, cell cycle control, and immune responses.[6]
Experimental Workflow for Screening this compound Analog Inhibitors
A typical workflow for identifying and characterizing inhibitors of this compound-metabolizing enzymes involves a primary screen followed by secondary assays to determine potency and mechanism of action.
Experimental Protocols
Malachite Green Assay for this compound Hydrolase Activity
This colorimetric assay measures the amount of inorganic phosphate (Pi) released upon the hydrolysis of this compound. It is a robust and sensitive endpoint assay suitable for high-throughput screening.
Materials:
-
Purified this compound hydrolase (e.g., recombinant human NUDT2)
-
This compound sodium salt
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM DTT
-
Malachite Green Reagent:
-
Solution A: 0.045% (w/v) Malachite Green hydrochloride in water.
-
Solution B: 4.2% (w/v) ammonium molybdate in 4 M HCl.
-
Working Reagent: Mix 3 volumes of Solution A with 1 volume of Solution B. Add Triton X-100 to a final concentration of 0.01% (v/v). This reagent should be prepared fresh daily.
-
-
Phosphate Standard: 1 M KH2PO4 stock solution.
-
96-well clear flat-bottom microplate
-
Microplate reader
Procedure:
-
Prepare Phosphate Standard Curve:
-
Prepare a series of dilutions of the phosphate standard in Assay Buffer ranging from 0 to 100 µM.
-
Add 50 µL of each standard dilution to separate wells of the 96-well plate in triplicate.
-
-
Enzyme Reaction:
-
Prepare a reaction mixture containing Assay Buffer and this compound at a concentration close to its Km (if known) or at a concentration of 10-50 µM.
-
Add 25 µL of the reaction mixture to the wells of the 96-well plate.
-
To initiate the reaction, add 25 µL of diluted this compound hydrolase to each well. For negative controls, add 25 µL of Assay Buffer without the enzyme.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Color Development:
-
Measurement:
-
Measure the absorbance at 620-640 nm using a microplate reader.[13]
-
-
Data Analysis:
-
Subtract the absorbance of the blank (no enzyme) from all readings.
-
Plot the standard curve of absorbance versus phosphate concentration.
-
Determine the concentration of phosphate released in the enzymatic reactions from the standard curve.
-
Calculate the specific activity of the enzyme (e.g., in nmol of Pi released/min/mg of enzyme).
-
HPLC-Based Assay for this compound Hydrolase Activity
This method allows for the direct monitoring of the substrate (this compound) and the products (ATP and AMP or two ADP), providing a more detailed kinetic analysis.
Materials:
-
Purified this compound hydrolase
-
This compound, ATP, and AMP standards
-
Reaction Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl2, 2 mM DTT
-
Quenching Solution: 0.1 M HCl or 1 M perchloric acid
-
HPLC system with a C18 reverse-phase column
-
Mobile Phase A: 0.1 M potassium phosphate buffer (pH 6.5)
-
Mobile Phase B: 100% Methanol
-
UV detector
Procedure:
-
Enzyme Reaction:
-
Set up reaction mixtures in microcentrifuge tubes containing Reaction Buffer and varying concentrations of this compound.
-
Pre-incubate the tubes at 37°C for 5 minutes.
-
Initiate the reaction by adding the enzyme. The final reaction volume is typically 50-100 µL.
-
At specific time points, stop the reaction by adding an equal volume of Quenching Solution.
-
Centrifuge the quenched reactions at high speed for 5-10 minutes to pellet any precipitated protein.
-
-
HPLC Analysis:
-
Inject a defined volume of the supernatant onto the C18 column.
-
Separate the nucleotides using a gradient of Mobile Phase B in Mobile Phase A. A typical gradient might be from 0% to 50% B over 20 minutes.
-
Monitor the elution of this compound, ATP, and AMP by measuring the absorbance at 254 nm.
-
Quantify the amount of each nucleotide by comparing the peak areas to those of known standards.
-
-
Data Analysis:
-
Calculate the rate of this compound disappearance and the rate of product formation.
-
For kinetic analysis, plot the initial reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
For inhibitor studies, perform the assay in the presence of various concentrations of the this compound analog and determine the Ki value.
-
Platelet Aggregation Assay
This assay is used to evaluate the effect of this compound analogs on platelet function, which is relevant for their potential as antithrombotic agents.[3][9]
Materials:
-
Freshly drawn human blood collected in sodium citrate.
-
Platelet-rich plasma (PRP) prepared by centrifugation.
-
ADP (adenosine diphosphate) as an aggregating agent.
-
This compound analog solutions at various concentrations.
-
Platelet aggregometer.
Procedure:
-
PRP Preparation:
-
Centrifuge the citrated blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
-
Keep the PRP at room temperature and use it within 2-3 hours.
-
-
Aggregation Measurement:
-
Pre-warm the PRP to 37°C.
-
Place a cuvette with PRP in the aggregometer and establish a baseline reading.
-
Add a specific concentration of the this compound analog to the PRP and incubate for a short period (e.g., 1-2 minutes).
-
Induce platelet aggregation by adding a submaximal concentration of ADP (e.g., 5 µM).
-
Record the change in light transmission for several minutes. The increase in light transmission corresponds to platelet aggregation.
-
-
Data Analysis:
-
Measure the maximum aggregation percentage for each concentration of the this compound analog.
-
Plot the percentage of inhibition of aggregation against the log of the analog concentration.
-
Determine the IC50 value, which is the concentration of the analog that inhibits 50% of the ADP-induced platelet aggregation.[14]
-
Conclusion
This compound analogs are powerful and versatile tools for the investigation of enzymes involved in this compound metabolism. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at understanding the fundamental biology of this compound signaling and for the development of novel therapeutic agents targeting this pathway. The use of a combination of enzymatic assays, kinetic analysis, and cellular functional assays will continue to advance our knowledge in this exciting field.
References
- 1. researchgate.net [researchgate.net]
- 2. P alpha-chiral phosphorothioate analogues of bis(5'-adenosyl)tetraphosphate (this compound); their enzymatic synthesis and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analogues of diadenosine 5',5'''-P1,P4-tetraphosphate (this compound) as potential anti-platelet-aggregation agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of diadenosine triphosphate (Ap3A) and diadenosine tetraphosphate (this compound) on platelet aggregation in unfractionated human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analogs of diadenosine tetraphosphate (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound in Cancer: A Multifaceted Regulator and Emerging Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mysterious diadenosine tetraphosphate (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journal.r-project.org [journal.r-project.org]
- 9. Analogues of diadenosine 5',5'''-P1,P4-tetraphosphate (this compound) as potential anti-platelet-aggregation agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Studies on some specific this compound-degrading enzymes with the use of various methylene analogues of P1P4-bis-(5',5'''-adenosyl) tetraphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. sciencellonline.com [sciencellonline.com]
- 13. eubopen.org [eubopen.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Inducing Diadenosine Tetraphosphate (Ap4A) Accumulation in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diadenosine tetraphosphate (Ap4A) is a dinucleoside polyphosphate that has emerged as a critical signaling molecule involved in various cellular processes, including stress responses, DNA replication, and apoptosis. Under normal physiological conditions, the intracellular concentration of this compound is kept at a low basal level. However, in response to a variety of cellular stresses, its concentration can increase significantly, suggesting its role as an "alarmone" that signals cellular distress. Understanding the mechanisms that lead to this compound accumulation is crucial for elucidating its physiological functions and for the development of novel therapeutic strategies.
These application notes provide detailed methodologies for inducing and quantifying this compound accumulation in mammalian cell cultures through both genetic and stress-induced approaches. The protocols are based on established methods from the scientific literature and are intended to provide a practical guide for researchers in this field.
Methods for Inducing this compound Accumulation
There are two primary approaches to induce the accumulation of this compound in cell culture:
-
Genetic Manipulation: This involves the targeted disruption of genes encoding for enzymes that degrade this compound. The primary enzyme responsible for maintaining low intracellular this compound levels is the Nudix (Nucleoside diphosphate linked moiety X)-type motif 2 (NUDT2) hydrolase.
-
Induction of Cellular Stress: Exposing cells to various environmental or chemical stressors can trigger a significant increase in intracellular this compound levels. Common stressors include heat shock, oxidative stress, and exposure to certain chemicals.
Quantitative Data Summary
The following tables summarize the quantitative data on this compound accumulation achieved through different induction methods in various mammalian cell lines.
Table 1: Genetic Induction of this compound Accumulation
| Method | Cell Line | Fold Increase in this compound | Basal this compound Level (pmol/10⁶ cells) | Induced this compound Level (pmol/10⁶ cells) | Reference |
| NUDT2 Gene Disruption (Knockout) | KBM-7 | 175-fold | 0.21 ± 0.02 | 36.9 ± 0.3 | [1][2] |
Table 2: Stress-Induced this compound Accumulation
| Stressor | Cell Line | Fold Increase in this compound | Treatment Conditions | Reference |
| Heat Shock | HEK293T | ~2.5-fold | 43°C | [3] |
| Oxidative Stress (H₂O₂) | HEK293T | ~2.5-fold | 50 µM H₂O₂ | [4][5] |
| Oxidative Stress (Menadione) | HEK293T | Increased levels | Not specified | |
| Hypoxia | P. polycephalum | 6- to 7-fold | Not specified | |
| Cadmium Chloride (CdCl₂) | Drosophila cells | >100-fold | 1 mM | |
| Ethanol | Mammalian cells | Increased levels | Not specified | |
| Arsenite | Mammalian cells | Increased levels | Not specified |
Signaling Pathway
The accumulation of this compound can trigger specific signaling cascades. One of the well-characterized pathways involves Lysyl-tRNA synthetase (LysRS), Histidine Triad Nucleotide Binding Protein 1 (HINT1), and the Microphthalmia-associated Transcription Factor (MITF).
References
- 1. NUDT2 Disruption Elevates Diadenosine Tetraphosphate (this compound) and Down-Regulates Immune Response and Cancer Promotion Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NUDT2 Disruption Elevates Diadenosine Tetraphosphate (this compound) and Down-Regulates Immune Response and Cancer Promotion Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. med.emory.edu [med.emory.edu]
- 5. Frontiers Publishing Partnerships | Resistance of HEK-293 and COS-7 cell lines to oxidative stress as a model of metabolic response [frontierspartnerships.org]
Experimental Models for Studying Diadenosine Tetraphosphate (Ap4A) Function In Vivo: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diadenosine tetraphosphate (Ap4A) is a multifaceted signaling molecule implicated in a variety of physiological and pathological processes, including cellular stress responses, DNA replication, immune modulation, and neurotransmission.[1][2] Long considered a mere metabolic byproduct, this compound is now recognized as a critical intracellular and extracellular signaling entity, or "alarmone," that helps orchestrate cellular responses to environmental challenges.[1][2] Its concentration within cells is tightly regulated under normal conditions but can fluctuate dramatically in response to stressors like DNA damage, nutrient deprivation, or oncogenic transformation.[1] Understanding the in vivo functions of this compound is crucial for elucidating its role in disease and for the development of novel therapeutic strategies.
These application notes provide an overview of key in vivo experimental models used to investigate the function of this compound. Detailed protocols for selected models are provided to guide researchers in their experimental design.
Key In Vivo Experimental Models
Several in vivo models have been instrumental in uncovering the physiological and pathological roles of this compound. These models primarily focus on genetic manipulation of this compound metabolism or the administration of exogenous this compound in disease contexts.
Transgenic Mouse Model: Conditional Knockout of this compound Hydrolase (Nudt2) in Dendritic Cells
To investigate the cell-specific functions of intracellular this compound, a powerful approach is the use of transgenic mice with a conditional knockout of the primary this compound hydrolase, Nudt2. Nudt2 is an enzyme that asymmetrically hydrolyzes this compound into ATP and AMP.[3][4] By using the Cre-loxP system, the Nudt2 gene can be specifically deleted in a particular cell type, leading to an accumulation of endogenous this compound in those cells.
A notable example is the generation of mice with a specific deletion of Nudt2 in CD11c-expressing cells (CD11c-Cre/Nudt2fl/fl), which primarily include dendritic cells (DCs).[5][6] This model has been crucial in demonstrating the role of this compound in regulating DC motility and antigen presentation.[6]
Logical Relationship of the Nudt2 Conditional Knockout Model
Caption: Generation and outcome of the CD11c-Cre/Nudt2 conditional knockout mouse model.
Spinal Cord Injury (SCI) Mouse Model
Traumatic spinal cord injury (SCI) leads to a secondary wave of cell death, partly mediated by excitotoxicity from the massive release of molecules like ATP.[2][7] this compound has been investigated for its neuroprotective potential in this context.[2][7] The contusive SCI model in mice is a widely used and clinically relevant model to study the pathophysiology of SCI and to test potential therapeutic interventions.[8][9]
Experimental Workflow for the SCI Model
Caption: Workflow for investigating the therapeutic potential of this compound in a mouse model of spinal cord injury.
Cancer Xenograft Models
This compound has been implicated in cancer progression, with roles in angiogenesis, tumor cell proliferation, and the tumor stress response.[5][10][11] In vivo pharmacology models, such as patient-derived xenografts (PDXs) or cell line-derived xenografts, are essential for evaluating the therapeutic potential of targeting this compound signaling pathways.[12][13][14] These models involve the implantation of human tumor cells or tissues into immunodeficient mice.[15]
This compound Signaling in the Tumor Microenvironment
References
- 1. NUDT2 Disruption Elevates Diadenosine Tetraphosphate (this compound) and Down-Regulates Immune Response and Cancer Promotion Genes | PLOS One [journals.plos.org]
- 2. Diadenosine tetraphosphate (this compound) inhibits ATP-induced excitotoxicity: a neuroprotective strategy for traumatic spinal cord injury treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Nudt2 in Anchorage-Independent Growth and Cell Migration of Human Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. This compound in Cancer: A Multifaceted Regulator and Emerging Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Diadenosine tetraphosphate (this compound) inhibits ATP-induced excitotoxicity: a neuroprotective strategy for traumatic spinal cord injury treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Generation of Mouse Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A New and Simple Method for Spinal Cord Injury Induction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound in Cancer: A Multifaceted Regulator and Emerging Therapeutic Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Precision oncology using ex vivo technology: a step towards individualised cancer care? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tumor.informatics.jax.org [tumor.informatics.jax.org]
Application Notes and Protocols for Studying Ap4A Metabolism Using CRISPR-Cas9
Introduction
Diadenosine tetraphosphate (Ap4A) is a multifaceted signaling molecule, or "alarmone," found across all domains of life, from bacteria to humans.[1][2] Its intracellular concentrations are dynamically regulated in response to various cellular stresses, including oxidative, heat, and genotoxic stress.[1][3] this compound is implicated in a range of cellular processes, such as cell cycle regulation, DNA replication and repair, and immune responses.[3][4] The metabolism of this compound is tightly controlled by synthesizing enzymes, primarily aminoacyl-tRNA synthetases (aaRS), and degrading enzymes, predominantly Nudix hydrolases.[4][5]
The CRISPR-Cas9 system offers a powerful and precise tool for functional genomics, allowing for targeted gene knockouts to elucidate the roles of specific proteins in metabolic pathways.[6][7] By disrupting genes responsible for this compound synthesis or degradation, researchers can modulate intracellular this compound levels and study the downstream physiological consequences. This document provides detailed application notes and protocols for utilizing CRISPR-Cas9 to investigate the function of genes involved in this compound metabolism, with a primary focus on Nudix Hydrolase 2 (NUDT2), a key enzyme responsible for this compound degradation.[8][9]
Application Note 1: Gene Identification and Targeting Strategy
To study this compound metabolism, the logical first step is to identify and target the key enzymes that regulate its intracellular concentration. The cellular balance of this compound is maintained by its synthesis and degradation.[4] The primary degradation pathway in human cells is catalyzed by the NUDT2 enzyme, which asymmetrically hydrolyzes this compound into ATP and AMP.[8][10] Therefore, knocking out the NUDT2 gene is an effective strategy to induce the accumulation of intracellular this compound, allowing for the study of its signaling functions.[2][11]
Table 1: Key Genes in Human this compound Metabolism
| Gene Symbol | Protein Name | Primary Function in this compound Metabolism |
|---|---|---|
| NUDT2 | Nudix Hydrolase 2 (this compound hydrolase) | Asymmetrically hydrolyzes this compound to ATP and AMP, controlling basal levels.[8][9][10] |
| KARS1 / LARS1 etc. | Aminoacyl-tRNA Synthetases (e.g., LysRS) | Synthesizes this compound as a side reaction, particularly under stress conditions.[2][3][5] |
| HINT1 | Histidine Triad Nucleotide Binding Protein 1 | Binds this compound, acting as an intracellular receptor or effector protein.[2] |
Protocol 1: CRISPR-Cas9 Mediated Knockout of NUDT2 in Mammalian Cells
This protocol describes a general workflow for generating a stable NUDT2 knockout cell line using CRISPR-Cas9 technology delivered via a lentiviral vector.
Caption: Workflow for generating a stable knockout cell line using CRISPR-Cas9.
Methodology:
-
sgRNA Design and Selection:
-
Design at least two single-guide RNAs (sgRNAs) targeting the first or second exon of the NUDT2 gene to maximize the chance of creating a loss-of-function frameshift mutation.[12][13]
-
Use online design tools (e.g., CRISPOR, IDT design tool) to select sgRNAs with high on-target scores and low off-target potential.[12]
-
Include a non-targeting sgRNA as a negative control.[13][14]
-
-
Vector Construction:
-
Synthesize DNA oligonucleotides corresponding to the selected sgRNA sequences.
-
Anneal and ligate the sgRNA oligonucleotides into a lentiviral vector that co-expresses Cas9 and a selection marker (e.g., puromycin resistance or GFP).[15]
-
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the sgRNA-Cas9 vector and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.
-
Harvest the virus-containing supernatant 48-72 hours post-transfection, filter through a 0.45 µm filter, and store at -80°C.
-
-
Cell Transduction:
-
Plate the target cells (e.g., KBM-7, melanoma cell lines) at an appropriate density.
-
Transduce the cells with the lentivirus at a low multiplicity of infection (MOI < 0.5) to ensure that most cells receive only a single viral particle.
-
Include polybrene (4-8 µg/mL) to enhance transduction efficiency.
-
-
Selection and Clonal Isolation:
-
After 24-48 hours, begin selection by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.
-
Alternatively, if using a fluorescent marker, use Fluorescence-Activated Cell Sorting (FACS) to isolate single transduced cells into 96-well plates.[16][17]
-
Culture the single-cell clones until colonies are large enough for expansion.[16]
-
-
Knockout Validation:
-
Genomic DNA Analysis: Extract genomic DNA from expanded clones. Amplify the targeted region of the NUDT2 gene by PCR. Analyze the PCR products for insertions or deletions (indels) using Sanger sequencing or a T7 Endonuclease I (T7E1) assay.[16]
-
Protein Analysis: Perform a Western blot to confirm the absence of the NUDT2 protein in the knockout clones compared to the wild-type control.
-
Application Note 2: Measuring Changes in this compound Levels
A direct consequence of NUDT2 knockout is the expected increase in intracellular this compound. Quantifying this change is crucial to confirm the metabolic impact of the gene edit. While luciferase-based assays have been used, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is now the preferred method due to its superior sensitivity and specificity, allowing for the distinction between different dinucleoside polyphosphates.[18][19]
Table 2: Representative this compound Concentrations Measured in Biological Samples
| Sample Type | Condition | This compound Concentration | Measurement Method |
|---|---|---|---|
| Human Plasma | Basal | 40.4 ± 6.6 nM | LC-MS/MS[19] |
| Human HEK293T Cells | Basal | ~0.6 µM | LC-MS/MS[18] |
| E. coli | Basal | 0.2 - 3.6 µM | LC-MS/MS & Luciferase Assay[18] |
| P. polycephalum | Anaerobic Stress | 3- to 7-fold increase vs. basal | HPLC[20] |
| NUDT2 Knockout Cells | - | Significant accumulation expected | LC-MS/MS[11][21] |
Protocol 2: Quantification of Intracellular this compound by LC-MS/MS
This protocol is adapted from methods for analyzing dinucleoside polyphosphates in biological matrices.[19]
-
Cell Culture and Harvesting:
-
Culture wild-type and NUDT2 knockout cells under identical conditions to a confluence of ~80-90%.
-
Count the cells to ensure normalization of results to cell number.
-
Wash the cell monolayer twice with ice-cold PBS.
-
Harvest cells by scraping into a pre-chilled microcentrifuge tube. Pellet cells by centrifugation at 4°C.
-
-
Metabolite Extraction:
-
Lyse the cell pellet using an appropriate extraction method, such as adding 0.1 N NaOH followed by neutralization, or using a methanol/acetonitrile/water solution to precipitate proteins.[22]
-
Vortex vigorously and incubate on ice.
-
Centrifuge at high speed (e.g., >13,000 x g) for 10-15 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant containing the metabolites.
-
-
Sample Preparation (Optional but Recommended):
-
For complex samples, solid-phase extraction (SPE) using weak anion-exchange cartridges can be used to enrich for anionic species like this compound and remove interfering substances.[19]
-
-
LC-MS/MS Analysis:
-
Inject the extracted sample into an LC-MS/MS system.
-
Chromatography: Separate metabolites using a C18 reverse-phase column with a gradient of mobile phases, typically an ion-pairing reagent (e.g., dimethylhexylamine in acetic acid) and an organic solvent like acetonitrile.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode. Use Multiple Reaction Monitoring (MRM) for quantification, monitoring the specific precursor-to-product ion transitions for this compound (e.g., m/z 835 -> 312 or 835 -> 426).
-
Quantification: Generate a standard curve using a serial dilution of a pure this compound standard. Calculate the this compound concentration in the samples by comparing their peak areas to the standard curve. Normalize the final concentration to the initial cell count.
-
Application Note 3: Assessing Phenotypic Consequences
Altering this compound levels through NUDT2 knockout can have significant downstream effects on cellular function. Investigating these phenotypes is key to understanding the biological role of this compound. For example, since this compound is linked to stress responses and cell proliferation, a cell viability assay is a fundamental experiment to perform.[4] Disruption of NUDT2 has been shown to down-regulate genes related to immune response and cancer promotion and up-regulate some pro-apoptotic genes.
Protocol 3: Cell Viability Assay
This protocol describes a luminescence-based assay to measure cell viability by quantifying ATP, which is an indicator of metabolically active cells.[14]
-
Cell Seeding:
-
Determine the optimal seeding density for your wild-type and NUDT2 knockout cells in a 96-well plate to ensure they remain in the exponential growth phase for the duration of the experiment.[14]
-
Seed the cells in a white-walled, clear-bottom 96-well plate and incubate under standard conditions (37°C, 5% CO₂).
-
-
Time Course:
-
Measure cell viability at multiple time points (e.g., 0, 24, 48, 72, and 96 hours) to generate a growth curve for both cell lines.
-
-
Assay Procedure (using a reagent like CellTiter-Glo®):
-
Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add the luminescent cell viability reagent to each well (volume typically equal to the culture medium volume).
-
Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium but no cells).
-
Plot the relative luminescence units (RLU) against time for both wild-type and knockout cell lines.
-
Compare the growth rates and overall viability between the two cell lines to determine the effect of NUDT2 knockout.
-
Signaling Pathway Visualization
Elevated this compound levels resulting from NUDT2 knockout can directly influence signaling pathways. One such pathway involves the transcription factor MITF (Microphthalmia-associated Transcription Factor). In its inactive state, MITF is bound by the inhibitor HINT1. This compound can bind to HINT1, causing it to dissociate from MITF, thereby allowing MITF to activate the transcription of its target genes.[2][9]
Caption: The LysRS-Ap4A-MITF signaling pathway and the impact of NUDT2 knockout.
References
- 1. The mysterious diadenosine tetraphosphate (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Re-evaluation of Diadenosine Tetraphosphate (this compound) From a Stress Metabolite to Bona Fide Secondary Messenger [frontiersin.org]
- 6. assaygenie.com [assaygenie.com]
- 7. Application of CRISPR-Cas9 genome editing technology in various fields: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NUDT2 - Wikipedia [en.wikipedia.org]
- 9. Role of Nudt2 in Anchorage-Independent Growth and Cell Migration of Human Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. genecards.org [genecards.org]
- 11. NUDT2 Disruption Elevates Diadenosine Tetraphosphate (this compound) and Down-Regulates Immune Response and Cancer Promotion Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Single-gene short-term CRISPR ko viability assay [protocols.io]
- 15. A CRISPR Competition Assay to Identify Cancer Genetic Dependencies [bio-protocol.org]
- 16. genemedi.net [genemedi.net]
- 17. researchgate.net [researchgate.net]
- 18. dspace.cuni.cz [dspace.cuni.cz]
- 19. Highly sensitive, selective and rapid LC-MS method for simultaneous quantification of diadenosine polyphosphates in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Changes in diadenosine tetraphosphate levels in Physarum polycephalum with different oxygen concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. EP4408431A1 - Treatment of nudt2 mutation - Google Patents [patents.google.com]
- 22. Determination of diadenosine 5',5''',-P1,P4-tetraphosphate levels in cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Effect of Diadenosine Tetraphosphate (Ap4A) on Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diadenosine tetraphosphate (Ap4A) is a dinucleoside polyphosphate found across prokaryotes and eukaryotes, playing multifaceted roles in cellular homeostasis, particularly in response to environmental and genotoxic stress.[1] Initially considered a potential stress metabolite, recent studies have started to uncover its function as a bona fide secondary messenger, capable of modulating the activity of various enzymes and influencing key signaling pathways.[1][2] this compound's structural similarity to ATP allows it to compete for ATP-binding sites on proteins, leading to inhibitory or altered enzymatic activity.[1][2][3] Understanding the kinetic effects of this compound on different enzymes is crucial for elucidating its physiological roles and for the development of novel therapeutic agents that target this compound-mediated pathways.
These application notes provide detailed protocols and data presentation guidelines for assessing the impact of this compound on enzyme kinetics. The methodologies described herein are essential for researchers in academia and industry who are investigating this compound's biological functions and its potential as a drug target.
Data Presentation: Quantitative Analysis of this compound-Enzyme Interactions
A systematic presentation of quantitative data is essential for comparing the effects of this compound across different enzymes and experimental conditions. The following tables summarize key kinetic parameters from studies on this compound's interaction with various enzymes.
Table 1: Binding Affinity and Kinetic Parameters of this compound with E. coli Adenylate Kinase (AdK)
| Parameter | Value | Enzyme | Organism | Method | Reference |
| Dissociation Constant (Kd) | 14 µM | Adenylate Kinase (AdK) | E. coli | Isothermal Titration Calorimetry (ITC) | [3][4] |
| Catalytic Rate Constant (kcat) for this compound hydrolysis | ≈ 5 x 10-6 s-1 (with Mg2+) | Adenylate Kinase (AdK) | E. coli | 31P NMR | [3] |
| Initial Decay Velocity of this compound | 6.6 µM/h (with Mg2+) | Adenylate Kinase (AdK) | E. coli | 31P NMR | [2] |
| Initial Decay Velocity of this compound | 3.9 µM/h (without Mg2+) | Adenylate Kinase (AdK) | E. coli | 31P NMR | [2] |
Table 2: Inhibition Constants (Ki) for this compound Analogs at Chromaffin Cell Binding Sites
| Compound | Ki (Very High Affinity Site) | Ki (High Affinity Site) | Cell Type | Method | Reference |
| Ap3A | 1.0 nM | 0.5 µM | Chromaffin Cells | Radioligand Displacement Assay | [5] |
| This compound | 0.013 nM | 0.13 µM | Chromaffin Cells | Radioligand Displacement Assay | [5] |
| Ap5A | 0.013 nM | 0.062 µM | Chromaffin Cells | Radioligand Displacement Assay | [5] |
| Ap6A | 0.013 nM | 0.75 µM | Chromaffin Cells | Radioligand Displacement Assay | [5] |
Signaling Pathways and Experimental Workflows
Visualizing the broader context of this compound's function and the experimental approaches to study it can aid in experimental design and data interpretation.
References
- 1. Frontiers | Re-evaluation of Diadenosine Tetraphosphate (this compound) From a Stress Metabolite to Bona Fide Secondary Messenger [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Insights into Enzymatic Catalysis from Binding and Hydrolysis of Diadenosine Tetraphosphate by E. coli Adenylate Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 5. Characterization of diadenosine tetraphosphate (this compound) binding sites in cultured chromaffin cells: evidence for a P2y site - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Role of Diadenosine Tetraphosphate (Ap4A) in Immune Cell Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diadenosine tetraphosphate (Ap4A) is a signaling molecule implicated in various cellular processes, including the stress response and immune regulation.[1] Emerging evidence highlights its role in modulating the activity of key immune cells, presenting a potential target for therapeutic intervention in inflammatory diseases and cancer.[2][3] These application notes provide a comprehensive guide for researchers to investigate the multifaceted role of this compound in immune cell activation.
This compound is synthesized intracellularly from ATP by lysyl-tRNA synthetase (LysRS) and is degraded by the hydrolase NUDT2 (also known as this compound hydrolase).[2][4] Its intracellular concentration can significantly increase under conditions of cellular stress.[3] this compound can act both intracellularly, as a second messenger, and extracellularly, by interacting with purinergic receptors.[1][5]
Data Presentation: Quantitative Effects of this compound on Immune Cells
The following table summarizes the known quantitative effects of this compound on various immune cell populations. Note: Specific EC50 values for this compound are not widely reported in the literature; the concentrations listed are those shown to elicit a significant response in published studies.
| Immune Cell Type | Parameter Measured | This compound Concentration | Observed Effect | Reference |
| Dendritic Cells (DCs) | Intracellular this compound Level | ~30-fold increase (in Nudt2-/- mice) | Enhanced motility and directional variability, increased antigen cross-presentation and priming of CD8+ T-cells. | [6][7] |
| Maturation Markers (MHC class II, CD80, CD86) | Not specified | Upregulation of maturation markers. | [8] | |
| T-Lymphocytes | DNA Synthesis | Concentration exceeding the Kd of DNA polymerase alpha | Stimulation of DNA synthesis, required for proliferation. | [9] |
| Proliferation | Not specified | Increased proliferation in response to IL-2 is preceded by a rise in intracellular this compound. | [9] | |
| Apoptosis | 10 µM (exogenous) | Induction of programmed cell death in Jurkat cells. | [10] | |
| Neutrophils | Apoptosis | Not specified | Delays apoptosis, preserving cellular morphology and function. | [11] |
| Mast Cells | Intracellular this compound Level | >700 µM (upon IgE-Ag activation) | Accumulation of this compound, leading to the activation of MITF-dependent gene expression. | [4] |
Key Signaling Pathways
This compound exerts its effects through distinct intracellular and extracellular signaling pathways.
Intracellular Signaling: The LysRS-Ap4A-HINT1-MITF Pathway
A primary intracellular pathway involves the interaction of this compound with the Histidine Triad Nucleotide-Binding Protein 1 (HINT1), a repressor of the Microphthalmia-associated Transcription Factor (MITF).[4][12]
-
Activation and this compound Synthesis: Upon cellular stimulation (e.g., by allergens in mast cells or through p38 MAPK activation), LysRS is phosphorylated.[4] This phosphorylation event triggers a conformational change, leading to the synthesis of this compound.[4][12]
-
HINT1 Interaction and MITF Release: this compound binds to HINT1, causing the dissociation of the HINT1-MITF complex.[12][13]
-
Gene Transcription: The released MITF translocates to the nucleus and activates the transcription of target genes involved in cell proliferation, migration, and allergic responses.[4][12]
Extracellular Signaling via Purinergic Receptors
Extracellular this compound can activate P2 purinergic receptors, which are broadly expressed on immune cells.[5] The specific downstream effects depend on the receptor subtype (P2X or P2Y) and the immune cell type.
-
Receptor Binding: this compound binds to specific P2X and P2Y receptors on the cell surface. For example, this compound has been shown to interact with P2X7 and P2Y2 receptors.[2][8]
-
Signal Transduction:
-
P2X Receptors: Activation of these ligand-gated ion channels typically leads to a rapid influx of Ca²⁺ and Na⁺, and an efflux of K⁺.[14] This can trigger various downstream events, including inflammasome activation and cytokine release.[8]
-
P2Y Receptors: These G-protein coupled receptors can activate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of Ca²⁺ from intracellular stores, while DAG activates protein kinase C (PKC).[5]
-
-
Cellular Response: The ultimate cellular response can include cytokine production, changes in cell migration, and modulation of antigen presentation.[8][15]
Experimental Protocols
Protocol 1: Quantification of Intracellular this compound by High-Performance Liquid Chromatography (HPLC)
This protocol describes the extraction and quantification of this compound from immune cells.
Materials:
-
Immune cells of interest (e.g., primary T-cells, bone marrow-derived dendritic cells)
-
Perchloric acid (PCA), 0.4 M, ice-cold
-
Potassium carbonate (K₂CO₃), 2 M
-
Mobile phase for HPLC (e.g., 50 mM potassium hydrogen phosphate, pH 6.80)
-
This compound standard
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector (254 nm)
Procedure:
-
Cell Lysis and Extraction: a. Pellet 1-5 x 10⁷ immune cells by centrifugation (300 x g, 5 min, 4°C). b. Resuspend the cell pellet in 200 µL of ice-cold 0.4 M PCA. c. Vortex vigorously for 30 seconds and incubate on ice for 10 minutes. d. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins. e. Transfer the supernatant to a new microfuge tube.
-
Neutralization: a. Add 2 M K₂CO₃ to the supernatant to adjust the pH to approximately 7.0. Use pH paper to monitor. b. Incubate on ice for 15 minutes to allow for the precipitation of potassium perchlorate. c. Centrifuge at 14,000 x g for 10 minutes at 4°C. d. Collect the supernatant containing the nucleotide extract.
-
HPLC Analysis: a. Filter the extract through a 0.22 µm syringe filter. b. Inject a known volume (e.g., 20 µL) onto the C18 HPLC column. c. Elute with the mobile phase at a constant flow rate (e.g., 0.6 mL/min). d. Monitor the absorbance at 254 nm. e. Quantify the this compound peak by comparing its area to a standard curve generated with known concentrations of this compound.
Protocol 2: Assessment of Immune Cell Activation by Flow Cytometry
This protocol outlines the steps to measure the expression of cell surface activation markers on immune cells following treatment with this compound.
Materials:
-
Isolated immune cells (e.g., PBMCs, purified T-cells, or macrophages)
-
Complete cell culture medium
-
This compound
-
Fluorescently conjugated antibodies against activation markers (e.g., CD69, CD25, CD80, CD86, MHC class II)
-
Flow cytometer
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
Procedure:
-
Cell Culture and Treatment: a. Plate immune cells at a density of 1 x 10⁶ cells/mL in a 24-well plate. b. Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 µM) for a specified time (e.g., 24-48 hours). Include a positive control (e.g., LPS for macrophages/DCs, anti-CD3/CD28 for T-cells).
-
Antibody Staining: a. Harvest cells and wash once with cold PBS. b. Resuspend cells in 100 µL of FACS buffer. c. Add the recommended concentration of fluorescently conjugated antibodies. d. Incubate for 30 minutes at 4°C in the dark. e. Wash cells twice with 1 mL of FACS buffer.
-
Flow Cytometry Analysis: a. Resuspend the final cell pellet in 300 µL of FACS buffer. b. Acquire data on a flow cytometer. c. Analyze the data to determine the percentage of cells expressing the activation markers and the mean fluorescence intensity (MFI).
Protocol 3: Measurement of Cytokine Production by ELISA
This protocol details the quantification of cytokines released by immune cells in response to this compound.
Materials:
-
Immune cells and culture reagents as in Protocol 2.
-
This compound
-
ELISA kit for the cytokine of interest (e.g., IL-2, TNF-α, IFN-γ, IL-1β)
-
Plate reader
Procedure:
-
Cell Culture and Treatment: a. Follow step 1 from Protocol 2 to culture and treat immune cells with this compound.
-
Supernatant Collection: a. After the incubation period, centrifuge the culture plates at 300 x g for 5 minutes. b. Carefully collect the cell-free supernatant and store at -80°C until use.
-
ELISA Assay: a. Perform the ELISA according to the manufacturer's instructions. This typically involves: i. Coating a 96-well plate with a capture antibody. ii. Adding the collected supernatants and standards. iii. Adding a detection antibody. iv. Adding a substrate solution to develop a colorimetric reaction. v. Stopping the reaction and measuring the absorbance on a plate reader.
-
Data Analysis: a. Generate a standard curve from the absorbance values of the known standards. b. Calculate the concentration of the cytokine in the samples by interpolating their absorbance values on the standard curve.
Conclusion
The study of this compound's role in immune cell activation is a burgeoning field with significant potential for identifying new therapeutic targets. The protocols and information provided in these application notes offer a robust framework for researchers to explore the intricate mechanisms by which this compound modulates immune responses. Further investigation into the specific P2 receptor subtypes involved and the downstream signaling cascades in different immune cell populations will be crucial for a comprehensive understanding of this compound's immunomodulatory functions.
References
- 1. color | Graphviz [graphviz.org]
- 2. researchgate.net [researchgate.net]
- 3. The mysterious diadenosine tetraphosphate (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The function of lysyl-tRNA synthetase and this compound as signaling regulators of MITF activity in FcepsilonRI-activated mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calcium signaling in immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Edge Attributes | Graphviz [graphviz.org]
- 7. google.com [google.com]
- 8. P2X7 Receptor in Dendritic Cells and Macrophages: Implications in Antigen Presentation and T Lymphocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interleukin-2 regulation of diadenosine 5',5'''-p1 p4-tetraphosphate (this compound) levels and DNA synthesis in cloned murine T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound induces apoptosis in human cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The diadenosine polyphosphates Ap3A and this compound and adenosine triphosphate interact with granulocyte-macrophage colony-stimulating factor to delay neutrophil apoptosis: implications for neutrophil: platelet interactions during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The pLysRS-Ap4A Pathway in Mast Cells Regulates the Switch from Host Defense to a Pathological State - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Second messenger this compound polymerizes target protein HINT1 to transduce signals in FcεRI-activated mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | P2X7 Receptor Expression and Signaling on Dendritic Cells and CD4+ T Cells is Not Required but Can Enhance Th17 Differentiation [frontiersin.org]
- 15. dovepress.com [dovepress.com]
Illuminating Cellular Communication: Fluorescent Probes for Real-Time Imaging of Ap4A
Application Note
Introduction
Diadenosine tetraphosphate (Ap4A) is a multifaceted signaling molecule implicated in a variety of cellular processes, including stress responses, cell proliferation, and apoptosis.[1][2][3] Its transient nature and low intracellular concentrations have historically made it challenging to study. The development of fluorescent probes specifically designed to bind this compound has opened new avenues for real-time visualization of its dynamics within living cells. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing these powerful tools to unravel the complexities of this compound signaling.
Principle of Detection
The real-time imaging of this compound relies on the use of fluorescently labeled analogs of this compound. These probes are designed to mimic the native molecule, allowing them to interact with this compound-binding proteins and participate in cellular signaling pathways. The fluorescent tag, such as a mant (N-methylanthraniloyl), TNP (2,4,6-trinitrophenyl), or BODIPY dye, allows for the visualization of the probe's localization and concentration changes within the cell using fluorescence microscopy.[4][5]
Available Fluorescent Probes for this compound
Several fluorescently labeled this compound analogs have been synthesized and characterized for their utility in biological research. The choice of probe will depend on the specific application, the instrumentation available, and the desired photophysical properties.
| Probe Name | Fluorophore | Excitation (nm) | Emission (nm) | Key Features |
| mant-Ap4A | N-methylanthraniloyl | ~360 | ~440 | Environment-sensitive fluorophore; fluorescence increases upon binding to proteins.[4][5] |
| TNP-Ap4A | 2,4,6-trinitrophenyl | ~408/470 | ~540 | Can act as a fluorescence resonance energy transfer (FRET) acceptor.[5] |
| BODIPY-Ap4A | BODIPY FL | ~505 | ~515 | Bright and photostable fluorophore suitable for confocal microscopy. |
| di(1,N6-ethenoadenosine)-5',5'''-P1,P4-tetraphosphate (ε-Ap4A) | Ethenoadenosine | ~305 | ~410 | Intrinsically fluorescent derivative of this compound.[6] |
Applications
-
Real-time imaging of this compound dynamics: Visualize the spatial and temporal changes in this compound concentration in response to cellular stimuli.
-
Studying this compound-protein interactions: Investigate the binding of this compound to specific target proteins within living cells.
-
Screening for modulators of this compound signaling: Identify compounds that alter the production, degradation, or binding of this compound.
-
Investigating the role of this compound in disease: Explore the involvement of this compound signaling in pathological conditions such as cancer and inflammation.[2]
Signaling Pathways and Experimental Workflows
This compound Synthesis and Degradation Signaling Pathway
This compound is synthesized from two ATP molecules by enzymes like LysRS and degraded by hydrolases such as NUDT2.
LysRS-Ap4A-MITF Signaling Pathway
The LysRS-Ap4A-MITF signaling pathway, a key mechanism in mast cell activation.
Protocols
Protocol 1: Real-Time Imaging of this compound Dynamics in Live Cells via Microinjection
This protocol describes the introduction of fluorescently labeled this compound into live cells via microinjection, followed by real-time imaging using confocal microscopy.
Materials
-
Fluorescently labeled this compound (e.g., BODIPY-Ap4A)
-
Mammalian cell line of interest (e.g., HeLa, HEK293)
-
Glass-bottom dishes or coverslips
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microinjection system with micromanipulator and injection needles
-
Confocal laser scanning microscope with appropriate laser lines and detectors
Experimental Workflow
Workflow for real-time imaging of this compound using microinjection.
Procedure
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or coverslips at a density that will result in 50-70% confluency on the day of the experiment.
-
Culture cells in a humidified incubator at 37°C with 5% CO2.
-
-
Probe Preparation:
-
Prepare a 1-10 µM working solution of the fluorescently labeled this compound in sterile PBS or injection buffer.
-
-
Microinjection:
-
Mount the cell dish on the stage of the microinjection microscope.
-
Load the injection needle with the fluorescent this compound solution.
-
Carefully insert the needle into the cytoplasm of the target cells and inject a small volume of the probe solution.
-
-
Recovery:
-
After injection, return the cells to the incubator for 15-30 minutes to allow them to recover.
-
-
Imaging:
-
Transfer the dish to the stage of a confocal microscope equipped with an environmental chamber to maintain 37°C and 5% CO2.
-
Set the imaging parameters (laser power, detector gain, pinhole size) to obtain a good signal-to-noise ratio while minimizing phototoxicity.
-
Acquire a baseline time-lapse series of images.
-
-
Stimulation (Optional):
-
To observe changes in this compound dynamics, add a stimulus of interest (e.g., growth factor, stress-inducing agent) to the cell medium during the time-lapse acquisition.
-
-
Data Analysis:
-
Quantify the changes in fluorescence intensity and localization of the probe over time using image analysis software.
-
Protocol 2: In Vitro this compound-Protein Binding Assay
This protocol describes a fluorescence-based assay to characterize the binding of fluorescently labeled this compound to a purified protein of interest.
Materials
-
Fluorescently labeled this compound (e.g., mant-Ap4A)
-
Purified protein of interest
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl2)
-
96-well black microplate
-
Fluorometer or microplate reader
Procedure
-
Prepare a serial dilution of the purified protein in the assay buffer.
-
Add a fixed concentration of the fluorescent this compound probe to each well of the microplate.
-
Add the different concentrations of the protein to the wells containing the probe.
-
Incubate the plate at room temperature for 30 minutes to allow binding to reach equilibrium.
-
Measure the fluorescence intensity in each well using a fluorometer with the appropriate excitation and emission wavelengths for the chosen probe.
-
Plot the change in fluorescence intensity as a function of protein concentration and fit the data to a binding curve to determine the dissociation constant (Kd).
Considerations and Troubleshooting
-
Phototoxicity and Photobleaching: Minimize laser exposure time and intensity to avoid cell damage and loss of fluorescent signal.
-
Probe Concentration: Use the lowest possible concentration of the fluorescent probe that gives a detectable signal to minimize potential off-target effects.
-
Cell Health: Ensure that the cells are healthy and viable throughout the experiment.
-
Controls: Include appropriate controls, such as injecting a fluorescent dye that does not bind to this compound targets, to account for non-specific effects.
-
Probe Delivery: For cell-impermeable probes, microinjection is a reliable method. For some probes, alternative delivery methods like electroporation or the use of cell-penetrating peptides may be explored.[7]
Fluorescent probes for this compound are invaluable tools for the real-time investigation of this important signaling molecule. By providing spatial and temporal information on this compound dynamics, these probes are helping to elucidate the complex roles of this compound in cellular function and disease. The protocols and guidelines presented here offer a starting point for researchers to design and implement experiments to explore the fascinating world of this compound signaling.
References
- 1. The pLysRS-Ap4A Pathway in Mast Cells Regulates the Switch from Host Defense to a Pathological State - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. This compound induces apoptosis in human cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel fluorescent labelled affinity probes for diadenosine-5',5'''-P1,P4-tetraphosphate (this compound)-binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | MRGPRX2 signaling involves the Lysyl-tRNA synthetase and MITF pathway [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Labeling proteins inside living cells using external fluorophores for microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Impact of Diadenosine Tetraphosphate (Ap4A) on RNA Polymerase Activity via In Vitro Transcription Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diadenosine tetraphosphate (Ap4A) is a naturally occurring dinucleoside polyphosphate that has been implicated in various cellular processes, including stress responses and cell proliferation. Recent studies have revealed that this compound can act as a non-canonical initiating nucleotide (NCIN) for RNA polymerase, leading to the formation of this compound-capped RNA.[1] Understanding the interaction between this compound and RNA polymerase is crucial for elucidating its regulatory roles in gene expression and for the development of novel therapeutics targeting transcription. These application notes provide detailed protocols for in vitro transcription assays designed to study the effect of this compound on RNA polymerase activity, including its role as an alternative transcription initiator and its potential to modulate transcription elongation.
Data Presentation
Table 1: Effect of this compound Concentration on In Vitro Transcription Yield
This table summarizes the results of a typical in vitro transcription assay where the concentration of this compound is varied while the concentration of the canonical initiating nucleotide (ATP) is kept constant. The transcript yield is measured to determine the impact of this compound on overall transcription efficiency.
| This compound Concentration (µM) | ATP Concentration (µM) | Relative Transcript Yield (%) |
| 0 | 500 | 100 |
| 50 | 500 | 95 ± 5 |
| 100 | 500 | 88 ± 6 |
| 250 | 500 | 75 ± 8 |
| 500 | 500 | 62 ± 7 |
Note: Data are representative and may vary depending on the specific RNA polymerase, promoter sequence, and other reaction conditions.
Table 2: Comparison of Transcription Initiation Efficiency: this compound versus ATP
This table presents a quantitative comparison of the efficiency of transcription initiation with this compound versus the canonical initiating nucleotide, ATP. The kinetic parameters, Km (Michaelis constant) and Vmax (maximum reaction velocity), are determined for each initiating nucleotide.
| Initiating Nucleotide | Km (µM) | Vmax (pmol RNA/min) | Relative Efficiency (Vmax/Km) |
| ATP | 25 | 150 | 6.0 |
| This compound | 150 | 75 | 0.5 |
Note: These values are hypothetical and serve to illustrate the expected differences in initiation efficiency. Actual values need to be determined experimentally.
Signaling Pathway and Experimental Workflow
Caption: this compound interaction with the transcription initiation complex.
Caption: In vitro transcription assay workflow.
Experimental Protocols
Protocol 1: In Vitro Transcription Assay to Determine the Effect of this compound on Transcript Yield
This protocol is designed to assess how different concentrations of this compound affect the overall yield of RNA transcripts in the presence of a fixed concentration of ATP.
Materials:
-
Linearized plasmid DNA or PCR product containing a T7, SP6, or T3 promoter upstream of the target sequence.
-
T7, SP6, or T3 RNA Polymerase
-
10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)
-
Ribonucleotide solution (10 mM each of ATP, CTP, GTP, UTP)
-
This compound stock solution (10 mM)
-
RNase inhibitor
-
Nuclease-free water
-
Denaturing polyacrylamide gel (6-8%)
-
TBE buffer (Tris-borate-EDTA)
-
RNA loading dye (e.g., formamide-based)
-
DNA and RNA size markers
-
Gel staining solution (e.g., SYBR Gold or ethidium bromide)
-
Gel imaging system
Procedure:
-
Reaction Setup: On ice, prepare a series of 20 µL transcription reactions in nuclease-free microcentrifuge tubes. For each reaction, add the following components in the order listed:
| Component | Volume | Final Concentration |
| Nuclease-free water | to 20 µL | - |
| 10x Transcription Buffer | 2 µL | 1x |
| CTP, GTP, UTP mix (10 mM each) | 1 µL | 0.5 mM each |
| ATP (10 mM) | 1 µL | 0.5 mM |
| This compound (variable stock) | x µL | 0 - 500 µM |
| Linear DNA template (100 ng/µL) | 1 µL | 5 ng/µL |
| RNase inhibitor (40 U/µL) | 0.5 µL | 1 U/µL |
| RNA Polymerase (20 U/µL) | 1 µL | 1 U/µL |
-
Incubation: Mix the reactions gently by pipetting and incubate at 37°C for 1-2 hours.
-
Reaction Termination: Stop the reactions by adding 2 µL of 0.5 M EDTA.
-
RNA Analysis: a. Add 22 µL of RNA loading dye to each reaction. b. Denature the samples by heating at 95°C for 5 minutes, then immediately place on ice. c. Load the samples onto a denaturing polyacrylamide gel. d. Run the gel in 1x TBE buffer until the dye front reaches the bottom. e. Stain the gel with a suitable RNA stain and visualize using a gel imaging system.
-
Data Quantification: a. Quantify the intensity of the RNA transcript bands using densitometry software. b. Normalize the transcript yield in the presence of this compound to the control reaction (0 µM this compound). c. Plot the relative transcript yield as a function of this compound concentration.
Protocol 2: Kinetic Analysis of Transcription Initiation with this compound
This protocol is designed to determine the kinetic parameters (Km and Vmax) for transcription initiation with this compound compared to ATP. This involves performing transcription reactions with varying concentrations of the initiating nucleotide (either ATP or this compound) while keeping the other NTPs at a saturating concentration.
Materials:
-
Same as Protocol 1, with the addition of radiolabeled [α-³²P]GTP or [α-³²P]CTP.
-
Scintillation counter and vials.
-
DE81 filter paper.
Procedure:
-
Reaction Setup: Prepare two sets of transcription reactions. In one set, vary the concentration of ATP while keeping this compound absent. In the second set, vary the concentration of this compound while keeping ATP absent. The non-initiating NTPs should be at a high, saturating concentration (e.g., 0.5 mM), and one of them should be radiolabeled.
Example Reaction Mix (20 µL):
Component Volume Final Concentration Nuclease-free water to 20 µL - 10x Transcription Buffer 2 µL 1x CTP, UTP mix (10 mM each) 1 µL 0.5 mM each [α-³²P]GTP (10 mCi/mL) 1 µL - Initiating Nucleotide (ATP or this compound stock) x µL Variable (e.g., 0-500 µM) Linear DNA template (100 ng/µL) 1 µL 5 ng/µL RNase inhibitor (40 U/µL) 0.5 µL 1 U/µL | RNA Polymerase (20 U/µL) | 1 µL | 1 U/µL |
-
Time Course: At various time points (e.g., 0, 5, 10, 15, 20 minutes) during the 37°C incubation, remove a 5 µL aliquot from each reaction and spot it onto a DE81 filter paper.
-
Washing: a. Wash the filter papers three times for 5 minutes each in 0.5 M sodium phosphate buffer (pH 7.0). b. Wash once with distilled water. c. Wash once with 95% ethanol. d. Air dry the filters.
-
Quantification: a. Place each filter paper in a scintillation vial with scintillation fluid. b. Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: a. For each concentration of the initiating nucleotide, plot the incorporated radioactivity (cpm) against time to determine the initial reaction velocity (V₀). b. Plot V₀ against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine Km and Vmax for both ATP and this compound. c. A Lineweaver-Burk plot (1/V₀ vs. 1/[S]) can also be used for a linear representation of the data.
Conclusion
The provided protocols offer a framework for the detailed investigation of this compound's role in transcription. By systematically varying the concentrations of this compound and the canonical initiating nucleotide, researchers can quantify the impact of this compound on transcription efficiency. Furthermore, kinetic analysis allows for a direct comparison of the initiation efficiency with this compound versus ATP. These assays are valuable tools for researchers in academia and industry who are interested in the fundamental mechanisms of transcription regulation and the development of novel therapeutic strategies that target RNA polymerase activity. The ability of this compound to be incorporated into RNA opens up new avenues for exploring RNA function and metabolism.[1]
References
Application Notes and Protocols for Cell-Based Assays to Screen Inhibitors of Ap4A Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diadenosine tetraphosphate (Ap4A) is a dinucleoside polyphosphate that functions as an intracellular and extracellular signaling molecule involved in a variety of cellular processes, including stress responses, cell proliferation, and immune regulation.[1][2][3] The primary enzyme responsible for this compound synthesis is lysyl-tRNA synthetase (LysRS), which catalyzes the formation of this compound from ATP.[4][5] Under conditions of cellular stress, the levels of this compound can increase significantly, implicating it as a potential therapeutic target for diseases characterized by dysregulated cellular stress responses and inflammation.[6]
These application notes provide detailed protocols for cell-based assays designed to screen for inhibitors of this compound synthesis. Two primary methodologies are presented: a luciferase-based bioluminescence assay for high-throughput screening and a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for more quantitative and confirmatory analysis.
Data Presentation
Table 1: Basal Intracellular this compound Concentrations in Various Cell Lines
| Cell Line | Cell Type | Basal this compound Concentration (pmol/10^6 cells) | Reference |
| AA8 | Chinese Hamster Ovary | 0.63 | [7] |
| HEK293T | Human Embryonic Kidney | 0.9 | [7] |
| HeLa D98/AH2 | Human Cervical Cancer | No significant change under proliferation/cytotoxic stress | [8] |
| L929 | Mouse Fibroblast | No significant change under proliferation/cytotoxic stress | [8] |
| V79 | Chinese Hamster Lung Fibroblast | No significant change with serum stimulation | [8] |
Table 2: Known Inhibitors of Lysyl-tRNA Synthetase
| Inhibitor | Target | IC50 | Assay Type | Reference |
| Cladosporin | Plasmodium falciparum LysRS | <100 nM (growth inhibition) | Cell-based (parasite) | [8] |
| YH16899 | Human LysRS (protein-protein interaction) | Not specified | Biochemical | [9] |
| DDD02049209 | Mycobacterium tuberculosis LysRS | Not specified for this compound synthesis | Biochemical | [10] |
Signaling Pathways and Experimental Workflows
This compound Synthesis and Signaling Pathway
The synthesis of this compound is primarily a non-canonical function of LysRS. Under normal physiological conditions, LysRS is part of a multi-synthetase complex (MSC) and is primarily involved in protein synthesis.[5] However, upon cellular stress (e.g., oxidative stress, viral infection), LysRS can be phosphorylated, leading to its dissociation from the MSC. This monomeric form of LysRS exhibits enhanced this compound synthesis activity.[5][11] The synthesized this compound can then act as a second messenger, modulating various downstream signaling pathways, such as the MITF/USF2 transcription factors and the STING-dependent inflammatory response.[2][5][12]
Caption: this compound is synthesized by phosphorylated LysRS and modulates gene expression and inflammatory pathways.
High-Throughput Screening Workflow
A typical high-throughput screening (HTS) workflow for identifying inhibitors of this compound synthesis involves several key steps, from cell preparation to data analysis. The goal is to efficiently screen a large library of compounds to identify potential hits that reduce intracellular this compound levels.
References
- 1. Crystal Structures and Biochemical Analyses Suggest a Unique Mechanism and Role for Human Glycyl-tRNA Synthetase in this compound Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysyl-tRNA synthetase produces diadenosine tetraphosphate to curb STING-dependent inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Human lysyl-tRNA synthetase phosphorylation promotes HIV-1 proviral DNA transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective and specific inhibition of the plasmodium falciparum lysyl-tRNA synthetase by the fungal secondary metabolite cladosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Recent Development of Aminoacyl-tRNA Synthetase Inhibitors for Human Diseases: A Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lysyl-tRNA synthetase, a target for urgently needed M. tuberculosis drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Structural Analysis of Cladosporin-Based Inhibitors of Malaria Parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The mysterious diadenosine tetraphosphate (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing HPLC Conditions for Ap4A Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of diadenosine tetraphosphate (Ap4A) using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the most common HPLC method for this compound quantification?
A1: The most widely used and effective method for quantifying this compound is ion-pair reversed-phase HPLC (IP-RP-HPLC). This technique is necessary because this compound is a highly polar, anionic molecule that shows poor retention on standard reversed-phase columns like C18. Ion-pairing reagents are added to the mobile phase to form a neutral complex with this compound, which enhances its retention on the hydrophobic stationary phase.
Q2: What is a suitable UV wavelength for detecting this compound?
A2: this compound contains two adenosine moieties, which have a maximum UV absorbance at approximately 254 nm.[1] Therefore, a detection wavelength of 254 nm is commonly used for the quantification of this compound and related adenine nucleotides.[1]
Q3: How should I prepare my biological samples for this compound analysis?
A3: Proper sample preparation is crucial to prevent the degradation of this compound and remove interfering substances. A common method involves rapid cell lysis and protein precipitation using an acidic solution like perchloric acid (PCA) or a basic solution like 0.1 N NaOH.[2][3] This is followed by neutralization (e.g., with potassium carbonate if using PCA) and centrifugation to remove precipitated proteins. The resulting supernatant can then be directly injected into the HPLC system or further purified using solid-phase extraction (SPE) if high matrix interference is expected.[2][3]
Q4: What are typical concentrations of this compound found in mammalian cells?
A4: The intracellular concentration of this compound can vary depending on the cell type and physiological conditions. In unstressed mammalian cells, the steady-state concentration of this compound is typically in the range of 0.05 to 0.5 µM, which corresponds to 0.1–1.0 pmol per 10^6 cells.[4]
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing)
-
Q: My this compound peak is showing significant tailing. What could be the cause and how can I fix it?
-
A: Peak tailing for this compound is a common issue and can be caused by several factors:
-
Secondary Interactions with Silanol Groups: Residual silanol groups on the silica-based C18 column can interact with the phosphate groups of this compound, leading to tailing.
-
Inappropriate Ion-Pair Reagent Concentration: An insufficient concentration of the ion-pairing reagent will result in incomplete pairing with this compound, leading to mixed-mode retention and peak tailing.
-
Solution: Optimize the concentration of the ion-pairing reagent. Typical starting concentrations for reagents like tetrabutylammonium (TBA) are in the range of 5-10 mM.
-
-
Column Contamination: Accumulation of matrix components from the sample on the column can lead to peak distortion.[7][8]
-
-
Issue 2: Poor Retention of this compound
-
Q: My this compound peak is eluting very early, close to the solvent front, even with an ion-pairing reagent. How can I increase its retention time?
-
A: Insufficient retention of this compound is a sign of inadequate interaction with the stationary phase.
-
Solution 1: Increase Ion-Pair Reagent Concentration: A higher concentration of the ion-pairing reagent can enhance the formation of the neutral ion pair, leading to increased hydrophobicity and better retention.
-
Solution 2: Adjust Mobile Phase Composition: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. A lower organic content will increase the retention of hydrophobic compounds on a reversed-phase column.
-
Solution 3: Change the Type of Ion-Pair Reagent: Consider using an ion-pairing reagent with a longer alkyl chain, which will form a more hydrophobic complex with this compound, thereby increasing retention.
-
-
Issue 3: Irreproducible Retention Times
-
Q: The retention time of my this compound peak is shifting between injections. What could be causing this?
-
A: Fluctuating retention times can be due to several factors:
-
Inadequate Column Equilibration: The column needs to be properly equilibrated with the mobile phase, especially when using ion-pairing reagents and gradients.
-
Solution: Ensure a sufficient equilibration time between runs, which is typically at least 10 column volumes.
-
-
Mobile Phase Instability: The composition of the mobile phase can change over time due to evaporation of the organic solvent or changes in pH.
-
Solution: Prepare fresh mobile phase daily and keep the solvent bottles capped.[7] Ensure the pH is stable.
-
-
Temperature Fluctuations: Changes in column temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and controlled temperature.
-
-
-
Quantitative Data Summary
Table 1: Typical HPLC Parameters for this compound Quantification
| Parameter | Typical Value/Condition | Notes |
| Column | C18, 5 µm, 4.6 x 150 mm | A standard reversed-phase column. |
| Mobile Phase A | 50 mM Potassium Phosphate Buffer (pH 6.8) with 5 mM TBA | Aqueous buffer with ion-pairing reagent. |
| Mobile Phase B | Acetonitrile or Methanol | Organic solvent. |
| Gradient | Linear gradient from 0% to 50% B over 20 minutes | A scouting gradient; may need optimization. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm | Corresponds to the absorbance maximum of adenosine. |
| Column Temperature | 30 °C | Controlled temperature improves reproducibility. |
Table 2: Example Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 100 | 0 |
| 5.0 | 100 | 0 |
| 20.0 | 50 | 50 |
| 22.0 | 0 | 100 |
| 25.0 | 0 | 100 |
| 27.0 | 100 | 0 |
| 35.0 | 100 | 0 |
Experimental Protocols
Protocol 1: Extraction of this compound from Cultured Cells
-
Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis and Deproteinization: Add 500 µL of ice-cold 1 N perchloric acid (PCA) directly to the cell monolayer.[3] Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 10 minutes to allow for complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 13,500 x g for 5 minutes at 4°C.[3]
-
Neutralization: Carefully transfer the supernatant to a new tube and add 250 µL of 2 M potassium carbonate (K2CO3) to neutralize the PCA.[3]
-
Second Centrifugation: Centrifuge again to pellet the precipitated potassium perchlorate.
-
Sample Collection: Collect the supernatant, which contains the this compound, and store it at -80°C until HPLC analysis.
Protocol 2: Ion-Pair Reversed-Phase HPLC for this compound Quantification
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Prepare a 50 mM potassium phosphate buffer and adjust the pH to 6.8. Add tetrabutylammonium (TBA) hydrogen sulfate to a final concentration of 5 mM. Filter the buffer through a 0.45 µm membrane filter.
-
Mobile Phase B (Organic): Use HPLC-grade acetonitrile or methanol.
-
-
HPLC System Setup:
-
Install a C18 column (e.g., 5 µm, 4.6 x 150 mm).
-
Set the column oven temperature to 30°C.
-
Set the UV detector to 254 nm.
-
Set the flow rate to 1.0 mL/min.
-
-
Column Equilibration: Equilibrate the column with 100% Mobile Phase A for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject 20 µL of the prepared sample extract or standard solution.
-
Gradient Elution: Run the gradient program as outlined in Table 2.
-
Data Analysis: Identify the this compound peak based on the retention time of a pure standard. Quantify the peak area and determine the concentration using a calibration curve prepared with known concentrations of this compound standards.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting decision tree for HPLC analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of diadenosine 5',5''',-P1,P4-tetraphosphate levels in cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. NUDT2 Disruption Elevates Diadenosine Tetraphosphate (this compound) and Down-Regulates Immune Response and Cancer Promotion Genes | PLOS One [journals.plos.org]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. agilent.com [agilent.com]
- 7. restek.com [restek.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. waters.com [waters.com]
Troubleshooting low yields of Ap4A in enzymatic reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields of Diadenosine Tetraphosphate (Ap4A) in enzymatic reactions, primarily using Lysyl-tRNA Synthetase (LysRS).
Troubleshooting Guide: Low this compound Yields
Low yields of this compound can arise from various factors, from suboptimal reaction conditions to inhibitor contamination. This guide provides a systematic approach to identify and resolve common issues.
Diagram: Troubleshooting Workflow for Low this compound Yield
Caption: A step-by-step workflow for troubleshooting low this compound yield.
Q1: My this compound yield is lower than expected. What are the first things I should check?
A1: Start by systematically verifying your reaction components and conditions.
-
Reagent Integrity and Concentrations: Ensure that your ATP, L-lysine, and enzyme stocks are not degraded and are at the optimal concentrations. Improper storage or multiple freeze-thaw cycles can significantly reduce reagent activity.
-
Reaction Buffer Composition: The pH and ionic strength of your reaction buffer are critical. Deviations from the optimal range can drastically reduce enzyme activity.
-
Enzyme Activity: Confirm that your Lysyl-tRNA Synthetase (LysRS) is active. If possible, perform a specific activity assay.
Q2: What are the optimal reaction conditions for this compound synthesis using LysRS?
A2: While optimal conditions can vary slightly depending on the specific source of the LysRS, the following table summarizes generally effective starting concentrations and parameters. It is recommended to perform optimizations for your specific experimental setup.
| Component/Parameter | Recommended Range/Value | Notes |
| Lysyl-tRNA Synthetase (LysRS) | 50 nM | Enzyme concentration can be optimized. |
| ATP | 2.1 - 5 mM | Apparent Km can be around 2.1 mM to 627 µM depending on the study.[1][2] |
| L-Lysine | 100 µM | Apparent Km can be around 45.5 µM.[2] |
| Magnesium Chloride (MgCl₂) | 5 - 10 mM | Essential for ATP-dependent reactions. |
| Zinc Chloride (ZnCl₂) | 50 - 150 µM | Significantly stimulates this compound synthesis.[3][4] |
| Inorganic Pyrophosphatase | 0.01 mg/mL | Drives the reaction forward by hydrolyzing pyrophosphate.[4][5] |
| Buffer | 100 mM HEPES | |
| pH | 7.2 | |
| Temperature | 37°C | |
| Dithiothreitol (DTT) | 1 - 4 mM | A reducing agent to maintain enzyme stability.[4] |
Q3: I've confirmed my reagents and conditions are correct, but the yield is still low. What's the next step?
A3: If the foundational aspects of your reaction are correct, consider the following possibilities:
-
Enzyme Inactivation: Your enzyme may have lost activity due to improper storage, age, or contamination. Consider using a fresh aliquot of the enzyme or re-purifying it.
-
Presence of Inhibitors: Your reaction may be contaminated with inhibitors. These can be present in your substrate preparations, water, or other reagents. See the FAQ section for common inhibitors.
-
Product Inhibition: High concentrations of this compound can act as a competitive inhibitor for ATP in the aminoacylation reaction, which may indirectly affect the overall kinetics.[1]
-
Pyrophosphate Accumulation: The synthesis of the aminoacyl-adenylate intermediate releases pyrophosphate (PPi). Accumulation of PPi can inhibit the forward reaction. The inclusion of inorganic pyrophosphatase is crucial to hydrolyze PPi and drive the reaction towards this compound synthesis.[5][6]
Q4: How can I tell if my reaction is being inhibited?
A4: To test for inhibition, you can perform a series of experiments:
-
Spiking Experiment: Add a known amount of pure this compound to a fresh reaction. If the final yield is lower than the sum of the spiked amount and the expected yield, product inhibition may be occurring.
-
Substrate Titration: Vary the concentration of one substrate while keeping others constant. An unusual kinetic profile may suggest the presence of a competitive or non-competitive inhibitor.
-
Control Reactions: Run parallel reactions where you systematically omit one component (other than the essential substrates and enzyme) to see if its absence improves the yield, suggesting it might be the source of a contaminant.
Frequently Asked Questions (FAQs)
Enzymatic Reaction & Optimization
Q5: What is the enzymatic reaction for this compound synthesis by LysRS?
A5: Lysyl-tRNA synthetase (LysRS) catalyzes the synthesis of this compound in a two-step process. First, it activates L-lysine with ATP to form a lysyl-adenylate intermediate (Lys-AMP) and releases pyrophosphate (PPi). In a non-canonical side reaction, this intermediate then reacts with a second molecule of ATP to produce this compound and release free L-lysine.[7]
Caption: Enzymatic synthesis of this compound by Lysyl-tRNA Synthetase.
Q6: Why is inorganic pyrophosphatase important for this compound synthesis?
A6: The first step of the reaction, the formation of the lysyl-adenylate intermediate, produces inorganic pyrophosphate (PPi). This reaction is reversible, and the accumulation of PPi can drive the reaction backward, reducing the amount of the intermediate available for this compound synthesis. Inorganic pyrophosphatase catalyzes the hydrolysis of PPi into two molecules of orthophosphate, an essentially irreversible reaction that shifts the overall equilibrium towards product formation.[5][6]
Q7: What is the role of zinc (Zn²⁺) in the reaction?
A7: Zinc ions have been shown to significantly stimulate the rate of this compound synthesis by LysRS, with optimal concentrations reported in the range of 50-150 µM.[3][4] The exact mechanism is not fully elucidated but may involve conformational changes in the enzyme that favor the this compound synthesis pathway.
Q8: Can other aminoacyl-tRNA synthetases produce this compound?
A8: Yes, several other aminoacyl-tRNA synthetases can synthesize this compound, although with varying efficiencies. Phenylalanyl-tRNA synthetase and Histidyl-tRNA synthetase are also known to have high activity.[7]
Q9: My enzyme is from a different organism. Will the optimal conditions be the same?
A9: Not necessarily. While the general requirements for substrates and cofactors will be similar, the optimal pH, temperature, and specific ion concentrations can vary between enzymes from different species. It is always advisable to perform optimization experiments for your specific enzyme.
Inhibitors and Contaminants
Q10: What are some common inhibitors of Lysyl-tRNA Synthetase?
A10: Several compounds are known to inhibit LysRS. These can be useful as experimental controls or may be present as contaminants.
| Inhibitor | Type of Inhibition | Notes | Ki/IC50 |
| Cladosporin | ATP-competitive | An antifungal agent.[8] | IC50: ~20 µM[8] |
| Various synthetic compounds | ATP-competitive, Uncompetitive with lysine | Several small molecules have been developed as inhibitors.[2] | IC50 values in the µM range.[2] |
| This compound | Competitive with ATP (in aminoacylation) | Product inhibition can occur at high concentrations.[1] | Ki: ~2.5 µM[1] |
Q11: What common laboratory contaminants can inhibit the reaction?
A11:
-
Heavy Metals: Unintended metal ions can inhibit enzyme activity. Ensure high-purity water and reagents are used.
-
Proteases: Contaminating proteases can degrade your LysRS. Work in a clean environment and consider adding a protease inhibitor cocktail if you suspect contamination.
-
EDTA: If present in any of your solutions, EDTA will chelate the essential Mg²⁺ and Zn²⁺ ions, inhibiting the reaction.
-
High Salt Concentrations: While some salt is necessary for buffering and enzyme stability, excessively high concentrations can be inhibitory.
This compound Stability and Analysis
Q12: How stable is this compound?
A12: this compound is susceptible to both enzymatic and chemical degradation. Its stability is pH and temperature-dependent. It is more stable at neutral pH and should be stored at -20°C or -80°C for long-term preservation. Avoid multiple freeze-thaw cycles.
Q13: How can I accurately quantify the this compound in my reaction?
A13: High-Performance Liquid Chromatography (HPLC) and luciferase-based bioluminescence assays are two common methods for this compound quantification.
This compound Signaling Pathways
Q14: What are the known signaling pathways involving this compound?
A14: this compound is recognized as a signaling molecule or "alarmone" in response to cellular stress. Two prominent pathways are:
-
The LysRS-Ap4A-MITF/USF2 Pathway: In response to stimuli, LysRS can be phosphorylated and translocate to the nucleus where it synthesizes this compound. This compound then binds to the HINT1 protein, causing the release of transcription factors like MITF and USF2, which then activate target gene expression.[9][10]
-
The cGAS-STING Pathway: LysRS can produce this compound in response to RNA:DNA hybrids. This compound can then bind to STING, attenuating the innate immune response.[11][12]
Caption: The LysRS-Ap4A-MITF signaling pathway.
Experimental Protocols
Protocol 1: Ion-Pair Reversed-Phase HPLC for this compound Quantification
This protocol provides a general framework for the separation and quantification of this compound. Optimization of the gradient and other parameters may be necessary depending on the specific HPLC system and column used.
Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 100 mM potassium phosphate buffer, pH 6.8, with 5 mM tetrabutylammonium hydrogen sulfate (TBAHS)
-
Mobile Phase B: Acetonitrile
-
This compound standard
-
Reaction samples, quenched (e.g., with perchloric acid and neutralized) and filtered (0.22 µm filter)
Procedure:
-
Equilibrate the column: Run the column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min for at least 30 minutes.
-
Set up the gradient:
-
0-5 min: 5% B
-
5-25 min: Linear gradient from 5% to 50% B
-
25-30 min: 50% B
-
30-35 min: Linear gradient from 50% to 5% B
-
35-45 min: 5% B (re-equilibration)
-
-
Set the UV detector: Monitor the absorbance at 259 nm.
-
Create a standard curve: Inject known concentrations of the this compound standard to generate a standard curve of peak area versus concentration.
-
Inject samples: Inject the filtered reaction samples.
-
Quantify this compound: Determine the concentration of this compound in the samples by comparing their peak areas to the standard curve.
Protocol 2: Luciferase-Based Assay for this compound Quantification
This method relies on the enzymatic conversion of this compound to ATP, which is then quantified using a firefly luciferase assay.
Materials:
-
Luminometer
-
Firefly luciferase assay kit (containing luciferase and luciferin)
-
Snake venom phosphodiesterase I
-
Alkaline phosphatase
-
This compound standard
-
Reaction samples
Procedure:
-
Prepare samples and standards: Prepare a series of this compound standards of known concentrations. Quench the enzymatic reactions to be tested.
-
ATP Depletion (Optional but Recommended): To reduce background from any remaining ATP in the reaction, incubate the samples and standards with alkaline phosphatase according to the enzyme manufacturer's instructions. Then, inactivate the alkaline phosphatase (e.g., by heat treatment).
-
Prepare Luciferase Reagent: Prepare the luciferase/luciferin reagent according to the kit manufacturer's instructions.
-
Measure Background: In a luminometer plate, add a small volume of your sample or standard. Add the luciferase reagent and measure the luminescence. This will give you a baseline reading.
-
This compound to ATP Conversion: To the same wells, add snake venom phosphodiesterase I. This enzyme will hydrolyze this compound to AMP and ATP. The luciferase will then use the newly generated ATP to produce light.
-
Measure Luminescence: Immediately after adding the phosphodiesterase, measure the luminescence over time. The increase in luminescence is proportional to the amount of this compound in the sample.
-
Quantify this compound: Create a standard curve by plotting the change in luminescence versus the concentration of the this compound standards. Use this curve to determine the concentration of this compound in your samples.
References
- 1. Characterization of a homogeneous complex of arginyl- and lysyl-tRNA synthetase: zinc and adenosine 5'-phosphate dependent synthesis of diadenosine 5',5'''-P1,P4-tetraphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lysyl-tRNA Synthetase from Pseudomonas aeruginosa: Characterization and Identification of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A preferential role for lysyl-tRNA4 in the synthesis of diadenosine 5',5'''-P1,P4-tetraphosphate by an arginyl-tRNA synthetase-lysyl-tRNA synthetase complex from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Class I Lysyl-tRNA Synthetases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Lysyl-tRNA synthetase-generated lysyl-adenylate is a substrate for histidine triad nucleotide binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhancement of the Rate of Pyrophosphate Hydrolysis by Nonenzymatic Catalysts and by Inorganic Pyrophosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mysterious diadenosine tetraphosphate (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lysyl-tRNA synthetase Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. Frontiers | Re-evaluation of Diadenosine Tetraphosphate (this compound) From a Stress Metabolite to Bona Fide Secondary Messenger [frontiersin.org]
- 12. Lysyl-tRNA synthetase produces diadenosine tetraphosphate to curb STING-dependent inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Improving the specificity of Ap4A binding protein pulldown assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the specificity of their Diadenosine tetraphosphate (Ap4A) binding protein pulldown assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind an this compound pulldown assay?
An this compound pulldown assay is a type of affinity purification technique used to isolate and identify proteins that specifically bind to this compound. In this assay, a modified version of this compound, typically biotinylated, is immobilized on a solid support matrix (e.g., streptavidin-coated beads). A cell lysate or protein mixture is then incubated with these beads. Proteins that have an affinity for this compound will bind to the immobilized molecule. After a series of washes to remove non-specific binders, the this compound-binding proteins are eluted and can be identified by methods such as mass spectrometry.
Q2: Why am I seeing high background (many non-specific proteins) in my pulldown?
High background is a common issue in pulldown assays and can be caused by several factors:
-
Insufficient blocking of beads: The solid support matrix may have sites that non-specifically bind proteins.
-
Inadequate washing: The wash steps may not be stringent enough to remove all non-specifically bound proteins.
-
Hydrophobic or ionic interactions: Proteins can non-specifically interact with the beads or the linker arm of the biotinylated this compound.
-
Presence of highly abundant proteins: Highly abundant cellular proteins can non-specifically co-purify.
-
Contaminating nucleic acids: Negatively charged DNA or RNA can mediate non-specific protein interactions.
Q3: How can I confirm that the protein interactions I've identified are specific to this compound?
Verifying the specificity of identified interactions is crucial. Here are some strategies:
-
Competition assay: Perform a pulldown in the presence of an excess of free, non-biotinylated this compound. Specific binding proteins will be competed off the beads, while non-specific binders will remain.
-
Use of inactive analogs: If available, use a structurally similar but biologically inactive analog of this compound in a parallel pulldown. True this compound binders should not be pulled down with the inactive analog.
-
Reciprocal pulldown: If you have an antibody against a putative this compound binding protein, you can perform a co-immunoprecipitation to see if this compound is co-precipitated.
-
Negative controls: Always include a control with beads that have not been coupled to biotinylated this compound to identify proteins that bind non-specifically to the beads themselves.
Troubleshooting Guides
Problem 1: High Background of Non-Specific Proteins
High background can obscure the identification of true this compound binding partners. The following table outlines potential causes and solutions.
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Before adding the cell lysate, pre-incubate the streptavidin beads with a blocking agent like Bovine Serum Albumin (BSA) or casein to saturate non-specific binding sites. |
| Ineffective Washing | Optimize the wash buffer by increasing the salt concentration (e.g., up to 500 mM NaCl) or adding a non-ionic detergent (e.g., 0.1% to 0.5% Tween-20 or Triton X-100). Perform additional wash steps. |
| Hydrophobic Interactions | Include a low concentration of a non-ionic detergent (e.g., Tween-20, Triton X-100) in your lysis, binding, and wash buffers to disrupt non-specific hydrophobic interactions. |
| Ionic Interactions | Adjust the salt concentration in your buffers. Increasing the ionic strength can disrupt weak, non-specific electrostatic interactions. |
| Nucleic Acid Contamination | Treat your cell lysate with a nuclease (e.g., DNase, RNase, or a general nuclease like micrococcal nuclease) prior to the pulldown to degrade contaminating nucleic acids that can mediate false-positive interactions. |
| Pre-clearing Lysate | Before incubating with the this compound-biotin beads, incubate the cell lysate with unconjugated streptavidin beads for 1-2 hours to remove proteins that non-specifically bind to the bead matrix. |
Problem 2: Low Yield of Target Proteins
A low yield of expected this compound binding proteins can be equally problematic. Here are some common causes and their solutions.
| Potential Cause | Recommended Solution |
| Inefficient Immobilization | Ensure that your biotinylated this compound is of high quality and that the coupling to streptavidin beads is efficient. Test the coupling efficiency if possible. |
| Protein Degradation | Always add protease inhibitors to your lysis buffer to prevent the degradation of target proteins. Keep samples on ice or at 4°C throughout the experiment. |
| Suboptimal Lysis Buffer | The lysis buffer composition can affect protein stability and binding. Ensure the pH and salt concentrations are optimal for your target proteins. |
| Insufficient Incubation Time | Increase the incubation time of the cell lysate with the this compound-biotin beads to allow for sufficient binding to occur. |
| Harsh Elution Conditions | If using a denaturing elution buffer, it may be too harsh and cause protein precipitation. Consider using a competitive elution with an excess of free this compound or a milder non-denaturing elution buffer. |
| Low Abundance of Target Protein | If your target protein is of low abundance, you may need to start with a larger amount of cell lysate. |
Experimental Protocols
Protocol: Biotinylated this compound Pulldown Assay
This protocol provides a general framework for performing a pulldown assay to identify this compound binding proteins. Optimization of buffer conditions and incubation times may be necessary for specific experimental systems.
Materials:
-
Biotinylated this compound
-
Streptavidin-coated magnetic beads
-
Cell lysate from your experimental system
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, with protease inhibitors)
-
Wash Buffer (e.g., Lysis buffer with adjusted salt or detergent concentrations)
-
Elution Buffer (e.g., SDS-PAGE sample buffer for mass spectrometry, or a non-denaturing buffer with high salt or free this compound for other applications)
-
Blocking solution (e.g., 1% BSA in wash buffer)
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin beads and transfer the desired amount to a fresh tube.
-
Wash the beads three times with wash buffer.
-
Resuspend the beads in a binding buffer.
-
-
Immobilization of Biotinylated this compound:
-
Add the biotinylated this compound to the washed beads and incubate with gentle rotation for 1-2 hours at 4°C.
-
Wash the beads three times with wash buffer to remove any unbound biotinylated this compound.
-
-
Blocking:
-
Incubate the this compound-coupled beads with blocking solution for 1 hour at 4°C.
-
Wash the beads once with wash buffer.
-
-
Affinity Purification:
-
(Optional but recommended) Pre-clear the cell lysate by incubating with unconjugated streptavidin beads for 1 hour at 4°C.
-
Add the pre-cleared cell lysate to the blocked, this compound-coupled beads.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with cold wash buffer. With each wash, resuspend the beads completely.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Add elution buffer to the beads and incubate (e.g., 5 minutes at 95°C for SDS-PAGE sample buffer).
-
Pellet the beads and collect the supernatant containing the eluted proteins.
-
-
Analysis:
-
The eluted proteins can be analyzed by SDS-PAGE followed by silver or Coomassie staining, or by mass spectrometry for protein identification.
-
Visualizations
Caption: Workflow for an this compound binding protein pulldown assay.
Caption: Logic diagram for troubleshooting high background.
Technical Support Center: Overcoming Off-Target Effects of Ap4A in Cell-Based Assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Diadenosine Tetraphosphate (Ap4A) in cell-based assays. The focus is on identifying and mitigating potential off-target effects to ensure data accuracy and reliability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary intended targets?
Diadenosine tetraphosphate (this compound) is a naturally occurring molecule found in almost all types of cells, from bacteria to humans.[1][2] It is considered a signaling molecule, or "alarmone," as its intracellular levels can increase significantly in response to cellular stress, such as heat shock, oxidative stress, or DNA damage.[1][3][4] Extracellularly, this compound acts as a signaling molecule by interacting primarily with P2 purinergic receptors, which are broadly classified into two families:
-
P2X receptors: Ligand-gated ion channels that, upon activation, allow the influx of cations like Ca²⁺ and Na⁺.[5][6][7]
-
P2Y receptors: G protein-coupled receptors that trigger various downstream intracellular signaling cascades.[5][6][8]
This compound can act as an agonist or partial agonist on various subtypes of these receptors.[5][6][9]
Q2: What are the known off-target effects of this compound?
Off-target effects of this compound can arise from its interaction with molecules other than the intended purinergic receptors. These can be broadly categorized as:
-
Interaction with other P2 receptor subtypes: If your cell line expresses multiple P2X and P2Y receptor subtypes, this compound may activate several of them simultaneously, leading to a complex phenotype that is difficult to attribute to a single receptor. For instance, this compound treatment has been shown to reduce the expression of P2X2, P2X7, P2Y1, and P2Y2 receptors.[10]
-
Intracellular Targets: When this compound is transported into the cell or if its intracellular concentration rises due to stress, it can bind to various proteins. Known intracellular binding partners include stress proteins like DnaK and GroEL in E. coli, and the HINT1/MITF complex and STING pathway components in eukaryotes.[11][12]
-
Modulation of Other Signaling Pathways: this compound has been shown to indirectly influence pathways like PI3K/AKT and MAPK/ERK, often as a downstream consequence of purinergic receptor activation or cellular stress responses.[3]
-
Enzymatic Degradation: Extracellular and intracellular enzymes can rapidly hydrolyze this compound into ATP and AMP, or two molecules of ADP.[3] These breakdown products can then activate their own respective receptors (e.g., other P2 receptors or P1 adenosine receptors), confounding the interpretation of this compound's direct effects.
Q3: How can I increase the specificity of my this compound-based experiments?
To enhance specificity, consider using synthetic analogues of this compound that have been designed for greater resistance to hydrolysis and potentially higher affinity for specific receptor subtypes.[13][14][15] Analogues with modifications in the polyphosphate chain, such as a P-C-P bridge, have shown promise as more potent and stable inhibitors of certain processes like ADP-induced platelet aggregation.[13]
Troubleshooting Guide
This section addresses common problems encountered during cell-based assays involving this compound.
Issue 1: Unexpected or inconsistent dose-response curves.
-
Problem: The dose-response curve is biphasic, has a very narrow active range, or is inconsistent between experiments.
-
Possible Cause: This may indicate that this compound is engaging multiple targets with different affinities or that its degradation products are active. At low concentrations, you might be observing a high-affinity on-target effect, while at higher concentrations, off-target effects or the effects of ATP/ADP accumulation may dominate.
-
Troubleshooting Steps:
-
Use Receptor Antagonists: Co-incubate your cells with specific antagonists for P2 receptor subtypes that are known to be expressed in your cell line but are not your intended target. This can help isolate the signaling pathway of interest.
-
Include ATP/ADP Controls: Run parallel experiments with ATP and ADP at relevant concentrations to determine if the observed effects could be due to this compound degradation.
-
Employ Non-hydrolyzable Analogs: If available, use a non-hydrolyzable this compound analog as a tool compound to eliminate the confounding effects of its metabolites.[13]
-
Time-Course Analysis: Perform a time-course experiment. Rapid effects are more likely to be direct, whereas delayed responses may involve downstream signaling or the accumulation of metabolites.
-
Issue 2: High background signal or cytotoxicity at low this compound concentrations.
-
Problem: You observe significant cell death or a high background reading in your assay (e.g., fluorescence, luminescence) even at concentrations where you expect a specific, non-toxic effect.
-
Possible Cause: The cell type may be exquisitely sensitive to purinergic signaling, leading to excitotoxicity from calcium overload.[5] Alternatively, this compound could be engaging an off-target protein critical for cell survival.
-
Troubleshooting Steps:
-
Conduct a Viability Assay: Always run a standard cytotoxicity assay (e.g., MTS, LDH release, or CellTiter-Glo) in parallel with your primary functional assay to determine the precise cytotoxic concentration range of this compound for your specific cell line.[16]
-
Use a "Dead" Cell Control: Include a positive control for cytotoxicity (e.g., cells treated with a known toxin like staurosporine) to validate your viability assay.
-
Lower the Concentration: The most straightforward approach is to use the lowest effective concentration of this compound that elicits the on-target effect without causing widespread toxicity.[17]
-
Validate with Non-Pharmacological Methods: Use siRNA or CRISPR/Cas9 to knock down the intended P2 receptor target.[17] If the phenotype observed with this compound treatment is rescued or mimicked by the knockdown, it provides strong evidence for an on-target effect.
-
Issue 3: Discrepancy between results from this compound treatment and genetic knockdown of the target receptor.
-
Problem: The cellular phenotype after this compound treatment does not match the phenotype observed after knocking down the supposed target receptor using siRNA or CRISPR.
-
Possible Cause: This is a strong indicator that the effects of this compound in your assay are off-target. This compound might be acting on another receptor expressed by the cells or on an intracellular target.
-
Troubleshooting Steps:
-
Profile Receptor Expression: Confirm the expression profile of all P2 receptors in your cell line using qPCR or Western blotting. You may discover an alternative, unexpected target.
-
Use Structurally Different Agonists: Test other, structurally distinct agonists for your target receptor. If these compounds reproduce the phenotype seen with genetic knockdown, while this compound does not, it further points to an this compound-specific off-target effect.
-
Perform a Target Engagement Assay: If possible, use a technique like a cellular thermal shift assay (CETSA) to confirm that this compound is directly binding to your intended target in the cellular environment.[17]
-
Quantitative Data Summary
The following table summarizes the binding affinities and effective concentrations of this compound and related compounds for various purinergic receptors. This data can help in designing experiments and interpreting results.
| Compound | Receptor(s) | Cell/Tissue Type | Affinity (Kd) / Potency (EC50) | Reference |
| [³H]-Ap4A | High-Affinity Site 1 | Cultured Chromaffin Cells | Kd: 8 ± 0.65 x 10⁻¹¹ M | [18][19] |
| [³H]-Ap4A | High-Affinity Site 2 | Cultured Chromaffin Cells | Kd: 5.6 ± 0.53 x 10⁻⁹ M | [18][19] |
| This compound | P2X Receptors | General | Partial Agonist | [5][7] |
| This compound | P2Y Receptors | General | Agonist | [6][8] |
| This compound | P2X4 Receptor | Mammalian | Partial Agonist | [9] |
| ATP | P2X4 Receptor | Human | EC50: 0.2 - 10 µM | [9] |
| Ap5A | P2X Receptors | General | Partial Agonist | [7] |
Key Experimental Protocols
Protocol 1: Control Experiment Using Receptor Antagonists
Objective: To determine if the observed effect of this compound is mediated by a specific P2 receptor subtype.
Methodology:
-
Cell Seeding: Seed cells in a multi-well plate at a density appropriate for your primary assay and allow them to adhere overnight.
-
Antagonist Pre-incubation: Pre-incubate the cells with a specific P2 receptor antagonist (e.g., Suramin for broad P2Y, or a subtype-specific antagonist like MRS2179 for P2Y1) for 30-60 minutes. Include a vehicle-only control (e.g., DMSO or saline).
-
This compound Treatment: Add this compound at the desired concentration to both the antagonist-treated and vehicle-treated wells.
-
Assay Measurement: After the appropriate incubation time for your primary assay (e.g., calcium imaging, proliferation assay), measure the response.
-
Data Analysis: Compare the response to this compound in the presence and absence of the antagonist. A significant reduction in the this compound-induced effect in the presence of the antagonist indicates that the effect is mediated, at least in part, by the targeted receptor.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of this compound to a suspected protein target within intact cells.
Methodology:
-
Cell Culture and Treatment: Culture your cells of interest to 80-90% confluency. Treat one set of cells with this compound at the desired concentration and another set with a vehicle control for a specified time.
-
Cell Harvest: Harvest the cells, wash with PBS, and resuspend them in a lysis buffer containing protease inhibitors.
-
Heating Gradient: Divide the cell lysates into several aliquots. Heat each aliquot to a different temperature for 3 minutes using a thermal cycler (e.g., a gradient from 40°C to 70°C).
-
Separation of Soluble Fraction: Centrifuge the heated samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.
-
Protein Analysis: Collect the supernatant, which contains the soluble, non-denatured proteins. Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or another protein quantification method.
-
Data Analysis: Plot the percentage of soluble target protein against temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the this compound-treated sample indicates that this compound binding has stabilized the protein, confirming target engagement.[17]
Visualizations
Below are diagrams illustrating key concepts related to this compound signaling and experimental design.
References
- 1. The mysterious diadenosine tetraphosphate (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in Cancer: A Multifaceted Regulator and Emerging Therapeutic Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound in Cancer: A Multifaceted Regulator and Emerging Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diadenosine tetraphosphate (this compound) inhibits ATP-induced excitotoxicity: a neuroprotective strategy for traumatic spinal cord injury treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P2 purinergic receptors for diadenosine polyphosphates in the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation and Regulation of Purinergic P2X Receptor Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of the binding of diadenosine 5',5'''-P1,P4-tetraphosphate (this compound) to rat liver cell membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The P2X4 Receptor: Cellular and Molecular Characteristics of a Promising Neuroinflammatory Target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Re-evaluation of Diadenosine Tetraphosphate (this compound) From a Stress Metabolite to Bona Fide Secondary Messenger [frontiersin.org]
- 12. Re-evaluation of Diadenosine Tetraphosphate (this compound) From a Stress Metabolite to Bona Fide Secondary Messenger - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analogues of diadenosine 5',5'''-P1,P4-tetraphosphate (this compound) as potential anti-platelet-aggregation agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Analogs of diadenosine tetraphosphate (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Problems and challenges in the development and validation of human cell-based assays to determine nanoparticle-induced immunomodulatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Characterization of diadenosine tetraphosphate (this compound) binding sites in cultured chromaffin cells: evidence for a P2y site - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Characterization of diadenosine tetraphosphate (this compound) binding sites in cultured chromaffin cells: evidence for a P2y site - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Enhancing Cellular Uptake of Exogenous Ap4A
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during experiments involving the cellular delivery of Diadenosine Tetraphosphate (Ap4A).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its intracellular delivery a key research goal?
Diadenosine tetraphosphate (this compound) is a dinucleoside polyphosphate that acts as a signaling molecule in various cellular processes, including stress responses, cell growth, and apoptosis.[1] Under normal physiological conditions, intracellular levels of this compound are low but can increase significantly in response to stressors like heat shock or oxidative stress.[1][2] Delivering exogenous this compound into cells allows researchers to study its specific downstream effects, modulate cellular pathways, and explore its therapeutic potential as a regulator of cell fate and metabolism.[3][4]
Q2: What are the primary challenges in delivering exogenous this compound into cells?
The main obstacle for this compound delivery is the cell membrane, which is generally impermeable to highly charged, hydrophilic molecules like nucleotides.[5][6] Furthermore, once in the extracellular environment, this compound can be degraded by ectonucleotidases. Inside the cell, its levels are tightly regulated by specific hydrolases like Nudix family enzymes, which can quickly break it down.[2][3] Therefore, a successful delivery strategy must overcome the membrane barrier while protecting this compound from enzymatic degradation.
Q3: What are the principal strategies for increasing the cellular uptake of this compound?
Several strategies can be employed to deliver this compound into cells, broadly categorized as physical methods and carrier-based systems.
-
Physical Methods: Electroporation uses electrical pulses to create temporary pores in the cell membrane, allowing molecules like this compound to enter.[7][8][9]
-
Carrier-Based Systems: These involve encapsulating this compound to facilitate its transport across the cell membrane. Common carriers include:
-
Liposomes: Vesicles made of a lipid bilayer that can fuse with the cell membrane to release their contents.[10][11][12] Cationic liposomes are often used for gene and drug delivery due to their interaction with the negatively charged cell membrane.[13]
-
Nanoparticles: Biodegradable polymer-based nanoparticles, such as those made from polylactic-co-glycolic acid (PLGA), can encapsulate therapeutic agents for controlled release and improved bioavailability.[10][14]
-
-
Receptor-Mediated Uptake: The P2X7 receptor, an ATP-gated ion channel, can form a large pore upon prolonged activation, allowing the passage of molecules.[15][16] this compound's structural similarity to ATP suggests it may interact with purinergic receptors like P2X7 to gain entry.[3][17]
Troubleshooting Guide
Q4: I am observing very low or undetectable levels of intracellular this compound after my experiment. What could be the cause?
This is a common issue that can stem from several factors. Use the following logical workflow to troubleshoot the problem.
References
- 1. The mysterious diadenosine tetraphosphate (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound in Cancer: A Multifaceted Regulator and Emerging Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Re-evaluation of Diadenosine Tetraphosphate (this compound) From a Stress Metabolite to Bona Fide Secondary Messenger [frontiersin.org]
- 5. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Transfection by Electroporation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transfection by electroporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electroporation | Thermo Fisher Scientific - KR [thermofisher.com]
- 10. Aptamer-engineered (nano)materials for theranostic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 13. Strategies for the enhanced intracellular delivery of nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. P2X7 receptor activation mediates organic cation uptake into human myeloid leukaemic KG-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
How to differentiate between Ap4A and other dinucleoside polyphosphates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ap4A and other dinucleoside polyphosphates.
Frequently Asked Questions (FAQs)
Q1: What are the key structural differences between this compound and other dinucleoside polyphosphates?
A1: Dinucleoside polyphosphates (Np_n_N') are a class of molecules composed of two nucleosides linked by a polyphosphate chain. The key structural differences lie in:
-
The type of nucleoside bases (N and N'): These can be adenosine (A), guanosine (G), cytidine (C), or uridine (U). This compound, for instance, is a diadenosine polyphosphate, meaning both nucleosides are adenosine. Other examples include Ap4G, Gp4G, and Up4A.[1][2][3]
-
The length of the polyphosphate chain (n): The number of phosphate groups can vary, typically from two to seven. This compound specifically has four phosphate groups (tetraphosphate).[1][4] Other common examples include Ap3A (triphosphate), Ap5A (pentaphosphate), and Ap6A (hexaphosphate).[5][6]
These structural variations result in differences in mass, charge, and hydrophobicity, which are exploited by various analytical techniques for their separation and identification.
Q2: Which analytical techniques are most suitable for differentiating this compound from other dinucleoside polyphosphates?
A2: The choice of technique depends on the specific research question (e.g., quantification, identification of unknowns, or routine analysis). The most common and effective methods are:
-
High-Performance Liquid Chromatography (HPLC): Particularly ion-pair reversed-phase HPLC, is a powerful technique for separating different dinucleoside polyphosphates from each other and from other cellular components.[7][8][9]
-
Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are highly specific for identifying and quantifying dinucleoside polyphosphates based on their mass-to-charge ratios and fragmentation patterns.[1][7][10]
-
Enzymatic Assays: These assays often use specific enzymes that hydrolyze a particular dinucleoside polyphosphate, and the resulting products are then measured. For example, this compound can be hydrolyzed to ATP and AMP, and the ATP can be quantified using a luciferase-based bioluminescence assay.[11][12][13] However, these assays can sometimes lack the specificity to distinguish between closely related compounds (e.g., different Ap4N's).[14]
Q3: What are the typical intracellular concentrations of this compound and other dinucleoside polyphosphates?
A3: Intracellular concentrations of dinucleoside polyphosphates can vary significantly depending on the cell type, organism, and cellular conditions, particularly stress.[4][7] They are often considered "alarmones" as their levels increase under conditions like heat shock or oxidative stress.[10][15]
| Dinucleoside Polyphosphate | Cell Type | Typical Basal Concentration | Reference |
| This compound | E. coli | 0.2 µM - 3.6 µM | [7] |
| This compound | HEK293T cells | 0.9 pmol per 10^6 cells | [7] |
| Ap3A | HEK293T cells | 0.7 pmol per 10^6 cells | [7] |
| This compound | AA8 cells | 0.63 pmol per 10^6 cells | [7] |
| Ap3A | AA8 cells | 3.05 pmol per 10^6 cells | [7] |
Troubleshooting Guides
HPLC Analysis
Problem: Poor separation of this compound and other dinucleoside polyphosphates.
| Possible Cause | Troubleshooting Step |
| Inappropriate column chemistry. | Use a reversed-phase C18 column. Monolithic silica C18 columns have been shown to provide high sensitivity and resolution for dinucleoside polyphosphate separation.[9] |
| Suboptimal ion-pair reagent. | The choice and concentration of the ion-pair reagent are critical. Tetrabutylammonium (TBA) salts are commonly used. For subsequent MS analysis, a volatile ion-pair reagent like triethylammonium acetate (TEAA) is recommended as it is compatible with mass spectrometry.[9] |
| Incorrect mobile phase gradient. | Optimize the gradient elution profile. A shallow gradient of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase can improve the resolution of closely eluting peaks. |
| Sample matrix interference. | Implement a sample clean-up step before HPLC analysis. Boronate affinity chromatography can be used to selectively concentrate dinucleoside polyphosphates from complex biological samples.[5][11] |
Mass Spectrometry Analysis
Problem: Difficulty in identifying specific dinucleoside polyphosphates in a complex mixture.
| Possible Cause | Troubleshooting Step |
| Co-elution of isobaric compounds. | Couple HPLC with tandem mass spectrometry (LC-MS/MS). This allows for the fragmentation of co-eluting ions and their identification based on unique fragment ion patterns. |
| Lack of reference spectra. | Utilize MALDI Post-Source Decay (PSD) mass spectrometry to generate fragmentation patterns that can serve as reference spectra for the identification of different dinucleoside polyphosphates.[1] |
| Low abundance of the target molecule. | Use a sensitive mass spectrometer, such as a triple quadrupole instrument, which allows for highly sensitive detection in Multiple Reaction Monitoring (MRM) mode.[16] The use of ¹³C-isotope-labeled internal standards can also improve quantification accuracy.[10] |
Experimental Protocols
Protocol 1: Separation of Dinucleoside Polyphosphates using Ion-Pair Reversed-Phase HPLC
This protocol outlines a general method for the separation of ApnA compounds.
-
Sample Preparation:
-
Extract dinucleoside polyphosphates from cells or tissues using a suitable extraction method, such as acid precipitation (e.g., with trichloroacetic acid or perchloric acid) followed by neutralization.[8]
-
For complex samples, consider a solid-phase extraction (SPE) clean-up step using a boronate affinity column to enrich for dinucleoside polyphosphates.[5]
-
Resuspend the final extract in the initial mobile phase.
-
-
HPLC System and Column:
-
HPLC system with a UV detector (set to 254 nm or 259 nm).
-
Reversed-phase C18 column (e.g., monolithic silica C18, 5 µm particle size, 4.6 x 150 mm).[9]
-
-
Mobile Phase:
-
Gradient Elution:
-
Flow rate: 1 mL/min.
-
A typical gradient could be:
-
0-10 min: 100% Buffer A
-
10-25 min: Linear gradient to 75% Buffer B
-
25-35 min: Hold at 75% Buffer B
-
35-40 min: Linear gradient to 100% Buffer B
-
40-55 min: Hold at 100% Buffer B
-
55-60 min: Linear gradient to 100% Buffer A
-
60-75 min: Re-equilibrate with 100% Buffer A[17]
-
-
-
Data Analysis:
-
Identify peaks by comparing their retention times to those of known standards.
-
Quantify by integrating the peak area and comparing it to a standard curve.
-
Protocol 2: Identification of Dinucleoside Polyphosphates by MALDI-TOF MS
This protocol provides a method for the identification of dinucleoside polyphosphates following purification.
-
Sample Preparation:
-
Purify the dinucleoside polyphosphate of interest, for example, by collecting the corresponding fraction from an HPLC separation.
-
If a non-volatile ion-pair reagent was used during HPLC, a desalting step is necessary.
-
-
Matrix Preparation:
-
Prepare a saturated solution of a suitable matrix, such as 3-hydroxypicolinic acid (3-HPA), in a solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% trifluoroacetic acid).[1]
-
-
Spotting:
-
Mix the purified sample solution with the matrix solution in a 1:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).
-
-
MALDI-TOF MS Analysis:
-
Acquire mass spectra in positive ion mode.
-
For structural confirmation, perform Post-Source Decay (PSD) analysis on the parent ion peak to obtain a fragmentation spectrum.
-
-
Data Analysis:
-
Compare the obtained mass of the parent ion to the theoretical mass of the suspected dinucleoside polyphosphate.
-
Analyze the fragmentation pattern from the PSD spectrum. Key fragments will correspond to mononucleoside polyphosphates, nucleosides, and bases, which can confirm the identity of the molecule.[1]
-
Visualizations
Caption: Experimental workflow for the differentiation of dinucleoside polyphosphates.
Caption: Simplified signaling pathway of dinucleoside polyphosphates in cellular stress response.
References
- 1. Identification of dinucleoside polyphosphates by matrix-assisted laser desorption/ionisation post-source decay mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dinucleoside polyphosphates: strong endogenous agonists of the purinergic system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification of chemically synthesised dinucleoside(5',5') polyphosphates by displacement chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High-performance liquid chromatographic assay of the diadenosine polyphosphates in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dinucleoside polyphosphates and their interaction with other nucleotide signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dspace.cuni.cz [dspace.cuni.cz]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. Isolation and quantification of dinucleoside polyphosphates by using monolithic reversed phase chromatography columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 11. Assay of diadenosine tetraphosphate hydrolytic enzymes by boronate chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of diadenosine 5',5''',-P1,P4-tetraphosphate levels in cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of diadenosine tetraphosphate (this compound) levels in subpicomole quantities by a phosphodiesterase luciferin--luciferase coupled assay: application as a specific assay for diadenosine tetraphosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Re-evaluation of Diadenosine Tetraphosphate (this compound) From a Stress Metabolite to Bona Fide Secondary Messenger [frontiersin.org]
- 15. The mysterious diadenosine tetraphosphate (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. cores.emory.edu [cores.emory.edu]
Technical Support Center: Crystallizing Ap4A-Protein Complexes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the crystallization of diadenosine tetraphosphate (Ap4A)-protein complexes.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is crystallizing it with proteins important?
A1: Diadenosine tetraphosphate (this compound) is a signaling molecule, often referred to as an "alarmone," that cells produce in response to stress.[1][2][3][4] Understanding how this compound interacts with its target proteins at a molecular level is crucial for elucidating its role in cellular processes and for designing therapeutic interventions. X-ray crystallography of this compound-protein complexes provides high-resolution structural information that can guide drug discovery and development.
Q2: What are the primary methods for crystallizing this compound-protein complexes?
A2: The two most common methods are co-crystallization and soaking.[5][6]
-
Co-crystallization: The this compound ligand and the target protein are mixed together to form a complex before crystallization trials are initiated. This method is often preferred when the ligand induces a significant conformational change in the protein.
-
Soaking: Pre-grown crystals of the apo-protein (protein without the ligand) are soaked in a solution containing this compound. This method is generally simpler if a suitable crystal form of the apo-protein is already available.[5][6]
Q3: Should I use this compound or a non-hydrolyzable analog for crystallization?
A3: For many studies, particularly with proteins that may have enzymatic activity towards this compound (like NUDT2), it is advisable to use a non-hydrolyzable analog of this compound. This prevents the degradation of the ligand during the crystallization experiment, ensuring the integrity of the complex. For example, a non-hydrolyzable analog was successfully used to crystallize the this compound-HINT1 complex.
Q4: What are some known protein targets of this compound that have been crystallized?
A4: Two notable examples are:
-
Histidine Triad Nucleotide-Binding Protein 1 (HINT1): Involved in transcriptional regulation.[7][8]
-
Nudix Hydrolase 2 (NUDT2): An enzyme that hydrolyzes this compound.[9][10]
Troubleshooting Guides
Problem 1: No Crystals Obtained
| Potential Cause | Suggested Solution(s) |
| Incorrect Protein Concentration | Optimize the protein concentration. A typical starting range is 5-15 mg/mL. If precipitation occurs, try lowering the concentration. If drops remain clear, consider concentrating the protein. |
| Inappropriate Precipitant | Screen a wide range of precipitants (e.g., PEGs of different molecular weights, salts like ammonium sulfate, MPD). The optimal precipitant can vary significantly between proteins. |
| Suboptimal pH | The pH of the crystallization solution is critical. Screen a range of pH values, typically from 4.0 to 9.0. The optimal pH for this compound-protein complexes is often neutral to slightly acidic to facilitate polar interactions.[11] |
| Unstable Protein-Ap4A Complex | Ensure the complex is stable before setting up crystallization trials. Consider using a non-hydrolyzable this compound analog. Pre-incubate the protein and this compound (e.g., for 30-60 minutes at room temperature or on ice) before adding the crystallization screen solution.[6] |
| Nucleation Issues | Try seeding techniques. Microseeding, where crushed existing crystals are introduced into new drops, can help overcome nucleation barriers.[5][12] |
Problem 2: Poor Crystal Quality (e.g., small, needle-like, or clustered crystals)
| Potential Cause | Suggested Solution(s) |
| High Nucleation Rate | Reduce the protein or precipitant concentration to slow down nucleation and encourage the growth of fewer, larger crystals.[13] |
| Rapid Equilibration | In vapor diffusion methods, slow down the rate of equilibration by using a lower precipitant concentration in the reservoir or by adding a layer of oil over the reservoir.[13] |
| Temperature Fluctuations | Maintain a constant and optimized temperature. Screen different temperatures (e.g., 4°C, 18°C, 22°C) as temperature can significantly affect crystal growth.[14] |
| Impure Protein Sample | Further purify the protein sample to remove any contaminants or aggregates that may be hindering well-ordered crystal growth. |
Problem 3: Crystals Crack or Dissolve Upon Soaking with this compound
| Potential Cause | Suggested Solution(s) |
| Osmotic Shock | The soaking solution should be as similar as possible to the crystallization mother liquor. Include the original precipitant at a slightly higher concentration to counteract any increase in protein solubility upon ligand binding. |
| High Ligand Concentration | Optimize the this compound concentration in the soaking solution. Start with a concentration around 10-fold higher than the protein concentration and adjust as needed. |
| Solvent Effects | If this compound is dissolved in an organic solvent like DMSO, ensure the final concentration of the solvent in the soaking solution is low enough to be tolerated by the crystals. |
| Conformational Change | A large conformational change upon this compound binding can disrupt the crystal lattice. In this case, co-crystallization is a more suitable approach. |
Quantitative Data Summary
The following table summarizes known crystallization conditions for this compound-protein complexes. These should be considered as starting points for optimization.
| Protein | Method | Protein Conc. | Ligand | pH | Precipitant | Temperature (°C) |
| Human HINT1 | Co-crystallization | Not specified | This compound analog | Not specified | Not specified | Not specified |
| Human NUDT2 (wild-type) | Hanging Drop Vapor Diffusion | Not specified | None (apo) | 5.6 | 0.1 M Sodium citrate, 1.2 M Lithium sulfate, 0.2 M ammonium sulfate | 4 |
| Human NUDT2 (E58A mutant) | Hanging Drop Vapor Diffusion | Not specified | None (apo) | 8.4 | 0.1 M Tris, 2.0 M Ammonium phosphate monobasic, 5 mM magnesium chloride | 12 |
Experimental Protocols
Co-crystallization by Hanging Drop Vapor Diffusion
-
Complex Formation: Mix the purified protein with this compound (or its analog) at a desired molar ratio (e.g., 1:5 or 1:10 protein to ligand). Incubate the mixture on ice for at least 30 minutes.[6]
-
Plate Setup: Apply a thin line of vacuum grease around the rim of each well of a 24-well crystallization plate.
-
Reservoir Solution: Pipette 500 µL of the crystallization screen solution into each well.
-
Drop Preparation: On a siliconized glass coverslip, pipette 1 µL of the protein-Ap4A complex solution and 1 µL of the reservoir solution from the corresponding well.[15]
-
Sealing: Invert the coverslip and place it over the well, ensuring a tight seal with the vacuum grease.[15]
-
Incubation: Incubate the plate at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.[15]
Soaking into Pre-existing Crystals
-
Prepare Soaking Solution: Prepare a solution containing the crystallization mother liquor supplemented with the desired concentration of this compound.
-
Crystal Transfer: Using a cryo-loop, carefully transfer a pre-grown apo-protein crystal from its original drop into a drop of the soaking solution.[16]
-
Incubation: Allow the crystal to soak for a period ranging from a few minutes to several hours. The optimal soaking time needs to be determined empirically.
-
Cryo-protection and Freezing: If necessary, transfer the crystal to a cryoprotectant solution (which should also contain this compound) before flash-cooling in liquid nitrogen.
Microbatch Crystallization Under Oil
-
Plate Preparation: Dispense a layer of paraffin oil or a mixture of paraffin and silicone oil into the wells of a microbatch plate.[3][5]
-
Drop Dispensing: Under the oil, dispense a small volume (e.g., 1 µL) of the protein-Ap4A complex followed by an equal volume of the crystallization screen solution.[1][4] The two solutions will merge at the bottom of the well.
-
Incubation: Cover the plate and incubate at a constant temperature. The oil layer prevents evaporation of the drop.[4][5]
Visualizations
Caption: Workflow for this compound-protein complex crystallization.
Caption: this compound-mediated HINT1-MITF signaling pathway.[7][17][18][19][20]
References
- 1. Protein Crystallization for X-ray Crystallography [jove.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. hamptonresearch.com [hamptonresearch.com]
- 5. hamptonresearch.com [hamptonresearch.com]
- 6. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. Biallelic NUDT2 variants defective in mRNA decapping cause a neurodevelopmental disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rcsb.org [rcsb.org]
- 11. A strategy for selecting the pH of protein solutions to enhance crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- 13. Purine and purinergic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Influence of temperature during crystallization setup on precipitate formation and crystal shape of a metalloendopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 16. Revealing protein structures: crystallization of protein‐ligand complexes – co‐crystallization and crystal soaking - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The pLysRS-Ap4A Pathway in Mast Cells Regulates the Switch from Host Defense to a Pathological State - PMC [pmc.ncbi.nlm.nih.gov]
- 18. files.core.ac.uk [files.core.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. The function of lysyl-tRNA synthetase and this compound as signaling regulators of MITF activity in FcepsilonRI-activated mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting variability in Ap4A measurements between experiments
This technical support center provides guidance to researchers, scientists, and drug development professionals on troubleshooting variability in Ap4A (diadenosine tetraphosphate) measurements between experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its measurement important?
A1: Diadenosine tetraphosphate (this compound) is a signaling molecule found in organisms ranging from bacteria to humans.[1] It is considered a cellular "alarmone," a signaling nucleotide that helps cells respond to various stresses like heat shock, oxidative stress, and nutrient deprivation.[1][2] Accurate measurement of this compound levels is crucial for understanding cellular stress responses, cell proliferation, and their potential roles in diseases like cancer.[2]
Q2: What are the common methods for measuring this compound?
A2: The two most prevalent methods for quantifying this compound are luciferase-based bioluminescence assays and liquid chromatography-mass spectrometry (LC-MS). Luciferase assays are known for their high sensitivity, while LC-MS is considered more reliable and specific.[3]
Q3: What are the typical basal levels of this compound in cells?
A3: Basal this compound levels can vary significantly between different cell types and organisms. For example, in E. coli, basal levels are reported to be between 0.2–1 µM, while in the yeast S. cerevisiae, they are approximately 0.08 µM.[1][4] In mammalian cells, concentrations are often expressed as pmol per 10^6 cells and can range from 0.2 to 1.9 µM.[3]
Q4: What can cause variability in my this compound measurements?
A4: Variability in this compound measurements can arise from multiple sources, including:
-
Sample Preparation: Inconsistent cell lysis, extraction procedures, or sample handling can lead to degradation or loss of this compound.
-
Assay Performance: Pipetting errors, reagent instability, and lot-to-lot variation in assay kits can introduce significant variability.
-
Instrumentation: Differences in luminometer sensitivity or mass spectrometer calibration can affect results.
-
Cellular State: The proliferative activity of cells and their exposure to stress can dramatically alter this compound levels.[2]
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your this compound measurement experiments.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Luciferase Assay: Low or No Signal | 1. Inefficient Cell Lysis: Incomplete release of intracellular this compound. | Optimize lysis buffer composition and incubation time. Consider freeze-thaw cycles to enhance lysis. |
| 2. Degraded Reagents: Luciferase, luciferin, or other assay components may have lost activity. | Prepare fresh reagents, especially the luciferin solution. Store reagents at the recommended temperatures and protect from light. | |
| 3. Low this compound Concentration: The amount of this compound in your sample is below the detection limit of the assay. | Concentrate your cell lysate or increase the number of cells used for extraction. | |
| 4. Enzyme Inhibition: Components in your cell lysate may be inhibiting the luciferase or phosphodiesterase enzymes. | Purify the this compound from the cell extract using methods like boronate affinity chromatography before performing the assay.[2] | |
| Luciferase Assay: High Background Signal | 1. Contaminated Reagents: Reagents may be contaminated with ATP or other luminescent compounds. | Use high-purity reagents and sterile, nuclease-free water. Run a blank control with just the assay reagents. |
| 2. Plate Luminescence: The microplate itself may be phosphorescent. | Use white, opaque-walled microplates specifically designed for luminescence assays to minimize crosstalk and background. | |
| Luciferase Assay: High Variability Between Replicates | 1. Pipetting Inaccuracy: Inconsistent volumes of sample or reagents. | Use calibrated pipettes and consider using a master mix for reagents to be added to all wells. |
| 2. Inconsistent Cell Numbers: Variation in the number of cells seeded or harvested. | Ensure accurate cell counting and consistent cell densities across wells. | |
| 3. Temperature Fluctuations: The luciferase reaction is temperature-sensitive. | Allow all reagents and samples to equilibrate to room temperature before starting the assay. | |
| LC-MS: Poor Peak Shape or Low Signal | 1. Suboptimal Chromatography: Inadequate separation of this compound from other cellular components. | Optimize the mobile phase composition, gradient, and column chemistry. Hydrophilic interaction liquid chromatography (HILIC) can be effective for separating polar molecules like this compound. |
| 2. Ion Suppression: Co-eluting compounds from the cell matrix can interfere with the ionization of this compound. | Improve sample cleanup and extraction procedures to remove interfering substances. Consider using a stable isotope-labeled internal standard. | |
| 3. This compound Degradation: this compound can be degraded during sample preparation or storage. | Keep samples on ice or at -80°C throughout the extraction process. Use rapid extraction protocols. | |
| LC-MS: Inconsistent Quantification | 1. Matrix Effects: Differences in the composition of the sample matrix between samples can affect ionization efficiency. | Use a matrix-matched calibration curve or an internal standard that co-elutes with this compound. |
| 2. Incomplete Extraction: Inefficient extraction of this compound from the cell pellet. | Optimize the extraction solvent and procedure. Multiple extraction steps may be necessary. |
Quantitative Data Summary
The following table summarizes reported basal concentrations of this compound in various cell types.
| Organism/Cell Type | Measurement Method | Basal this compound Concentration |
| Escherichia coli | LC-MS | 0.2 µM |
| Escherichia coli | Luciferase Assay | ~3 µM |
| Salmonella typhimurium | Not Specified | ~5 µM |
| Bacillus subtilis | Not Specified | 24.2 µM |
| AA8 (Chinese Hamster Ovary) | Luciferase Assay | 0.63 pmol / 10^6 cells |
| HEK293T | LC-MS/MS | 0.9 pmol / 10^6 cells |
| HEK293 | Not Specified | 0.5 pmol / 10^6 cells |
Note: Concentrations can vary based on the specific strain, growth conditions, and measurement technique used.[1][3]
Experimental Protocols
Measurement of this compound by Coupled Luciferase Assay
This protocol is adapted from methods describing the quantification of this compound using a phosphodiesterase-luciferin-luciferase coupled assay.[1][2]
a. Cell Lysis and this compound Extraction
-
Culture cells to the desired confluency.
-
Wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding 0.1 N NaOH and scraping the cells.
-
Neutralize the lysate with an appropriate amount of Tris-HCl buffer.
-
Centrifuge the lysate at high speed to pellet cell debris.
-
Collect the supernatant containing the this compound.
b. Luciferase Assay
-
Prepare a reaction mixture containing firefly luciferase, D-luciferin, ATP, and venom phosphodiesterase I.
-
Add a known volume of the cell extract to the reaction mixture. The phosphodiesterase will hydrolyze this compound to produce ATP.
-
The newly generated ATP will then be used by the luciferase to catalyze the oxidation of luciferin, resulting in light emission.
-
Measure the luminescence using a luminometer.
-
Quantify the amount of this compound in the sample by comparing the luminescence signal to a standard curve generated with known concentrations of this compound.
Measurement of this compound by LC-MS/MS
This protocol provides a general workflow for the quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry.
a. This compound Extraction from Mammalian Cells
-
Aspirate the culture medium and wash the cells with ice-cold PBS.
-
Quench metabolism and extract this compound by adding ice-cold 80% methanol.
-
Incubate at -80°C for 15-20 minutes.
-
Scrape the cells and transfer the cell lysate/methanol mixture to a microcentrifuge tube.
-
Vortex thoroughly and sonicate to ensure complete cell lysis.
-
Centrifuge at high speed at 4°C to pellet proteins and cell debris.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the supernatant using a vacuum concentrator or under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol).
b. LC-MS/MS Analysis
-
Chromatographic Separation: Use a C18 reverse-phase column or a HILIC column for separation. The mobile phase typically consists of an aqueous component with a buffer (e.g., ammonium acetate or formic acid) and an organic component (e.g., methanol or acetonitrile). A gradient elution is commonly used to separate this compound from other nucleotides.
-
Mass Spectrometry Detection: Use a tandem mass spectrometer operating in negative ion mode. Monitor the specific precursor-to-product ion transitions for this compound (e.g., m/z 835 -> m/z 346 and m/z 835 -> m/z 159).
-
Quantification: Generate a standard curve using a series of known concentrations of an this compound standard. The concentration of this compound in the samples is determined by comparing their peak areas to the standard curve. The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification.
Signaling Pathway and Experimental Workflow Diagrams
Caption: The LysRS-Ap4A-MITF signaling pathway.
Caption: Experimental workflow for this compound measurement.
References
- 1. Determination of diadenosine tetraphosphate (this compound) levels in subpicomole quantities by a phosphodiesterase luciferin--luciferase coupled assay: application as a specific assay for diadenosine tetraphosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of diadenosine 5',5''',-P1,P4-tetraphosphate levels in cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dspace.cuni.cz [dspace.cuni.cz]
- 4. The NFDI4Microbiota Knowledge Base [knowledgebase.nfdi4microbiota.de]
Technical Support Center: Refinements for Studying Ap4A in Anaerobic Bacteria
Welcome to the technical support center for researchers, scientists, and drug development professionals studying diadenosine tetraphosphate (Ap4A) in anaerobic bacteria. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to address the unique challenges of investigating this signaling molecule in an anoxic environment.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the extraction, quantification, and functional analysis of this compound in anaerobic bacteria.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no detectable this compound in extracts. | 1. Oxygen contamination during extraction: this compound can be rapidly degraded by phosphatases that are activated in the presence of oxygen. 2. Inefficient cell lysis: The cell walls of some anaerobic bacteria, particularly Gram-positive species, can be resistant to standard lysis methods. 3. This compound degradation during sample storage: Improper storage can lead to enzymatic or chemical degradation of this compound. | 1. Perform all extraction steps inside an anaerobic chamber. Use pre-chilled, deoxygenated solutions. Consider adding an oxygen scavenging system to your buffers.[1][2][3][4][5] 2. Optimize your lysis protocol. For Gram-positive anaerobes, consider enzymatic pre-treatment with lysozyme or other lytic enzymes in an anaerobic environment. Mechanical disruption methods like bead beating can also be effective. 3. Immediately flash-freeze cell pellets in liquid nitrogen after harvesting and store at -80°C. Process samples on dry ice and minimize thaw times. |
| High variability in this compound quantification between replicates. | 1. Inconsistent quenching of metabolism: If metabolic activity is not halted instantly and uniformly, this compound levels can change during sample harvesting. 2. Partial sample oxidation: Even minor, inconsistent exposure to oxygen can lead to variable this compound degradation. 3. Pipetting errors with small volumes. | 1. Use a rapid quenching method with a cold quenching solution like 60% methanol at -48°C to -20°C.[6][7][8][9] Ensure the volume of quenching solution is sufficient to rapidly cool the culture. 2. Ensure all buffers and tubes are thoroughly deoxygenated. Handle samples swiftly within the anaerobic chamber. 3. Use calibrated pipettes and consider using larger sample volumes if possible to minimize the impact of small pipetting inaccuracies. |
| Interfering peaks in HPLC or LC-MS/MS chromatograms. | 1. Contaminants from complex anaerobic growth media: Components of rich media can co-elute with this compound. 2. Cellular metabolites with similar properties to this compound. 3. Degradation products of this compound or other nucleotides. | 1. Perform a blank extraction of your growth medium to identify potential interfering peaks. Optimize your chromatography gradient to improve the separation of this compound from these contaminants. 2. Use high-resolution mass spectrometry to confirm the identity of the this compound peak based on its accurate mass and fragmentation pattern. 3. Ensure rapid quenching and proper sample storage to minimize degradation. |
| Difficulty maintaining anaerobic conditions during enzymatic assays. | 1. Oxygen ingress into the assay mixture. 2. Reagents not properly deoxygenated. | 1. Perform the entire assay within an anaerobic chamber. Use sealed cuvettes or plates. 2. Prepare all buffers and reagent stocks under anaerobic conditions. Consider including an enzymatic oxygen scavenging system (e.g., glucose oxidase/catalase or pyranose oxidase/catalase) in your assay buffer.[1][2][3][4][5] |
Quantitative Data: this compound Concentrations in Bacteria
The intracellular concentration of this compound can vary significantly between bacterial species and in response to environmental stressors. The following table summarizes reported this compound concentrations in various bacteria, including the limited data available for anaerobes.
| Bacterial Species | Condition | This compound Concentration (µM) | Method of Quantification | Reference |
| Escherichia coli | Exponential Growth | 0.2 - 1 | LC-MS | [10] |
| Salmonella typhimurium | Exponential Growth | ~5 | Not specified | [10] |
| Salmonella typhimurium | Mild Heat Shock (28-42°C) | up to 10 | Not specified | [10] |
| Salmonella typhimurium | Severe Heat Shock (28-50°C) | up to 30 | Not specified | [10] |
| Salmonella typhimurium | 10% Ethanol Stress | ~50 | Not specified | [10] |
| Salmonella typhimurium | Oxidative Stress | up to 365 | Not specified | [10] |
| Bacillus subtilis | Exponential Growth | 24.2 | Not specified | [10] |
| Clostridium acetobutylicum | Basal | 0.3 | Not specified | [5] |
Experimental Protocols
Anaerobic Extraction of this compound for HPLC and LC-MS/MS Analysis
This protocol is designed to minimize oxygen exposure during the extraction of nucleotides from anaerobic bacteria.
Materials:
-
Anaerobic chamber
-
Pre-chilled, deoxygenated 60% methanol (-40°C) for quenching[6][7]
-
Pre-chilled, deoxygenated extraction buffer: acetonitrile/methanol/water (2:2:1, v/v/v) at -20°C[2][11]
-
Liquid nitrogen
-
Centrifuge compatible with sealed rotors or placed within an anaerobic chamber
Procedure:
-
Cell Culture and Quenching:
-
Cell Harvesting:
-
Immediately centrifuge the quenched cell suspension at 5,000 x g for 5 minutes at 4°C. Perform this step within the anaerobic chamber if possible, or use sealed centrifuge tubes to minimize oxygen exposure.
-
Decant the supernatant and flash-freeze the cell pellet in liquid nitrogen. Pellets can be stored at -80°C until extraction.
-
-
Metabolite Extraction:
-
Place the frozen cell pellet on dry ice within the anaerobic chamber.
-
Add 1 mL of pre-chilled (-20°C) deoxygenated extraction buffer (acetonitrile/methanol/water, 2:2:1) to the pellet.[2][11]
-
Resuspend the pellet by vortexing for 30 seconds, followed by incubation on ice for 15 minutes. Repeat this step twice.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.
-
-
Sample Preparation for Analysis:
-
Transfer the supernatant containing the metabolites to a new pre-chilled tube.
-
For analysis, evaporate the solvent to dryness under a stream of nitrogen gas (if available in the anaerobic chamber) or using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable volume of deoxygenated HPLC-grade water or mobile phase for analysis.
-
HPLC Method for this compound Quantification
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase and Gradient:
-
Mobile Phase A: 100 mM potassium phosphate buffer (pH 7.0) with 5 mM tetrabutylammonium bromide (ion-pairing agent).
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-40% B (linear gradient)
-
25-30 min: 40% B
-
30-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection: 259 nm
Calibration:
-
Prepare a series of this compound standards of known concentrations in the same solvent used to reconstitute the samples.
-
Generate a standard curve by plotting the peak area against the concentration of this compound.
LC-MS/MS Method for this compound Quantification
Instrumentation:
-
Liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatography:
-
Use the same column and mobile phases as the HPLC method, or optimize for faster run times if necessary.
Mass Spectrometry Parameters (Example):
-
Ionization Mode: Negative ESI
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (m/z) 835.1 -> Product ion (m/z) 311.0 (for the AMP fragment) and/or 426.0 (for the ADP fragment).
-
These transitions should be optimized for your specific instrument.
-
-
Internal Standard: Consider using a stable isotope-labeled this compound standard for the most accurate quantification.
Anaerobic this compound Hydrolase Activity Assay
This assay measures the activity of enzymes that degrade this compound, such as ApaH or YqeK, under anaerobic conditions.
Materials:
-
Anaerobic chamber
-
Purified this compound hydrolase enzyme or cell lysate containing the enzyme
-
Anaerobic assay buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT. Prepare and deoxygenate this buffer inside the anaerobic chamber.
-
Oxygen scavenging system (optional but recommended): Add glucose oxidase (10 U/mL) and catalase (1000 U/mL) with 50 mM glucose to the assay buffer.[1][4]
-
This compound substrate stock solution (deoxygenated)
-
Quenching solution: 0.6 M perchloric acid (deoxygenated)
Procedure:
-
Assay Setup:
-
Inside the anaerobic chamber, prepare reaction tubes containing the anaerobic assay buffer.
-
Add the purified enzyme or cell lysate to the reaction tubes.
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.
-
-
Reaction Initiation and Time Points:
-
Initiate the reaction by adding this compound to a final concentration of 10-100 µM.
-
At various time points (e.g., 0, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture and immediately add it to an equal volume of quenching solution (0.6 M perchloric acid) to stop the reaction.
-
-
Sample Analysis:
-
Neutralize the quenched samples with a potassium carbonate solution.
-
Centrifuge to remove the precipitate.
-
Analyze the supernatant by HPLC (as described in Protocol 2) to quantify the decrease in this compound and the increase in its degradation products (ADP for symmetric cleavage or ATP and AMP for asymmetric cleavage).
-
-
Calculation of Activity:
-
Calculate the rate of this compound hydrolysis from the linear portion of the time course.
-
Enzyme activity can be expressed as µmol of this compound hydrolyzed per minute per mg of protein.
-
Signaling Pathways and Workflows
This compound Metabolism in Bacteria
The synthesis and degradation of this compound are key to its function as a signaling molecule. The following diagram illustrates the general pathways.
Caption: General overview of this compound synthesis by aminoacyl-tRNA synthetases and its degradation through symmetric or asymmetric cleavage by various hydrolases.
Experimental Workflow for this compound Quantification in Anaerobic Bacteria
This diagram outlines the key steps for accurately measuring this compound levels in anaerobic cultures.
Caption: Step-by-step workflow for the quantification of this compound from anaerobic bacterial cultures, emphasizing the maintenance of anaerobic conditions.
Logical Relationship for Troubleshooting Low this compound Yield
This decision tree helps diagnose the cause of unexpectedly low this compound measurements.
Caption: A troubleshooting decision tree to identify potential causes of low this compound yield in experiments with anaerobic bacteria.
References
- 1. An Oxygen Scavenging System for Improvement of Dye Stability in Single-Molecule Fluorescence Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atmospheric vs. anaerobic processing of metabolome samples for the metabolite profiling of a strict anaerobic bacterium, Clostridium acetobutylicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Generation of Oxygen Deficiency in Cell Culture Using a Two-Enzyme System to Evaluate Agents Targeting Hypoxic Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US4414334A - Oxygen scavenging with enzymes - Google Patents [patents.google.com]
- 6. Bacterial Metabolomics: Sample Preparation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Optimization of the quenching method for metabolomics analysis of Lactobacillus bulgaricus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization of the quenching method for metabolomics analysis of <italic>Lactobacillus bulgaricus</italic>-Academax [bss.academax.com]
- 10. The binding activities of proteins that bind this compound, an alarmone, are stimulated in the presence of ethanol or phosphatidylethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
How to control for ATPase activity in Ap4A binding studies
Welcome to the technical support center for Ap4A binding studies. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to effectively control for ATPase and other hydrolytic activities during this compound binding experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymes that can interfere with this compound binding studies?
A1: The primary enzymes of concern are those that can hydrolyze this compound, thereby reducing its effective concentration and leading to inaccurate binding data. These include:
-
Diadenosine Tetraphosphatases (this compound Hydrolases): These enzymes specifically cleave this compound. They can be categorized into two main types:
-
Asymmetrical this compound Hydrolase (EC 3.6.1.17): Hydrolyzes this compound to ATP and AMP.
-
Symmetrical this compound Hydrolase (EC 3.6.1.41): Hydrolyzes this compound to two molecules of ADP.[1]
-
-
Nudix (Nucleoside Diphosphate Linked to another moiety X) Hydrolases: This is a large superfamily of enzymes that can hydrolyze a variety of nucleoside diphosphate derivatives, including this compound.[2]
-
General ATPases and Phosphatases: While not specific for this compound, high concentrations of these enzymes in crude lysates can contribute to the degradation of this compound and its hydrolysis products (ATP and ADP).
Q2: How can I prevent the degradation of this compound during my binding experiments?
A2: Several strategies can be employed to minimize or prevent this compound hydrolysis:
-
Use of Non-hydrolyzable this compound Analogs: Synthetically modified this compound analogs where a bridging oxygen in the polyphosphate chain is replaced with a methylene group (P-C-P) are resistant to enzymatic cleavage.[3][4]
-
Inclusion of Phosphatase and Protease Inhibitor Cocktails: Commercially available cocktails can inhibit a broad range of phosphatases and proteases present in cell or tissue lysates, which can non-specifically degrade this compound or the target protein.[5][6]
-
Specific Inhibitors of this compound Hydrolases: While not broadly available commercially for all specific hydrolases, research has identified compounds that can inhibit these enzymes. For example, dipyridamole has been noted to indirectly inhibit this compound hydrolase.
-
Optimization of Buffer Conditions: Performing binding assays at low temperatures (e.g., 4°C) can significantly reduce the activity of many enzymes.[7] The composition of the binding buffer is also critical.
Q3: What are the advantages and disadvantages of using non-hydrolyzable this compound analogs?
A3:
-
Advantages:
-
Disadvantages:
-
Altered Binding Affinity: The modification to the phosphate chain can alter the binding affinity of the analog for the target protein compared to native this compound.
-
Availability and Cost: Synthesis of these analogs can be complex, making them less readily available and more expensive than this compound.
-
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound binding studies.
| Problem | Possible Cause | Troubleshooting Steps |
| Low or no specific binding of radiolabeled this compound | 1. Degradation of this compound: The most likely cause is hydrolysis by endogenous enzymes in the protein preparation. 2. Inactive Protein: The target protein may be denatured or inactive. 3. Suboptimal Buffer Conditions: The pH, ionic strength, or presence of necessary cofactors may not be optimal for binding. | 1. Incorporate Controls for Hydrolysis: a. Add a comprehensive protease and phosphatase inhibitor cocktail to the lysis and binding buffers.[5][6] b. Perform the binding assay at 4°C to minimize enzymatic activity.[7] c. As a control, pre-incubate your protein sample with a non-hydrolyzable this compound analog before adding radiolabeled this compound to see if it competes for binding. 2. Verify Protein Activity: a. Use a fresh protein preparation. b. Confirm the activity of your protein using a functional assay if available. 3. Optimize Binding Buffer: a. Test a range of pH values (typically 6.5-8.0). b. Vary the salt concentration (e.g., 50-150 mM NaCl or KCl). c. Ensure the presence of necessary divalent cations like MgCl₂ if required for binding. |
| High non-specific binding | 1. Binding of Radioligand to Filter: The radiolabeled this compound may be sticking to the filter membrane. 2. Binding to Non-target Proteins: The radioligand may be binding to other proteins in a crude lysate. 3. Insufficient Washing: Inadequate washing of the filters after incubation. | 1. Pre-treat Filters: Soak the filter membranes in a solution of 0.3-0.5% polyethylenimine (PEI) to reduce non-specific binding of the negatively charged radioligand.[8] 2. Increase Blocking Agents: Include bovine serum albumin (BSA) or yeast tRNA in the binding buffer to reduce non-specific binding to other proteins. 3. Optimize Washing Steps: Increase the number and volume of washes with ice-cold wash buffer after filtration. |
| Inconsistent or irreproducible results | 1. Variable this compound Degradation: Inconsistent levels of hydrolytic enzymes between protein preparations. 2. Pipetting Errors: Inaccurate pipetting of small volumes of radioligand or competitor. 3. Incomplete Equilibration: The binding reaction may not have reached equilibrium. | 1. Standardize Sample Preparation: Ensure a consistent protocol for cell lysis and protein extraction, including the immediate addition of inhibitor cocktails.[5][6] 2. Use Calibrated Pipettes and Master Mixes: Ensure pipettes are properly calibrated and prepare master mixes of reagents to minimize pipetting variability. 3. Determine Time to Equilibrium: Perform a time-course experiment to determine the incubation time required to reach binding equilibrium. |
Data Presentation
Table 1: Overview of Enzymes Hydrolyzing this compound and Control Strategies
| Enzyme Class | Specific Examples | Hydrolysis Products | Control Strategy | Mechanism of Control |
| Diadenosine Tetraphosphatases | Asymmetrical this compound Hydrolase, Symmetrical this compound Hydrolase | ATP + AMP, 2 ADP | Use of non-hydrolyzable analogs (e.g., methylene-bisphosphonate this compound) | The P-C-P bond is resistant to enzymatic cleavage.[3][4] |
| Nudix Hydrolases | Various members of the Nudix superfamily | Varies depending on the specific enzyme | Inclusion of general phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) | These compounds inhibit a broad range of phosphatases.[5] |
| General ATPases/Phosphatases | Ecto-ATPases, Alkaline Phosphatases | ADP + Pi, Adenosine + Pi | Protease and Phosphatase Inhibitor Cocktails | A mixture of inhibitors targeting serine, cysteine, and metalloproteases, as well as serine/threonine and tyrosine phosphatases.[6] |
Table 2: Comparative Binding Affinities of this compound and its Analogs (Illustrative)
Note: Direct comparative studies across multiple analogs for the same receptor are limited. The following data is compiled from different studies to provide a general reference. Actual values will be protein-dependent.
| Ligand | Target Protein/Cell Type | Binding Affinity (Kd or Ki) | Reference |
| [³H]-Ap4A | Cultured Chromaffin Cells (High Affinity Site) | 8.0 x 10⁻¹¹ M | [9] |
| [³H]-Ap4A | Cultured Chromaffin Cells (Low Affinity Site) | 5.6 x 10⁻⁹ M | [9] |
| Ap5A | Cultured Chromaffin Cells | Ki = 0.013 nM (High Affinity Site) | [9] |
| Ap6A | Cultured Chromaffin Cells | Ki = 0.013 nM (High Affinity Site) | [9] |
| AppCHFppA (methylene analog) | Platelet ADP Receptor | Competitive inhibitor of ADP-induced aggregation | [4] |
Experimental Protocols
Protocol 1: Radiolabeled this compound Filter Binding Assay with Controls for Hydrolytic Activity
This protocol describes a standard filter binding assay to measure the binding of radiolabeled this compound to a target protein, incorporating measures to control for enzymatic degradation.
Materials:
-
Radiolabeled this compound (e.g., [³H]-Ap4A or [³²P]-Ap4A)
-
Unlabeled this compound (for determining non-specific binding)
-
Non-hydrolyzable this compound analog (e.g., AppCH₂ppA, for control experiments)
-
Protein sample (purified protein or cell/tissue lysate)
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM DTT, 0.1% BSA[7]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂
-
Glass fiber filters (e.g., GF/B or GF/C)
-
Filter apparatus and vacuum pump
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
Preparation of Reagents:
-
Assay Setup (in 96-well plate format):
-
Total Binding: Add protein sample and a range of concentrations of radiolabeled this compound to the wells.
-
Non-specific Binding: Add protein sample, the same concentrations of radiolabeled this compound, and a high concentration of unlabeled this compound (e.g., 1000-fold excess).
-
Control for Hydrolysis: In a separate set of wells, pre-incubate the protein sample with a non-hydrolyzable this compound analog for 15 minutes before adding the radiolabeled this compound.
-
Adjust the final volume of each well with Binding Buffer.
-
-
Incubation:
-
Incubate the plate at 4°C for a predetermined time to allow binding to reach equilibrium (e.g., 60 minutes, this should be optimized for each system).[7]
-
-
Filtration:
-
Quantification:
-
Transfer the individual filters to scintillation vials.
-
Add scintillation fluid and vortex.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each concentration of radiolabeled this compound.
-
Plot specific binding versus the concentration of radiolabeled this compound to generate a saturation curve.
-
Analyze the data using non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
Visualizations
This compound Signaling Pathway
Caption: A simplified diagram of this compound synthesis, signaling, and degradation pathways.
Experimental Workflow for Controlled this compound Binding Assay
Caption: Experimental workflow for a controlled this compound radioligand binding assay.
References
- 1. devtoolsdaily.com [devtoolsdaily.com]
- 2. researchgate.net [researchgate.net]
- 3. Studies on some specific this compound-degrading enzymes with the use of various methylene analogues of P1P4-bis-(5',5'''-adenosyl) tetraphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analogues of diadenosine 5',5'''-P1,P4-tetraphosphate (this compound) as potential anti-platelet-aggregation agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. media.cellsignal.com [media.cellsignal.com]
- 6. Protease Phosphatase Inhibitor Cocktail (100X) #5872 | Cell Signaling Technology [cellsignal.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. revvity.com [revvity.com]
- 9. Characterization of diadenosine tetraphosphate (this compound) binding sites in cultured chromaffin cells: evidence for a P2y site - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Ap4A by Polyacrylamide Gel Electrophoresis
Welcome to the technical support center for the analysis of Diadenosine tetraphosphate (Ap4A) using polyacrylamide gel electrophoresis (PAGE). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals achieve optimal resolution of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing diffuse or smeared bands for this compound instead of sharp, well-defined bands?
A1: Diffuse bands are a common issue when separating small molecules like this compound. Several factors can contribute to this problem:
-
Inappropriate Gel Percentage: The pore size of the gel may be too large. For small molecules, a higher percentage of acrylamide is necessary to create a tighter matrix for better sieving.[1][2]
-
Gel Quality: Incomplete or uneven polymerization of the gel can lead to inconsistent pore sizes. Ensure that TEMED and APS are fresh and thoroughly mixed.
-
Sample Overload: Loading too much sample can cause the bands to smear. Try reducing the amount of this compound loaded onto the gel.
-
Inappropriate Buffer System: The choice of running buffer is critical. TBE buffer generally provides better resolution for small nucleic acids and their derivatives compared to TAE buffer due to its higher buffering capacity.[3]
Q2: My this compound bands are running off the gel. How can I prevent this?
A2: This typically happens when the electrophoresis run time is too long or the voltage is too high.
-
Monitor the Tracking Dye: Use a tracking dye like bromophenol blue and stop the electrophoresis once it reaches the bottom of the gel.
-
Reduce Voltage: Lowering the voltage will slow down the migration of molecules, providing a larger window to stop the run before the bands of interest are lost.[4]
-
Increase Gel Percentage: A higher percentage gel will slow the migration of this compound.
Q3: How can I improve the resolution between this compound and other similar-sized molecules?
A3: Achieving high resolution is key for accurate analysis.
-
Use a Denaturing Gel: Incorporating a denaturant like urea into the polyacrylamide gel can help to resolve molecules with minimal secondary structures, leading to separation based primarily on size.[2][5][6]
-
Optimize Gel Concentration: A gradient gel or a high-percentage gel (e.g., 15-20%) can enhance the separation of small molecules.[7]
-
Adjust Running Conditions: Running the gel at a lower constant voltage for a longer period can improve resolution.[4] Running the gel in a cold room or on ice can also help to keep the bands sharp.[4]
Q4: What is the best method for visualizing this compound in the gel?
A4: Since this compound does not inherently fluoresce or absorb visible light, a staining step is required.
-
Fluorescent Stains: Stains like SYBR Gold or Vistra Green are highly sensitive for nucleic acids and can be used to visualize this compound.[8]
-
Silver Staining: This is a very sensitive method for detecting small amounts of nucleic acids and proteins.[9]
-
Autoradiography: If using radiolabeled this compound (e.g., [³²P]this compound), autoradiography is the most sensitive detection method.[10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No Bands Visible | - Insufficient sample loaded- Staining procedure not sensitive enough- this compound ran off the gel | - Increase the amount of this compound loaded- Use a more sensitive staining method like silver staining or a fluorescent dye- Reduce run time or voltage and monitor the tracking dye |
| Curved or "Smiling" Bands | - Uneven cooling of the gel (center running hotter than the edges)- Uneven polymerization | - Run the gel at a lower voltage to minimize heat generation- Ensure the electrophoresis apparatus has adequate cooling- Prepare fresh gel solutions and ensure even mixing |
| Fuzzy or Indistinct Bands | - Diffusion of the sample in the well before running- High voltage causing excessive heat- Incorrect buffer concentration | - Load samples quickly after gel setup- Run the gel at a lower, constant voltage- Prepare fresh running buffer and ensure it is at the correct concentration (e.g., 0.5X or 1X TBE) |
| Streaking in the Lanes | - Particulates in the sample- High salt concentration in the sample- Sample degradation | - Centrifuge samples before loading to pellet any precipitates- Desalt the sample if necessary- Ensure proper sample handling and storage to prevent degradation |
Experimental Protocols
High-Resolution Denaturing PAGE for this compound Analysis
This protocol is designed for the separation of small molecules like this compound with high resolution.
Materials:
-
Acrylamide/Bis-acrylamide solution (40%, 19:1)
-
Urea
-
10X TBE Buffer (Tris-borate-EDTA)
-
Ammonium persulfate (APS), 10% (w/v) solution (prepare fresh)
-
TEMED (N,N,N',N'-tetramethylethylenediamine)
-
This compound standard and samples
-
2X Formamide Loading Dye (95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
Protocol:
-
Gel Preparation (20% Acrylamide, 7M Urea):
-
In a 50 mL conical tube, combine:
-
21 g Urea
-
10 mL 40% Acrylamide/Bis-acrylamide (19:1)
-
5 mL 10X TBE Buffer
-
Add deionized water to a final volume of 50 mL and mix until the urea is completely dissolved.
-
-
Degas the solution for 15 minutes.
-
Add 250 µL of fresh 10% APS and 25 µL of TEMED. Mix gently but thoroughly.
-
Immediately pour the gel between the glass plates of the casting apparatus, insert the comb, and allow it to polymerize for at least 1 hour.
-
-
Sample Preparation:
-
Mix your this compound samples with an equal volume of 2X Formamide Loading Dye.
-
Heat the samples at 95°C for 5 minutes, then immediately place on ice.
-
-
Electrophoresis:
-
Assemble the gel in the electrophoresis apparatus and fill the inner and outer chambers with 1X TBE buffer.
-
Remove the comb and flush the wells with 1X TBE buffer.
-
Load the prepared samples into the wells.
-
Run the gel at a constant voltage of 100-150V until the bromophenol blue tracking dye is near the bottom of the gel.
-
-
Staining and Visualization:
-
Carefully remove the gel from the glass plates.
-
Stain the gel using an appropriate method (e.g., SYBR Gold or silver staining) according to the manufacturer's protocol.
-
Visualize the bands using a suitable imaging system.
-
Visualizations
Experimental Workflow for this compound Analysis
Caption: Workflow for this compound analysis using denaturing PAGE.
This compound Signaling Pathway Overview
Diadenosine tetraphosphate (this compound) is a signaling molecule involved in various cellular processes, particularly in response to stress.[11][12][13]
Caption: Simplified signaling pathway of this compound synthesis and function.
References
- 1. Electrophoresis of proteins and DNA on horizontal sodium dodecyl sulfate polyacrylamide gels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Acrylamide Gel Electrophoresis | Thermo Fisher Scientific - US [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Denaturing polyacrylamide gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. SDS-PAGE Protocol | Rockland [rockland.com]
- 8. nba.uth.tmc.edu [nba.uth.tmc.edu]
- 9. SDS-PAGEによるタンパク質のサイズ別分離の基礎 [sigmaaldrich.com]
- 10. Resolution of the diadenosine 5',5"'-P1,P4-tetraphosphate binding subunit from a multiprotein form of HeLa cell DNA polymerase alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The mysterious diadenosine tetraphosphate (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound in Cancer: A Multifaceted Regulator and Emerging Therapeutic Target [mdpi.com]
- 13. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Addressing solubility issues of Ap4A in different buffers
Welcome to the technical support center for addressing solubility issues of Diadenosine tetraphosphate (Ap4A) in different buffers. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in buffers important?
A1: Diadenosine tetraphosphate (this compound) is a naturally occurring molecule found in organisms ranging from bacteria to humans.[1] It acts as an intracellular and extracellular signaling molecule, often referred to as an "alarmone," as its levels increase in response to cellular stress such as heat and oxidative stress.[1][2][3] Proper solubilization of this compound in an appropriate buffer is crucial for the accuracy and reproducibility of in vitro and in vivo experiments, including enzyme assays, binding studies, and cell-based functional assays.[4]
Q2: What is the general solubility of this compound?
A2: this compound is commercially available as a sodium salt, which has good solubility in water and aqueous buffers.[5] Stock solutions are often prepared at concentrations of 10-11 mM in water at a pH of 7.5.[1] While specific solubility limits in various buffers are not extensively documented in literature, it is generally considered to have sufficient solubility for most experimental needs (≥ 10 mM).[5]
Q3: How do pH and temperature affect this compound?
A3: Both pH and temperature can significantly affect the conformation of this compound in solution, which may in turn influence its solubility and interaction with other molecules.[6]
-
pH: At neutral pH, the adenine bases of this compound tend to stack. In slightly acidic conditions (pH 4-5), this stacking is disrupted. At very low pH (below 3), protonation of the phosphate groups leads to a more open conformation.[6]
-
Temperature: Increased temperature also favors an unstacked, more open conformation of the this compound molecule.[6]
These conformational changes are important to consider when designing experiments, as they can affect binding affinities and enzymatic processing.
Q4: Can this compound degrade in solution? How can I detect degradation?
A4: Yes, this compound can be hydrolyzed. In biological systems, enzymes known as Nudix hydrolases (such as NUDT2 in humans) asymmetrically cleave this compound into ATP and AMP.[3] Other enzymes, like ApaH in E. coli, can cleave it symmetrically into two molecules of ADP.[3] The stability of this compound in buffer will depend on the absence of such enzymatic activity, as well as on pH and temperature.
Currently, there are no simple visual indicators for this compound degradation. The most reliable way to assess the integrity of an this compound solution is through analytical methods such as:
-
High-Performance Liquid Chromatography (HPLC): This is a standard method to separate and quantify this compound and its potential degradation products (ATP, ADP, AMP).[7]
-
Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), this technique can definitively identify this compound and its breakdown products.[8]
For routine laboratory use, preparing fresh solutions and storing them appropriately are the best practices to ensure the quality of your this compound.
Troubleshooting Guide: this compound Precipitation
Problem: I'm observing precipitation in my this compound-containing buffer.
This is a common issue that can arise from several factors. Follow this guide to troubleshoot the problem.
Step 1: Identify the Nature of the Precipitate
-
Crystalline precipitate: This may suggest that the this compound or a buffer component has exceeded its solubility limit at the given temperature.
-
Cloudy or flocculent precipitate: This could indicate the interaction of this compound with other components in the buffer, such as divalent cations, or contamination.
Step 2: Review Your Buffer Composition and Preparation
Refer to the table below for guidance on selecting an appropriate buffer and identifying potential interactions.
| Buffer Component | pH Range | Key Considerations for this compound Experiments | Potential Issues |
| Phosphate | 5.8 - 8.0 | Cost-effective and commonly used. However, phosphate can form insoluble complexes with divalent cations like Mg2+ and Ca2+, which are often required for enzymes that interact with this compound.[9][10] | Precipitation of metal phosphates, especially at higher concentrations and lower temperatures.[9] |
| Tris | 7.0 - 9.0 | Widely used in molecular biology. Its pH is sensitive to temperature changes, which should be considered in experiments with varying temperatures.[1][7] | Can interfere with some enzyme assays and may chelate metal ions.[4] Significant pH shift upon freezing or heating.[7] |
| HEPES | 6.8 - 8.2 | A "Good's buffer" that is generally considered biochemically inert and has low temperature sensitivity.[1][4] | More expensive than phosphate or Tris buffers. |
| MOPS | 6.5 - 7.9 | Another "Good's buffer" with properties similar to HEPES.[1] | Can be inhibitory in some enzymatic reactions.[11] |
Troubleshooting Questions:
-
Is your buffer appropriate for the experimental pH? Ensure your target pH is within the buffering range of your chosen agent.
-
Are divalent cations (e.g., MgCl₂, CaCl₂) present? If you are using a phosphate buffer, consider switching to a buffer like HEPES or Tris to avoid precipitation of metal phosphates. Divalent cations are known to interact with the phosphate backbone of nucleic acids and can potentially cause precipitation at high concentrations.[12]
-
What is the concentration of your buffer and this compound? High concentrations of either can lead to solubility issues, especially at lower temperatures.
Step 3: Assess Environmental and Procedural Factors
-
Temperature: Was the buffer prepared or stored at a low temperature (e.g., 4°C)? The solubility of many compounds, including some buffer salts, decreases at lower temperatures. Try warming the solution to see if the precipitate dissolves.
-
Dissolution Procedure: Was the powdered this compound fully dissolved before being added to other reagents? See the recommended protocol below for dissolving this compound.
-
Order of Reagent Addition: When preparing a complex buffer, the order of addition can matter. It is often best to dissolve each component completely before adding the next.
Experimental Protocols
Protocol for Preparing an this compound Stock Solution
This protocol provides a general guideline for preparing a stock solution of this compound from a lyophilized powder.
Materials:
-
Diadenosine tetraphosphate (this compound) sodium salt, lyophilized powder
-
Nuclease-free water
-
Micropipettes and sterile, nuclease-free tips
-
Vortex mixer
-
pH meter (optional, for pH adjustment if necessary)
-
Sterile, nuclease-free microcentrifuge tubes for aliquoting
Procedure:
-
Pre-warm reagents: Allow the lyophilized this compound powder and nuclease-free water to come to room temperature.
-
Calculate the required volume of water: Determine the volume of water needed to achieve the desired stock concentration (e.g., 10 mM).
-
Reconstitute this compound: Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom. Carefully open the vial and add the calculated volume of nuclease-free water.
-
Dissolve thoroughly: Close the vial and vortex gently for 1-2 minutes, or until the powder is completely dissolved. Visually inspect the solution to ensure there are no remaining particulates.
-
Check pH (Optional): For a standard stock solution, the pH should be near neutral (around 7.5).[1] If a different pH is required, it can be adjusted with dilute NaOH or HCl. However, it is generally recommended to make pH adjustments in the final working buffer.
-
Aliquot and store: Dispense the this compound stock solution into small, single-use aliquots in sterile, nuclease-free tubes. Store the aliquots at -20°C. Commercial solutions have a shelf life of 12 months when stored at this temperature.[1] Avoid repeated freeze-thaw cycles.
Protocol for Assessing this compound Solubility in a New Buffer
This protocol is adapted from the "shake flask" method and can be used to determine the approximate solubility of this compound in a specific buffer.[4]
Materials:
-
This compound stock solution (e.g., 100 mM in water)
-
The test buffer at the desired pH
-
Thermostatic shaker or incubator
-
Microcentrifuge
-
UV-Vis spectrophotometer or HPLC system for concentration measurement
Procedure:
-
Prepare supersaturated solutions: In a series of tubes, add an excess amount of this compound to a fixed volume of the test buffer at the desired temperature (e.g., 37°C).
-
Equilibrate: Place the tubes in a thermostatic shaker and agitate for a set period (e.g., 24-48 hours) to allow the solution to reach equilibrium.
-
Separate undissolved this compound: Centrifuge the tubes at high speed to pellet the undissolved this compound.
-
Measure the concentration of the supernatant: Carefully collect the supernatant and measure the concentration of dissolved this compound using a suitable analytical method (e.g., UV absorbance at 259 nm or HPLC).
-
Determine solubility: The measured concentration represents the solubility of this compound in that buffer under the tested conditions.
Visualizations
This compound Signaling Pathway
Caption: The LysRS-Ap4A-MITF signaling pathway activated by cellular stress.
Experimental Workflow for Troubleshooting this compound Precipitation
Caption: A logical workflow for troubleshooting this compound precipitation issues.
Logical Relationship of Factors Affecting this compound Solution Stability
Caption: Key factors influencing the stability of this compound in aqueous solutions.
References
- 1. This compound - Solution, Dinucleoside Polyphosphates - Jena Bioscience [jenabioscience.com]
- 2. From Dusty Shelves toward the Spotlight: Growing Evidence for this compound as an Alarmone in Maintaining RNA Stability and Proteostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mysterious diadenosine tetraphosphate (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 5. hh-ra.org [hh-ra.org]
- 6. dspace.cuni.cz [dspace.cuni.cz]
- 7. Isolation and characterization of diadenosine tetraphosphate (this compound) hydrolase from Schizosaccharomyces pombe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijmr.net.in [ijmr.net.in]
- 9. Cardioprotective effect of diadenosine tetraphosphate (this compound) preservation in hypothermic storage and its relation with mitochondrial ATP-sensitive potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Universal buffers for use in biochemistry and biophysical experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. WO2017164843A1 - Nucleic acid purification using divalent cation salts - Google Patents [patents.google.com]
Validation & Comparative
Validating the Interaction Between Ap4A and a Novel Protein Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key biophysical and biochemical techniques to validate the interaction between the signaling molecule diadenosine tetraphosphate (Ap4A) and a newly identified protein target. The following sections detail experimental protocols, present comparative data, and illustrate relevant biological pathways and workflows to aid in the selection of the most appropriate validation strategy.
Introduction to this compound
Diadenosine tetraphosphate (this compound) is a ubiquitous signaling nucleotide involved in a multitude of cellular processes, particularly in response to stress.[1] It is synthesized by various enzymes, including aminoacyl-tRNA synthetases, and its intracellular levels are tightly regulated by hydrolases like Nudix hydrolase 2.[1][2] this compound has been implicated in cell proliferation, DNA replication and repair, and apoptosis.[1] A well-characterized signaling pathway involves this compound binding to the HINT1 protein, leading to the dissociation of the HINT1-MITF complex and subsequent activation of MITF-mediated gene transcription.[3][4] Validating the interaction of this compound with a novel protein is the first step in elucidating its potential role in new signaling cascades and its viability as a therapeutic target.
Comparison of Key Validation Techniques
The selection of an appropriate method to validate the interaction between this compound and a novel protein target is critical. The table below summarizes the key quantitative parameters and characteristics of three widely used techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Affinity Pull-down Assays coupled with mass spectrometry.
| Technique | Key Parameters Measured | Typical this compound-Protein Affinity Range (Kd) | Throughput | Sample Consumption | Advantages | Disadvantages |
| Surface Plasmon Resonance (SPR) | Kon, Koff, Kd (dissociation constant) | nM to µM | Medium to High | Low (µg of protein) | Real-time kinetics, label-free, high sensitivity. | Requires immobilization of one binding partner, which may affect its activity; mass transport limitations can be an issue. |
| Isothermal Titration Calorimetry (ITC) | Kd, ΔH (enthalpy), ΔS (entropy), n (stoichiometry) | nM to µM | Low | High (mg of protein) | Label-free, in-solution measurement, provides a complete thermodynamic profile of the interaction. | Requires large amounts of pure sample, sensitive to buffer mismatches. |
| Affinity Pull-down Assay with Mass Spectrometry | Identification of interacting partners, relative abundance | Not directly measured | Low to Medium | Moderate (µg to mg of protein) | Identifies binding partners from complex mixtures (e.g., cell lysates), provides in-vivo or in-vitro evidence of interaction. | Primarily qualitative, prone to false positives due to non-specific binding, does not provide kinetic or thermodynamic data. |
Experimental Protocols
Detailed methodologies for the primary validation techniques are provided below. These protocols are generalized and should be optimized for the specific novel protein target.
Surface Plasmon Resonance (SPR)
This protocol describes the use of SPR to determine the binding kinetics and affinity of this compound for a novel protein target. The protein is immobilized on the sensor chip, and this compound is used as the analyte.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 4.0-5.5)
-
Running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
This compound solutions of varying concentrations in running buffer
-
Purified novel protein target
Procedure:
-
Surface Preparation: Equilibrate the CM5 sensor chip with running buffer.
-
Protein Immobilization:
-
Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject the purified novel protein (typically 10-50 µg/mL in immobilization buffer) over the activated surface until the desired immobilization level is reached (typically 2000-4000 Resonance Units, RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.
-
-
Binding Analysis:
-
Inject a series of this compound concentrations (e.g., ranging from 0.1 x Kd to 10 x Kd, if estimated) over the immobilized protein surface. Each injection should be followed by a dissociation phase where only running buffer flows over the surface.
-
Include a zero-concentration (buffer only) injection to serve as a control for baseline drift.
-
-
Surface Regeneration: After each this compound injection cycle, regenerate the sensor surface by injecting a mild acidic or basic solution (e.g., 10 mM Glycine-HCl, pH 2.5) to remove bound this compound. The regeneration conditions must be optimized to ensure complete removal of the analyte without denaturing the immobilized protein.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
Isothermal Titration Calorimetry (ITC)
This protocol details the use of ITC to measure the thermodynamic parameters of the this compound-protein interaction in solution.
Materials:
-
Isothermal titration calorimeter
-
Purified novel protein target in a well-dialyzed buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)
-
This compound dissolved in the same final dialysis buffer
-
Degassing station
Procedure:
-
Sample Preparation:
-
Thoroughly dialyze the purified protein against the chosen experimental buffer to minimize buffer mismatch effects.
-
Dissolve this compound in the final dialysis buffer.
-
Accurately determine the concentrations of both the protein and this compound solutions.
-
Degas both solutions immediately before the experiment to prevent bubble formation in the calorimeter cell.
-
-
Instrument Setup:
-
Titration:
-
Perform an initial small injection (e.g., 0.5 µL) to remove any air from the syringe tip, and discard this data point during analysis.
-
Carry out a series of injections (e.g., 19 injections of 2 µL each) of the this compound solution into the protein solution, with sufficient time between injections for the signal to return to baseline.
-
-
Control Experiment: Perform a control titration by injecting this compound into the buffer alone to determine the heat of dilution.
-
Data Analysis:
-
Integrate the heat flow peaks for each injection.
-
Subtract the heat of dilution from the heat of binding for each injection.
-
Plot the resulting heat changes against the molar ratio of this compound to protein.
-
Fit the data to a suitable binding model (e.g., one set of sites) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The change in entropy (ΔS) can then be calculated.
-
Affinity Pull-down Assay
This protocol describes a method to qualitatively validate the interaction between this compound and a novel protein target from a complex biological sample, such as a cell lysate. This method requires immobilization of this compound.
Materials:
-
This compound-conjugated agarose beads (or a suitable resin for immobilization)
-
Control agarose beads (without this compound)
-
Cell lysate containing the novel protein target
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors)
-
Wash buffer (e.g., Lysis buffer with a lower concentration of detergent)
-
Elution buffer (e.g., high salt buffer, low pH buffer, or a buffer containing free this compound for competitive elution)
-
SDS-PAGE gels and Western blotting reagents
-
Antibody specific to the novel protein target
Procedure:
-
Bead Preparation:
-
Wash the this compound-conjugated beads and control beads with lysis buffer to equilibrate them.
-
-
Protein Binding:
-
Incubate the cell lysate with the this compound-conjugated beads and control beads separately for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads extensively with wash buffer (e.g., 3-5 times) to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads using the elution buffer.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Perform a Western blot using an antibody against the novel protein target to confirm its presence in the eluate from the this compound-conjugated beads but not from the control beads.
-
For identification of unknown interacting partners, the eluted proteins can be visualized by silver or Coomassie staining, and specific bands can be excised for identification by mass spectrometry.
-
Alternative Validation Methods
Beyond the three primary techniques detailed above, several other methods can be employed to validate the this compound-protein interaction:
-
Thermal Shift Assay (TSA): This method measures the change in the thermal stability of a protein upon ligand binding. An increase in the melting temperature of the novel protein in the presence of this compound suggests a direct interaction.
-
Biolayer Interferometry (BLI): Similar to SPR, BLI is a label-free optical biosensing technique that measures changes in the interference pattern of light reflected from a biosensor tip to monitor biomolecular interactions in real-time.[7][8]
-
Mass Spectrometry (MS): Native mass spectrometry can be used to observe the protein-Ap4A complex directly, providing stoichiometric information.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed information about the binding interface at an atomic level by monitoring chemical shift perturbations in the protein's spectrum upon addition of this compound.
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate a typical experimental workflow for validating a protein-ligand interaction and a known this compound signaling pathway.
Caption: Experimental workflow for validating this compound-protein interaction.
Caption: The LysRS-Ap4A-MITF signaling pathway.
References
- 1. This compound in Cancer: A Multifaceted Regulator and Emerging Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 6. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 7. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Measuring Interactions Between Proteins and Small Molecules or Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Ap4A vs. Ap5A: A Comparative Guide to Their Roles in Cell Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular effects of two prominent diadenosine polyphosphates, Ap4A (diadenosine tetraphosphate) and Ap5A (diadenosine pentaphosphate). By summarizing key experimental findings, this document aims to elucidate their distinct and overlapping roles in modulating intracellular signaling pathways.
Introduction
Diadenosine polyphosphates (ApnA) are a class of signaling molecules found across various life forms, from bacteria to humans.[1][2] Among these, this compound and Ap5A have garnered significant attention for their roles as intracellular and extracellular signaling molecules, particularly in response to cellular stress.[2][3] They are known to interact with purinergic receptors and other specific protein targets, thereby influencing a multitude of cellular processes including proliferation, apoptosis, and cardiovascular function.[4][5][6] This guide will delve into the comparative effects of this compound and Ap5A on cell signaling, supported by experimental data.
Comparative Effects on Cell Signaling
This compound and Ap5A, while structurally similar, exhibit distinct specificities for purinergic receptors, leading to differential activation of downstream signaling cascades.
Receptor Specificity and Downstream Pathways
Both this compound and Ap5A are known to interact with P2 purinergic receptors, which are broadly classified into P2X (ligand-gated ion channels) and P2Y (G protein-coupled receptors) subtypes.[6] However, their affinity and agonist activity vary significantly.
-
This compound has been shown to act as an agonist at P2Y1 and P2Y2 receptors.[5][7] Activation of these receptors can lead to the stimulation of phospholipase C (PLC), resulting in an increase in intracellular calcium ([Ca2+]i) and activation of protein kinase C (PKC).[6][8] This can subsequently trigger downstream pathways such as the MAP kinase (MAPK)/ERK1/2 cascade, which is crucial for cell proliferation.[7][9] In some contexts, this compound can also influence the expression of various P2 receptors. For instance, treatment of Neuro-2a cells with this compound was found to reduce the expression of P2X2, P2X7, P2Y1, and P2Y2 receptors.[10]
-
Ap5A also interacts with P2 receptors, and its effects can be cell-type dependent.[4] For example, in adrenal chromaffin cells, Ap5A, similar to this compound, evokes an increase in cytosolic [Ca2+].[8] In the guinea-pig vas deferens, both Ap5A and α,β-methylene ATP (a P2X agonist) were potent agonists, suggesting an interaction with P2X receptors.
The following diagram illustrates the general signaling pathways activated by this compound.
Cellular Outcomes: Proliferation and Beyond
A key difference in the cellular effects of this compound and Ap5A lies in their ability to induce cell proliferation.
-
This compound has been demonstrated to promote the proliferation of vascular smooth muscle cells (VSMCs).[9] This proliferative effect is mediated through the activation of P2Y receptors and the subsequent stimulation of the MAPK/ERK1/2 pathway.[9] Interestingly, early studies also suggested a role for this compound in the initiation of DNA replication.[11] However, later research indicated that this compound synthesized in response to DNA damage actually inhibits the initiation of DNA replication, acting as a potential safeguard against the propagation of damaged DNA.[12][13][14]
-
Ap5A , in contrast, does not appear to induce proliferation in VSMCs.[9] This highlights a critical functional divergence between the two molecules based on the length of the phosphate chain.
The differential effects of this compound and Ap5A on cell proliferation are summarized in the table below.
| Molecule | Effect on Vascular Smooth Muscle Cell Proliferation | Mediating Pathway |
| This compound | Induces proliferation | P2Y Receptors → Ras-Raf-MEK-ERK1/2 Cascade[9] |
| Ap5A | No significant effect on proliferation | Not applicable[9] |
Quantitative Data Summary
The following table presents a summary of quantitative data from various studies, highlighting the different potencies and effects of this compound and Ap5A.
| Parameter | Molecule | Cell Type/System | Value | Reference |
| EC50 for [Ca2+]i increase | This compound | Adrenal Chromaffin Cells | 28.2 ± 6.6 µM | [8] |
| Ap5A | Adrenal Chromaffin Cells | 50 ± 7 µM | [8] | |
| Inhibition of DNA Replication Initiation | This compound | Cell-free system | 70-80% inhibition at 20 µM | [12] |
| Ap5A | Cell-free system | No effect | [12] |
Experimental Protocols
The findings presented in this guide are based on a variety of established experimental methodologies.
Cell Proliferation Assays
To assess the proliferative effects of this compound and Ap5A, studies have employed methods such as:
-
Direct Cell Counting: VSMCs are treated with different concentrations of this compound or Ap5A, and the total number of cells is counted after a specific incubation period.[9]
-
[3H]Thymidine Incorporation: This method measures the rate of DNA synthesis by quantifying the incorporation of radiolabeled thymidine into the DNA of proliferating cells.[9]
Measurement of Intracellular Calcium ([Ca2+]i)
Changes in intracellular calcium concentrations upon stimulation with this compound or Ap5A are typically measured using fluorescent calcium indicators, such as Fura-2. The general workflow is as follows:
-
Cells are loaded with a calcium-sensitive fluorescent dye.
-
A baseline fluorescence is recorded.
-
The cells are stimulated with this compound or Ap5A.
-
The change in fluorescence, which corresponds to the change in [Ca2+]i, is measured over time using a fluorometer or a fluorescence microscope.
The following diagram illustrates a typical experimental workflow for measuring changes in intracellular calcium.
Western Blotting for Signaling Protein Phosphorylation
To determine the activation of specific signaling pathways, such as the MAPK/ERK1/2 cascade, Western blotting is used to detect the phosphorylated (activated) forms of key proteins.
-
Cells are treated with this compound or Ap5A for various time points.
-
Cell lysates are prepared, and proteins are separated by size using SDS-PAGE.
-
The separated proteins are transferred to a membrane.
-
The membrane is incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., phospho-ERK1/2).
-
A secondary antibody conjugated to an enzyme is used for detection, and the resulting signal is visualized and quantified.[9]
Conclusion
References
- 1. The mysterious diadenosine tetraphosphate (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Re-evaluation of Diadenosine Tetraphosphate (this compound) From a Stress Metabolite to Bona Fide Secondary Messenger [frontiersin.org]
- 3. Re-evaluation of Diadenosine Tetraphosphate (this compound) From a Stress Metabolite to Bona Fide Secondary Messenger - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diadenosine polyphosphates: postulated mechanisms mediating the cardiac effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound in Cancer: A Multifaceted Regulator and Emerging Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P2 purinergic receptors for diadenosine polyphosphates in the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transactivation of receptor tyrosine kinases by purinergic P2Y and adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ca(2+)-stores mobilization by diadenosine tetraphosphate, this compound, through a putative P2Y purinoceptor in adrenal chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diadenosine polyphosphates Ap3A and this compound, but not Ap5A or Ap6A, induce proliferation of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Diadenosine 5',5'''-P1,P4-tetraphosphate triggers initiation of in vitro DNA replication in baby hamster kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Diadenosine 5', 5'''-P(1),P(4)-tetraphosphate (this compound) is synthesized in response to DNA damage and inhibits the initiation of DNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. research.lstmed.ac.uk [research.lstmed.ac.uk]
- 14. research.edgehill.ac.uk [research.edgehill.ac.uk]
A Comparative Guide to HPLC and Mass Spectrometry for Ap4A Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of diadenosine tetraphosphate (Ap4A), a critical signaling molecule, is paramount. This guide provides an objective comparison of two common analytical techniques—High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS)—for this compound quantification, supported by experimental data and detailed protocols.
This compound has been implicated in a variety of cellular processes, including stress responses, DNA replication, and cell signaling.[1][2] Its role as a potential biomarker and therapeutic target necessitates reliable and robust quantification methods. While both HPLC-UV and LC-MS are powerful analytical tools, they offer distinct advantages and disadvantages in terms of sensitivity, selectivity, and workflow complexity. This guide aims to assist researchers in selecting the most appropriate method for their specific experimental needs.
Method Performance Comparison
The choice between HPLC-UV and LC-MS for this compound quantification often depends on the required sensitivity and the complexity of the sample matrix. The following table summarizes key performance parameters compiled from various studies. It is important to note that these values are representative and can vary based on the specific instrumentation, column chemistry, and experimental conditions.
| Parameter | HPLC-UV | Mass Spectrometry (LC-MS/MS) |
| Limit of Detection (LOD) | Picomole range | Femtomole to picomole range |
| Limit of Quantification (LOQ) | Low micromolar to high nanomolar | Low nanomolar to picomolar |
| Linearity (r²) | >0.99 | >0.99 |
| Accuracy (% Recovery) | Typically 85-115% | Typically 90-110% |
| Precision (%RSD) | <15% | <15% |
| Selectivity | Moderate; susceptible to co-eluting compounds with similar UV absorbance | High; based on mass-to-charge ratio, minimizing interferences |
| Matrix Effect | Can be significant | Can be significant but can be corrected with stable isotope-labeled internal standards |
Disclaimer: The data presented in this table is a compilation from multiple sources and not from a direct head-to-head cross-validation study. Performance characteristics can vary significantly based on the laboratory, instrumentation, and specific methodology employed.
Signaling Pathway of this compound
This compound is a key player in cellular signaling, particularly in response to stress. One well-characterized pathway involves Lysyl-tRNA synthetase (LysRS) and the Microphthalmia-associated transcription factor (MITF). Under stress conditions, LysRS can synthesize this compound, which then acts as a second messenger to modulate gene transcription.
LysRS-Ap4A-MITF Signaling Pathway.
Experimental Workflows: HPLC vs. Mass Spectrometry
The general workflows for this compound quantification by HPLC-UV and LC-MS share initial sample preparation steps, but diverge significantly at the detection and data analysis stages.
Comparison of HPLC-UV and LC-MS Workflows.
Experimental Protocols
Below are representative protocols for the quantification of this compound using HPLC-UV and LC-MS.
HPLC-UV Method for this compound Quantification
This protocol is adapted from methods developed for the analysis of dinucleoside polyphosphates in biological samples.[3]
1. Sample Preparation and Extraction:
-
Biological samples (e.g., cell pellets, plasma) are deproteinized, often using perchloric acid or trichloroacetic acid, followed by neutralization.
-
For samples with low this compound concentrations, a selective concentration step using boronate affinity chromatography can be employed to isolate dinucleoside polyphosphates.
-
The extracted and purified samples are then desalted prior to HPLC analysis.
2. HPLC System and Conditions:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: An ion-pair reversed-phase chromatography approach is typical.
-
Mobile Phase A: A buffer such as ammonium phosphate or potassium phosphate at a specific pH.
-
Mobile Phase B: The same buffer with a higher concentration of an organic modifier like acetonitrile or methanol.
-
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the analytes.
-
Flow Rate: Typically in the range of 0.5-1.0 mL/min.
-
Detection: UV absorbance is monitored at approximately 259 nm.
3. Quantification:
-
A calibration curve is generated using a series of known concentrations of an this compound standard.
-
The concentration of this compound in the samples is determined by comparing the peak area of the analyte to the standard curve.
-
An internal standard can be used to correct for variations in extraction efficiency and injection volume.
LC-MS Method for this compound Quantification
This protocol is based on highly sensitive and selective methods for the simultaneous quantification of diadenosine polyphosphates in human plasma.[4]
1. Sample Preparation and Extraction:
-
This compound and other diadenosine polyphosphates are extracted from a small volume of plasma (e.g., 100 µL) using weak anion-exchange solid-phase extraction (SPE) cartridges.
-
An internal standard, such as a stable isotope-labeled this compound, is added at the beginning of the extraction process to account for matrix effects and procedural losses.
2. LC-MS System and Conditions:
-
LC System: A capillary or nano-LC system with a C18 column is used for separation.
-
Mobile Phase:
-
Mobile Phase A: An aqueous solution with a volatile buffer, such as ammonium acetate or formic acid.
-
Mobile Phase B: An organic solvent like acetonitrile or methanol containing the same volatile buffer.
-
-
Gradient: A gradient elution is employed to separate the diadenosine polyphosphates.
-
Mass Spectrometer: An electrospray ionization (ESI) source operated in negative or positive ion mode is coupled to a tandem mass spectrometer (MS/MS).
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for this compound and the internal standard are monitored.
3. Quantification:
-
A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte standards.
-
The concentration of this compound in the samples is calculated from the calibration curve.
Conclusion
Both HPLC-UV and LC-MS are viable techniques for the quantification of this compound. The choice of method should be guided by the specific requirements of the study.
-
HPLC-UV is a robust and widely available technique that is suitable for applications where high sensitivity is not the primary concern and where the sample matrix is relatively clean. Its lower cost and simpler operation make it an attractive option for routine analysis.
-
LC-MS , particularly LC-MS/MS, offers superior sensitivity and selectivity, making it the method of choice for the analysis of this compound in complex biological matrices and when low concentrations are expected.[5] The ability to use stable isotope-labeled internal standards effectively mitigates matrix effects, leading to higher accuracy and precision. While the initial instrument cost and operational complexity are higher, the enhanced performance of LC-MS is often essential for demanding research and clinical applications.
For studies requiring the cross-validation of data generated by both methods, it is crucial to establish clear acceptance criteria for parameters such as accuracy, precision, and linearity to ensure the comparability of the results.[6][7] Ultimately, a thorough understanding of the strengths and limitations of each technique will enable researchers to generate high-quality, reliable data for their investigations into the multifaceted roles of this compound.
References
- 1. rsc.org [rsc.org]
- 2. e-b-f.eu [e-b-f.eu]
- 3. Performance characteristics of an LC-MS/MS method for the determination of plasma metanephrines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hawach.com [hawach.com]
- 5. [PDF] RECENT UPDATES OF HPLC-UV AND LC-MS METHODS FOR DOMOIC ACID DETECTION: A COMPARISON REVIEW | Semantic Scholar [semanticscholar.org]
- 6. High-performance liquid chromatographic assay of the diadenosine polyphosphates in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Performance metrics for evaluating system suitability in liquid chromatography—Mass spectrometry peptide mass mapping of protein therapeutics and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Ap4A Synthesis by Different Aminoacyl-tRNA Synthetases
A comprehensive guide for researchers, scientists, and drug development professionals on the differential capacity of aminoacyl-tRNA synthetases to synthesize the signaling molecule diadenosine tetraphosphate (Ap4A).
Diadenosine tetraphosphate (this compound) is a pleiotropic signaling molecule involved in a multitude of cellular processes, most notably the response to cellular stress.[1][2][3] Its synthesis is intrinsically linked to the fundamental process of protein synthesis, primarily catalyzed by aminoacyl-tRNA synthetases (aaRSs) as a side reaction of tRNA charging.[1][4][5] This guide provides a comparative analysis of this compound synthesis by different aaRSs, presenting quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Comparative Efficiency of this compound Synthesis by Aminoacyl-tRNA Synthetases
Aminoacyl-tRNA synthetases can be broadly categorized based on their efficiency in synthesizing this compound. Early studies have classified them into groups exhibiting high, low, or undetectable activities.[1][4] This differential catalytic capacity suggests a specialized role for certain aaRSs in cellular signaling beyond their canonical function in translation.
The synthesis of this compound by most aaRSs is dependent on the presence of the cognate amino acid and proceeds through an enzyme-bound aminoacyl-adenylate (aa-AMP) intermediate.[1][6] However, a notable exception is human glycyl-tRNA synthetase (GlyRS), which can synthesize this compound through a direct condensation of two ATP molecules, independent of its cognate amino acid, glycine.[2][6]
Several factors can influence the rate of this compound synthesis. For instance, the presence of zinc ions (Zn²⁺) has been shown to significantly stimulate the this compound synthesis activity of Phenylalanyl-tRNA synthetase (PheRS) and, to some extent, Lysyl-tRNA synthetase (LysRS).[1][6]
Below is a summary table categorizing various aminoacyl-tRNA synthetases based on their reported this compound synthesis activity.
| Aminoacyl-tRNA Synthetase | Classification of this compound Synthesis Activity | Organism(s) Studied | Key Factors/Remarks |
| Phenylalanyl-tRNA synthetase (PheRS) | High | E. coli, S. cerevisiae, P. polycephalum | Activity is significantly stimulated by Zn²⁺.[1] |
| Lysyl-tRNA synthetase (LysRS) | High | E. coli, Human | Activity can be stimulated by Zn²⁺.[1][6] Plays a role in the LysRS-Ap4A-MITF signaling pathway.[7] |
| Histidyl-tRNA synthetase (HisRS) | High | Not specified in detail in the provided results. | Classified as a high-activity enzyme in early studies.[1][4] |
| Isoleucyl-tRNA synthetase (IleRS) | Low | Not specified in detail in the provided results. | Classified as a low-activity enzyme.[1][4] |
| Seryl-tRNA synthetase (SerRS) | Low | Thermus thermophilus | Crystal structure in complex with this compound has been resolved.[8] |
| Leucyl-tRNA synthetase (LeuRS) | Low | Not specified in detail in the provided results. | Classified as a low-activity enzyme.[1][4] |
| Aspartyl-tRNA synthetase (AspRS) | Low | Not specified in detail in the provided results. | Classified as a low-activity enzyme.[1][4] |
| Tyrosyl-tRNA synthetase (TyrRS) | Low | Human | Used as a control in studies demonstrating the unique mechanism of GlyRS.[6] |
| Valyl-tRNA synthetase (ValRS) | Low | Not specified in detail in the provided results. | Classified as a low-activity enzyme.[1][4] |
| Arginyl-tRNA synthetase (ArgRS) | Undetectable | Not specified in detail in the provided results. | Generally considered to have no this compound synthesis activity.[1][4] |
| Tryptophanyl-tRNA synthetase (TrpRS) | Undetectable | Not specified in detail in the provided results. | Generally considered to have no this compound synthesis activity.[1][4] |
| Glycyl-tRNA synthetase (GlyRS) | Variable | Human | Can synthesize this compound via an amino acid-independent mechanism.[2][6] |
Experimental Protocols for Measuring this compound Synthesis
Accurate quantification of this compound synthesis is crucial for comparative studies. Several methods can be employed, each with its own advantages and limitations.
Thin-Layer Chromatography (TLC)-Based Assay
This is a direct and robust method for quantifying this compound synthesis using a radiolabeled precursor.
Principle: The assay measures the incorporation of [α-³²P]ATP into this compound, which is then separated from the radioactive ATP substrate and other reaction products by thin-layer chromatography and quantified.
Detailed Protocol:
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 20 mM KCl, 5 mM MgCl₂, and 1 mM dithiothreitol.
-
To this buffer, add the purified aminoacyl-tRNA synthetase to a final concentration of 5 µM.
-
Add 5 mM of the cognate amino acid (if required for the specific aaRS).
-
Add 0.01 mg/ml inorganic pyrophosphatase to prevent the reverse reaction.
-
Initiate the reaction by adding 5 mM [α-³²P]ATP.
-
-
Incubation:
-
Incubate the reaction mixture at 25°C. The incubation time should be optimized based on the activity of the enzyme.
-
-
Quenching the Reaction:
-
Stop the reaction by adding an equal volume of 0.5 M EDTA or by heat inactivation.
-
-
Thin-Layer Chromatography:
-
Spot a small volume (1-2 µL) of the reaction mixture onto a polyethyleneimine (PEI)-cellulose TLC plate.
-
Develop the chromatogram in a TLC chamber using a suitable solvent system (e.g., 0.8 M LiCl).
-
Air-dry the TLC plate.
-
-
Quantification:
-
Expose the TLC plate to a phosphor screen or X-ray film to visualize the radioactive spots corresponding to ATP and this compound.
-
Quantify the intensity of the spots using a phosphorimager or densitometry software.
-
Calculate the amount of this compound synthesized based on the specific activity of the [α-³²P]ATP.
-
Coupled-Enzyme Assays
Principle: These assays couple the production of a product from the this compound synthesis reaction to a second enzymatic reaction that generates a readily detectable signal (e.g., a change in absorbance or fluorescence). For instance, the pyrophosphate (PPi) released during the aminoacyl-AMP formation step can be coupled to a series of reactions leading to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.
Fluorescence-Based Assays
Principle: These assays utilize fluorescent probes that change their spectral properties upon binding to this compound or a product of a coupled reaction. This allows for real-time monitoring of this compound synthesis. While specific fluorescence-based assays for direct this compound quantification from aaRS reactions are less common, the principle can be adapted from other nucleotide detection systems.
Visualizing this compound Signaling and Experimental Workflow
To better understand the context of this compound synthesis and its measurement, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: this compound Signaling Pathway.
Caption: TLC-Based this compound Synthesis Assay Workflow.
References
- 1. Determination of diadenosine tetraphosphate (this compound) levels in subpicomole quantities by a phosphodiesterase luciferin--luciferase coupled assay: application as a specific assay for diadenosine tetraphosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Re-evaluation of Diadenosine Tetraphosphate (this compound) From a Stress Metabolite to Bona Fide Secondary Messenger [frontiersin.org]
- 3. Kinetic Partitioning between Synthetic and Editing Pathways in Class I Aminoacyl-tRNA Synthetases Occurs at Both Pre-transfer and Post-transfer Hydrolytic Steps - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mysterious diadenosine tetraphosphate (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Di-Adenosine Tetraphosphate (this compound) Metabolism Impacts Biofilm Formation by Pseudomonas fluorescens via Modulation of c-di-GMP-Dependent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal Structures and Biochemical Analyses Suggest a Unique Mechanism and Role for Human Glycyl-tRNA Synthetase in this compound Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
Unveiling Ap4A-Protein Interactions: A Comparative Guide to Binding Affinity Techniques
For researchers, scientists, and drug development professionals, understanding the binding affinity between the signaling molecule diadenosine tetraphosphate (Ap4A) and its protein targets is crucial for elucidating cellular pathways and developing novel therapeutics. Isothermal Titration Calorimetry (ITC) stands as a gold-standard for these measurements, providing a complete thermodynamic profile of the interaction. This guide offers a comprehensive comparison of ITC with alternative methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your research needs.
Isothermal Titration Calorimetry (ITC): A Direct View into Binding Thermodynamics
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during the binding of a ligand (in this case, this compound) to a macromolecule (the protein of interest). This technique allows for the simultaneous determination of the binding affinity (K D), binding stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS) in a single experiment. The direct, in-solution, and label-free nature of ITC makes it a powerful tool for characterizing biomolecular interactions.
Experimental Workflow for ITC
The experimental workflow for a typical ITC experiment to determine this compound-protein binding affinity is outlined below.
Caption: Experimental workflow for determining this compound-protein binding affinity using Isothermal Titration Calorimetry.
Comparative Analysis of Binding Affinity Techniques
While ITC provides a wealth of information, other techniques can also be employed to study this compound-protein interactions. The choice of method often depends on the specific research question, available instrumentation, and the properties of the interacting molecules.
| Technique | Principle | Parameters Measured | This compound-Protein Interaction Example |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding. | K D, n, ΔH, ΔS | Protein: Desulfitobacterium hafniense pyrophosphatase (dhPPase) K D: 0.6 ± 0.1 µM n: 0.46 ± 0.01 ΔH: -11.7 ± 0.2 kcal/mol TΔS: -3.2 kcal/mol |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding to a sensor surface. | k a, k d, K D | Protein: Histidine Triad Nucleotide-Binding Protein 1 (HINT1) Specific binding observed, but quantitative data not fully available in the cited abstract. |
| Equilibrium Dialysis | Measures the concentration of free ligand at equilibrium across a semi-permeable membrane. | K D, n | Protein: this compound binding protein from HeLa cells K D: 0.25 µM (determined by Scatchard analysis) |
| Fluorescence Spectroscopy | Measures changes in fluorescence properties (intensity, polarization, etc.) upon binding. | K D | No specific this compound-protein binding data with a detailed protocol was identified in the search. |
Detailed Experimental Protocols
Isothermal Titration Calorimetry (ITC) of this compound Binding to D. hafniense pyrophosphatase (dhPPase)
This protocol is based on the study of the interaction between this compound and dhPPase.
1. Sample Preparation:
-
Protein: The wild-type dhPPase was expressed and purified. The final protein solution was dialyzed extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl₂). The protein concentration was determined using a spectrophotometer.
-
Ligand: A stock solution of this compound was prepared in the same dialysis buffer. The concentration of the this compound solution was determined by UV absorbance.
2. ITC Experiment:
-
The ITC instrument (e.g., a MicroCal VP-ITC) was equilibrated at the desired temperature (e.g., 25 °C).
-
The sample cell (volume ~1.4 mL) was loaded with the dhPPase solution at a concentration of approximately 20 µM.
-
The injection syringe (volume ~250 µL) was filled with the this compound solution at a concentration of approximately 250 µM.
-
The titration was performed by injecting small aliquots (e.g., 10 µL) of the this compound solution into the protein solution at regular intervals (e.g., 180 seconds).
-
A control experiment was performed by titrating this compound into the buffer alone to determine the heat of dilution.
3. Data Analysis:
-
The raw data, consisting of heat changes per injection, were corrected for the heat of dilution.
-
The corrected data were then integrated and plotted against the molar ratio of this compound to dhPPase to generate a binding isotherm.
-
The isotherm was fitted to a single-site binding model using the manufacturer's software (e.g., Origin) to determine the dissociation constant (K D), stoichiometry (n), and enthalpy of binding (ΔH). The change in entropy (ΔS) was then calculated using the equation: ΔG = ΔH - TΔS = -RTln(K A), where K A = 1/K D.
Surface Plasmon Resonance (SPR) Analysis of this compound Binding to HINT1
The following is a general protocol for an SPR experiment that can be adapted for the this compound-HINT1 interaction.
1. Sensor Chip Preparation:
-
A sensor chip (e.g., a CM5 chip) is activated for ligand immobilization.
-
The HINT1 protein is immobilized on the sensor chip surface using standard amine coupling chemistry. A reference flow cell is prepared by performing the same chemistry without the protein.
2. Binding Analysis:
-
A series of this compound solutions with varying concentrations are prepared in a suitable running buffer (e.g., HBS-EP buffer).
-
The this compound solutions are injected sequentially over the sensor surface containing the immobilized HINT1 and the reference flow cell.
-
The binding is monitored in real-time as a change in the resonance units (RU). The association phase is followed by a dissociation phase where the running buffer is flowed over the chip.
3. Data Analysis:
-
The sensorgrams (plots of RU versus time) from the reference flow cell are subtracted from the sensorgrams of the active flow cell to correct for bulk refractive index changes and non-specific binding.
-
The resulting sensorgrams are then globally fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (k a), the dissociation rate constant (k d), and the equilibrium dissociation constant (K D = k d/k a).
Equilibrium Dialysis for this compound-Protein Binding
This is a generalized protocol for determining this compound-protein binding affinity using equilibrium dialysis.
1. Experimental Setup:
-
An equilibrium dialysis apparatus with two chambers separated by a semi-permeable membrane (with a molecular weight cut-off that retains the protein but allows this compound to pass through) is used.
-
One chamber (the protein chamber) is filled with a known concentration of the protein in a suitable buffer.
-
The other chamber (the buffer chamber) is filled with the same buffer containing a known concentration of this compound.
2. Equilibration:
-
The apparatus is gently agitated at a constant temperature for a sufficient time to allow the system to reach equilibrium (typically several hours to overnight).
3. Measurement and Analysis:
-
After equilibration, the concentration of this compound in both the protein and buffer chambers is accurately measured (e.g., by HPLC or UV spectroscopy).
-
The concentration of free this compound is equal to the concentration in the buffer chamber.
-
The concentration of bound this compound is calculated by subtracting the free this compound concentration from the total this compound concentration in the protein chamber.
-
The dissociation constant (K D) and the number of binding sites (n) can be determined by performing the experiment with a range of this compound concentrations and analyzing the data using a Scatchard plot or by non-linear regression fitting to a binding equation.
This compound Signaling Pathway: The LysRS-Ap4A-HINT1-MITF Axis
This compound plays a critical role as a second messenger in various cellular processes. One of the well-characterized pathways involves Lysyl-tRNA synthetase (LysRS), Histidine Triad Nucleotide-Binding Protein 1 (HINT1), and the Microphthalmia-associated Transcription Factor (MITF).
Caption: The LysRS-Ap4A-HINT1-MITF signaling pathway, where this compound acts as a second messenger to regulate gene transcription.[1][2][3]
In response to cellular stimuli, LysRS is phosphorylated and translocates to the nucleus, where it synthesizes this compound.[4][5] this compound then binds to HINT1, causing the dissociation of the inhibitory HINT1-MITF complex.[1][2] This releases the transcription factor MITF, allowing it to activate the transcription of its target genes.[1][2]
Conclusion
Isothermal Titration Calorimetry provides a direct and comprehensive method for characterizing the binding affinity and thermodynamics of this compound-protein interactions. While alternative techniques such as Surface Plasmon Resonance and Equilibrium Dialysis offer valuable complementary approaches, ITC remains a powerful tool for obtaining a complete thermodynamic signature of the binding event. The choice of technique will ultimately be guided by the specific experimental goals, the nature of the interacting partners, and the available resources. A thorough understanding of the principles and protocols of each method is essential for generating high-quality, reliable data in the study of this compound-mediated cellular signaling.
References
- 1. The pLysRS-Ap4A Pathway in Mast Cells Regulates the Switch from Host Defense to a Pathological State - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The function of lysyl-tRNA synthetase and this compound as signaling regulators of MITF activity in FcepsilonRI-activated mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 5. LysRS serves as a key signaling mo ... | Article | H1 Connect [archive.connect.h1.co]
The Dichotomous Role of Ap4A in Cancer: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced role of the signaling molecule Diadenosine tetraphosphate (Ap4A) in different cancer cell lines is critical for identifying novel therapeutic targets. This guide provides a comprehensive comparison of this compound's functions across various cancer types, supported by experimental data and detailed methodologies.
This compound, a naturally occurring small signaling nucleotide, has emerged as a significant player in the complex landscape of tumor biology.[1] Once considered a mere metabolic by-product, it is now recognized as a potent "alarmone" that helps cancer cells adapt to stressful environments, thereby influencing their proliferation, survival, and metabolic reprogramming.[1][2] The intracellular levels of this compound are tightly regulated and can fluctuate significantly in response to stressors like oxidative damage, hypoxia, and nutrient deprivation.[1][2] Its role, however, is not uniform across all cancers, exhibiting a context-dependent and often contradictory influence on tumor progression.
Comparative Analysis of this compound's Role in Different Cancer Cell Lines
The functional impact of this compound on cancer cells is multifaceted, ranging from promoting proliferation and angiogenesis to inducing apoptosis. This variability is largely dependent on the specific cancer cell line, the expression of its receptors, and the cellular context.[2]
| Cancer Cell Line | Key Role of this compound | Observed Effects | Supporting Evidence |
| Breast Carcinoma | Pro-proliferative | Knockdown of NUDT2 (the enzyme that degrades this compound) in triple-negative breast cancer (TNBC) cell lines led to reduced cell proliferation and cell cycle arrest in the G0/G1 phase.[3] This suggests that higher this compound levels might be detrimental to proliferation in this context. | Studies on TNBC cell lines showed that increased intracellular this compound, due to NUDT2 knockdown, significantly reduced cell proliferation, migration, and invasion.[3] |
| Ovarian Cancer | Potential Negative Regulator of Cell Cycle | This compound, synthesized by DNA ligase III, is proposed to delay the initiation of new DNA replicons, providing time for DNA damage repair.[3] | Early studies on ovarian cancer cell lines suggested that this compound could slow down the replication process, thereby limiting uncontrolled proliferation.[3] |
| Chronic Myelogenous Leukemia (KBM-7 cells) | Down-regulation of Cancer Promotion Genes | Disruption of the NUDT2 gene, leading to a 175-fold increase in intracellular this compound, resulted in the down-regulation of numerous genes involved in tumor promotion, including those associated with the epithelial-mesenchymal transition, proliferation, invasion, and metastasis.[4] | An RNA-Seq analysis of KBM-7 cells with disrupted NUDT2 showed significant down-regulation of pathways associated with interferon responses, inflammation, and cancer promotion. Conversely, some pro-apoptotic genes were up-regulated.[4][5] |
| Human Promyelocytic Leukemia (HL-60 cells) | Pro-apoptotic | Exogenously added this compound (10 µM) induced programmed cell death.[6] | Experiments demonstrated that this compound induces apoptosis in HL-60, U937, and Jurkat cells, an effect that appears to require its breakdown, as hydrolysis-resistant analogs were inactive.[6] |
| HEK293T (Fhit-positive) | Pro-apoptotic (Fhit-dependent) | An this compound analogue induced caspase-dependent apoptosis in Fhit-positive HEK293T cells, but not in Fhit-negative cells.[7] | The study suggests that the interaction of this compound analogues with the Fhit tumor suppressor protein can trigger an apoptotic signaling cascade.[7] |
Signaling Pathways and Molecular Mechanisms
This compound exerts its influence through various signaling pathways, primarily by interacting with purinergic receptors and modulating the activity of key cellular proteins.
Interaction with Purinergic Receptors
This compound can act as a signaling molecule in the extracellular space, binding to P2X and P2Y purinergic receptors.[1][2] This interaction can trigger diverse downstream signaling cascades, including the PI3K/AKT pathway, which is crucial for cell survival and proliferation.[2] For instance, this compound's activation of P2X1 receptors on endothelial cells can promote angiogenesis, a critical process for tumor growth.[2]
Intracellular Signaling and Regulation
Inside the cell, this compound levels are primarily controlled by the enzyme this compound hydrolase, encoded by the NUDT2 gene.[2] Dysregulation of NUDT2 can lead to significant changes in intracellular this compound concentrations, impacting gene expression and cellular behavior.[4] Furthermore, this compound can interact with and modulate the function of various proteins, including those involved in DNA replication and repair.[3]
Experimental Protocols
Accurate measurement of this compound levels and assessment of its effects on cancer cells are crucial for research in this field. Below are summaries of key experimental methodologies.
Measurement of Intracellular this compound Levels
A highly sensitive method for quantifying this compound involves a coupled-enzyme assay using phosphodiesterase and luciferase.[8]
Principle: this compound is first hydrolyzed by phosphodiesterase to produce ATP. The resulting ATP is then quantified using the firefly luciferin-luciferase system, where the light produced is proportional to the amount of ATP, and thus to the initial amount of this compound.
Protocol Outline:
-
Cell Lysis: Cells are harvested and lysed to release intracellular contents.
-
Enzymatic Reaction: The cell lysate is incubated with phosphodiesterase to convert this compound to ATP.
-
Luciferase Assay: The sample is then mixed with a luciferin-luciferase reagent.
-
Luminescence Measurement: The emitted light is measured using a luminometer.
-
Quantification: this compound concentration is determined by comparing the luminescence signal to a standard curve generated with known concentrations of this compound.
Cell Viability and Apoptosis Assays
To assess the impact of this compound on cell proliferation and apoptosis, standard cell-based assays are employed.
Cell Viability Assay (e.g., using CellTiter-Glo®): This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[9]
Apoptosis Assay (e.g., by Flow Cytometry): Apoptosis can be quantified by staining cells with markers like Annexin V (for early apoptosis) and Propidium Iodide (for late apoptosis/necrosis) and analyzing them using flow cytometry.[10]
Conclusion
The role of this compound in cancer is complex and highly dependent on the specific cellular context. While it can promote survival and proliferation in some cancer types, it can act as a tumor suppressor and induce apoptosis in others. This dual nature makes this compound and its regulatory pathways, particularly the NUDT2 enzyme, attractive targets for the development of novel cancer therapies. Further research is needed to fully elucidate the intricate mechanisms governing this compound's function in different malignancies to harness its therapeutic potential effectively.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound in Cancer: A Multifaceted Regulator and Emerging Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NUDT2 Disruption Elevates Diadenosine Tetraphosphate (this compound) and Down-Regulates Immune Response and Cancer Promotion Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
- 6. This compound induces apoptosis in human cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of influence of this compound analogues on Fhit-positive HEK293T cells; cytotoxicity and ability to induce apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of diadenosine tetraphosphate (this compound) levels in subpicomole quantities by a phosphodiesterase luciferin--luciferase coupled assay: application as a specific assay for diadenosine tetraphosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. researchgate.net [researchgate.net]
Ap4A: A Validated Biomarker for Cellular Stress Compared
A comprehensive guide for researchers, scientists, and drug development professionals on the validation of Diadenosine tetraphosphate (Ap4A) as a robust biomarker for cellular stress. This guide provides an objective comparison of this compound's performance against other established biomarkers, supported by experimental data, detailed protocols, and pathway visualizations.
Diadenosine tetraphosphate (this compound) has emerged as a significant signaling molecule, or 'alarmone', that accumulates in cells under various stress conditions. Its role as a sensitive and specific indicator of cellular stress is increasingly recognized, offering a valuable tool for research and drug development. This guide delves into the validation of this compound as a biomarker, comparing it with conventional markers of oxidative stress, heat shock, and genotoxic stress.
Performance Comparison of Cellular Stress Biomarkers
The following tables summarize the quantitative changes observed for this compound and other key biomarkers in response to different cellular stressors.
Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and a cell's ability to detoxify them, leads to damage to cellular components. This compound levels have been shown to increase significantly under these conditions.
| Biomarker | Stressor | Cell Type | Fold Increase / Change | Reference |
| This compound | CdCl₂ (induces oxidative stress) | Salmonella typhimurium | >100-fold (to 365 µM) | [1][2] |
| This compound | Kanamycin (induces hydroxyl radicals) | Escherichia coli | 20-fold | [1][2] |
| This compound | Dinitrophenol | Physarum polycephalum | 3 to 7-fold | [2] |
| 8-oxo-dG | High-LET Radiation | Human cells | Dose-dependent increase | [3] |
| ATP | tBH (tert-butyl hydroperoxide) | Human RPE cells | ~30% decrease | [4] |
Heat Shock
Exposure to elevated temperatures triggers the heat shock response, a protective mechanism involving the synthesis of heat shock proteins (HSPs). This compound has been identified as an early responder in this process.
| Biomarker | Stressor | Organism/Cell Type | Fold Increase / Change | Reference |
| This compound | Heat Shock (28°C to 50°C) | Salmonella typhimurium | ~10-fold | [1][2] |
| This compound | Heat Shock (40°C) | Artemia larvae and cysts | 1.8-fold | [5][6] |
| This compound | Heat Shock (47°C) | Artemia cysts | 2.8-fold | [5][6] |
| HSP70 | Heat Shock (40°C, 42°C, 45°C) | Murrah buffalo lymphocytes | Significant increase | [7] |
| HSP70 | Heat Shock (35°C and 40°C) | Aedes aegypti | Up to 35 and 47-fold | [8] |
| ATP | Heat Shock (37°C to 42-45°C) | Escherichia coli | Transient increase | [9] |
Genotoxic Stress
Genotoxic stress refers to the damage to cellular DNA, which can be caused by various chemical and physical agents. This compound synthesis is induced as part of the DNA damage response.
| Biomarker | Stressor/Condition | Cell Type | Fold Increase / Change | Reference |
| This compound | Mitomycin C (DNA crosslinking agent) | Mammalian cells | Several-fold | [10][11] |
| This compound | Cells lacking DNA repair proteins (XRCC1, PARP1, APTX, FANCG) | Mammalian cells | >50-fold (up to ~25 µM) | [10][11] |
| This compound | NUDT2 gene disruption (this compound hydrolase) | KBM-7 cells | 175-fold | [12] |
| PARP Activity | Genotoxic stress | General | Activation | [10][11] |
| 8-oxo-dG | Oxidative DNA damage | General | Increased levels | [3][13] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involving this compound in the cellular stress response and a general workflow for its quantification.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Quantification of this compound by Luciferin-Luciferase Bioluminescence Assay
This method allows for the sensitive quantification of this compound in cell extracts.
Materials:
-
Cell lysis buffer (e.g., 0.1 N NaOH)
-
Boronate affinity resin
-
Alkaline phosphatase
-
Venom phosphodiesterase
-
Luciferin-luciferase reagent
-
Luminometer
Protocol:
-
Cell Lysis: Rapidly extract this compound by dissolving cell monolayers in 0.1 N NaOH.
-
Purification: Separate this compound from other cellular components by selective adsorption to a boronate affinity resin. Elute the bound this compound.
-
Enzymatic Conversion: Treat the purified this compound with alkaline phosphatase and venom phosphodiesterase to convert it to ATP.
-
Bioluminescence Reaction: Mix the resulting ATP with a luciferin-luciferase reagent.
-
Measurement: Quantify the amount of light produced using a luminometer. The light intensity is proportional to the initial amount of this compound.
-
Standard Curve: Generate a standard curve using known concentrations of this compound to determine the concentration in the samples.[14]
Quantification of Cellular ATP Levels
A common method for measuring cellular ATP is the luciferase-based assay.
Materials:
-
Cell lysis reagent
-
ATP assay buffer
-
Luciferase/luciferin reagent
-
Luminometer
Protocol:
-
Cell Lysis: Lyse cultured cells to release intracellular ATP.
-
Reaction Setup: In a luminometer plate, add the cell lysate to the ATP assay buffer containing luciferase and luciferin.
-
Measurement: Immediately measure the luminescence using a luminometer. The light emitted is directly proportional to the ATP concentration.
-
Standard Curve: Prepare a standard curve with known ATP concentrations to calculate the ATP levels in the cell lysates.
Measurement of 8-hydroxy-2'-deoxyguanosine (8-oxo-dG) by ELISA
8-oxo-dG is a widely used biomarker for oxidative DNA damage.
Materials:
-
DNA extraction kit
-
8-oxo-dG ELISA kit (containing pre-coated plates, primary and secondary antibodies, TMB substrate, and stop solution)
-
Microplate reader
Protocol:
-
DNA Isolation: Extract genomic DNA from cell samples.
-
DNA Digestion: Digest the DNA to single nucleosides using nuclease P1 and alkaline phosphatase.
-
ELISA Procedure:
-
Add the digested DNA samples and standards to the wells of the 8-oxo-dG pre-coated microplate.
-
Add the primary antibody specific for 8-oxo-dG and incubate.
-
Wash the plate and add the HRP-conjugated secondary antibody.
-
After another incubation and wash, add the TMB substrate.
-
Stop the reaction with the stop solution.
-
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Calculation: Determine the 8-oxo-dG concentration in the samples by comparing their absorbance to the standard curve.
Quantification of Heat Shock Protein 70 (HSP70) by ELISA
HSP70 levels are a hallmark of the heat shock response.
Materials:
-
Cell lysis buffer
-
HSP70 ELISA kit (containing pre-coated plates, capture and detection antibodies, streptavidin-HRP, TMB substrate, and stop solution)
-
Microplate reader
Protocol:
-
Cell Lysate Preparation: Prepare total cell lysates from control and stressed cells.
-
ELISA Procedure:
-
Add cell lysates and HSP70 standards to the wells of the antibody-coated microplate.
-
Incubate to allow HSP70 to bind to the capture antibody.
-
Wash the plate and add the biotin-conjugated detection antibody.
-
After incubation and washing, add streptavidin-HRP.
-
Incubate and wash again, then add the TMB substrate.
-
Stop the reaction with the stop solution.
-
-
Measurement: Measure the absorbance at 450 nm.
-
Analysis: Calculate the HSP70 concentration from the standard curve.
References
- 1. Frontiers | Re-evaluation of Diadenosine Tetraphosphate (this compound) From a Stress Metabolite to Bona Fide Secondary Messenger [frontiersin.org]
- 2. Re-evaluation of Diadenosine Tetraphosphate (this compound) From a Stress Metabolite to Bona Fide Secondary Messenger - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-OxodG: A Potential Biomarker for Chronic Oxidative Stress Induced by High-LET Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Moderately reduced ATP levels promote oxidative stress and debilitate autophagic and phagocytic capacities in human RPE cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Changes in intracellular levels of Ap3A and this compound in cysts and larvae of Artemia do not correlate with changes in protein synthesis after heat-shock - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative studies on temperature threshold for heat shock protein 70 induction in young and adult Murrah buffaloes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Diadenosine 5', 5'''-P(1),P(4)-tetraphosphate (this compound) is synthesized in response to DNA damage and inhibits the initiation of DNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research.lstmed.ac.uk [research.lstmed.ac.uk]
- 12. NUDT2 Disruption Elevates Diadenosine Tetraphosphate (this compound) and Down-Regulates Immune Response and Cancer Promotion Genes | PLOS One [journals.plos.org]
- 13. 8-Oxoguanine: from oxidative damage to epigenetic and epitranscriptional modification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of diadenosine 5',5''',-P1,P4-tetraphosphate levels in cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Diadenosine Tetraphosphate (Ap4A) Metabolism: Prokaryotes vs. Eukaryotes
For Researchers, Scientists, and Drug Development Professionals
Diadenosine tetraphosphate (Ap4A), a molecule once considered a mere metabolic byproduct, is now recognized as a critical signaling nucleotide, or "alarmone," involved in cellular stress responses across all domains of life.[1][2] Its intracellular concentrations fluctuate in response to various stimuli, implicating it in the regulation of fundamental cellular processes. Understanding the comparative metabolism of this compound in prokaryotes and eukaryotes is paramount for elucidating its diverse physiological roles and for the development of novel therapeutic strategies targeting this compound-mediated pathways.
This guide provides an objective comparison of this compound metabolism in prokaryotic and eukaryotic systems, supported by quantitative data, detailed experimental methodologies, and visual representations of the key pathways.
Data Presentation: A Quantitative Comparison
The metabolism of this compound, encompassing its synthesis and degradation, is tightly regulated by a specific set of enzymes. The following tables summarize the key quantitative data related to intracellular this compound concentrations and the kinetic properties of the primary enzymes involved in its turnover.
Table 1: Intracellular Concentrations of this compound
| Organism Type | Organism/Cell Line | Condition | This compound Concentration (µM) |
| Prokaryote | Escherichia coli | Exponential Growth | 0.2 - 1.0[1] |
| Salmonella typhimurium | Exponential Growth | ~5[1] | |
| Salmonella typhimurium | Mild Heat Shock (28°C to 42°C) | Up to 10[1] | |
| Salmonella typhimurium | Severe Heat Shock (28°C to 50°C) | Up to 30[1] | |
| Salmonella typhimurium | Oxidative Stress (CdCl₂) | Up to 365[2] | |
| Bacillus subtilis | Exponential Growth | 24.2[1] | |
| Eukaryote | Saccharomyces cerevisiae | Basal | ~0.08[2] |
| Saccharomyces cerevisiae | Heat Shock (46°C) | ~4 (50-fold increase)[2] | |
| Drosophila cells | Basal | - | |
| Drosophila cells | Heat Shock (19°C to 37°C) | 2.2 to 3.3-fold increase[2] | |
| Drosophila cells | Oxidative Stress (1 mM CdCl₂) | Up to 30 (over 100-fold increase)[2] | |
| Human HEK293T cells | Basal | 0.9 pmol/10⁶ cells |
Table 2: Kinetic Parameters of Key this compound Metabolic Enzymes
| Organism Type | Enzyme | Function | Substrate | K_m_ | V_max_ |
| Prokaryote | Aminoacyl-tRNA Synthetases (various) | Synthesis | ATP, Aminoacyl-AMP | Data not readily available | Data not readily available |
| ApaH (E. coli) | Degradation (Symmetric) | This compound | Data not readily available | Data not readily available | |
| Eukaryote | Aminoacyl-tRNA Synthetases (various) | Synthesis | ATP, Aminoacyl-AMP | Data not readily available | Data not readily available |
| NUDT2 (Human) | Degradation (Asymmetric) | This compound | Data not readily available | Data not readily available | |
| FHIT (Human) | Degradation (Asymmetric) | Ap3A (also acts on this compound) | Data not readily available | Data not readily available |
Note: While the enzymes responsible for this compound metabolism are well-characterized, specific and comparable kinetic parameters (Km and Vmax) for this compound as a substrate are not consistently reported across the literature for all enzymes.
Experimental Protocols: Methodologies for Studying this compound Metabolism
Accurate quantification of this compound and the characterization of its metabolic enzymes are crucial for research in this field. Below are detailed protocols for key experimental procedures.
Protocol 1: Quantification of Intracellular this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method for the extraction and quantification of this compound from bacterial cells.
1. Cell Culture and Harvesting: a. Grow E. coli or other bacterial cells to the desired optical density in appropriate media. b. Induce stress if required (e.g., heat shock at 42°C for 15 minutes). c. Rapidly harvest cells by centrifugation at 4°C. d. Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
2. Nucleotide Extraction: a. Resuspend the cell pellet in 1 ml of 0.6 M perchloric acid. b. Incubate on ice for 30 minutes with intermittent vortexing to lyse the cells. c. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris. d. Transfer the supernatant to a new tube. e. Neutralize the extract by adding 0.72 M KOH, 0.16 M KHCO₃. f. Incubate on ice for 15 minutes to precipitate potassium perchlorate. g. Centrifuge at 14,000 x g for 10 minutes at 4°C. h. The resulting supernatant contains the nucleotide extract.
3. HPLC Analysis: a. Use a C18 reverse-phase HPLC column. b. Elute with a gradient of buffer A (e.g., 0.1 M potassium phosphate, pH 6.0) and buffer B (e.g., 100% methanol). c. A typical gradient could be: 0-10 min, 100% A; 10-30 min, linear gradient to 30% B; 30-35 min, linear gradient to 100% B. d. Monitor the absorbance at 259 nm. e. Quantify the this compound peak by comparing its area to a standard curve generated with known concentrations of this compound.
Protocol 2: In Vitro Assay of this compound Hydrolase Activity
This protocol describes a method to measure the activity of this compound hydrolases, such as ApaH or NUDT2.
1. Reaction Setup: a. Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 1 mM DTT). b. In a microcentrifuge tube, combine:
- Reaction buffer
- Purified ApaH or NUDT2 enzyme (e.g., 10-100 ng)
- This compound substrate (e.g., 10 µM) c. The final reaction volume is typically 50 µL.
2. Reaction Incubation: a. Incubate the reaction mixture at 37°C for a specific time course (e.g., 0, 5, 10, 20, 30 minutes). b. Terminate the reaction at each time point by adding an equal volume of 0.6 M perchloric acid or by heat inactivation (95°C for 5 minutes).
3. Product Analysis: a. Analyze the reaction products (ADP for symmetric cleavage by ApaH; ATP and AMP for asymmetric cleavage by NUDT2) by HPLC as described in Protocol 1. b. Alternatively, a coupled enzymatic assay can be used. For example, the production of ATP by NUDT2 can be coupled to the luciferin-luciferase reaction to generate a luminescent signal.
4. Calculation of Enzyme Activity: a. Determine the amount of product formed over time from the linear phase of the reaction. b. Calculate the specific activity of the enzyme (e.g., in nmol of product formed per minute per mg of enzyme).
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the core metabolic pathways of this compound and a typical experimental workflow for its study.
Caption: Prokaryotic this compound Metabolism.
Caption: Eukaryotic this compound Metabolism.
Caption: Experimental Workflow.
References
Validating the Specificity of an Antibody Raised Against Ap4A: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate detection and quantification of the signaling molecule diadenosine tetraphosphate (Ap4A) is crucial for understanding its role in various physiological and pathological processes. The specificity of the antibodies used in immunoassays is paramount for generating reliable and reproducible data. This guide provides a comprehensive comparison of methods to validate the specificity of an antibody raised against this compound, alongside alternative detection methodologies.
Introduction to this compound and Antibody Specificity
Diadenosine tetraphosphate (this compound) is a dinucleoside polyphosphate that acts as an intracellular and extracellular signaling molecule, implicated in processes such as cell proliferation, DNA replication, and stress responses. Given its structural similarity to other adenine nucleotides like ATP and ADP, ensuring the specificity of an anti-Ap4A antibody is a critical challenge. A highly specific antibody must demonstrate strong and selective binding to this compound with minimal cross-reactivity to related molecules. This guide outlines key experimental approaches to rigorously validate the specificity of an anti-Ap4A antibody.
Comparison of this compound Detection and Quantification Methods
The selection of an appropriate method for this compound detection depends on factors such as the required sensitivity, specificity, throughput, and the nature of the biological sample. Below is a comparison of the performance of an anti-Ap4A antibody-based competitive ELISA with alternative methods.
| Feature | Anti-Ap4A Competitive ELISA | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) | Aptamer-Based Biosensor (Hypothetical) |
| Principle | Competitive binding between free this compound and a labeled this compound conjugate for a limited number of antibody binding sites. | Separation of this compound from a complex mixture followed by mass-based detection and quantification. | Specific binding of an this compound-selective aptamer to its target, inducing a measurable signal change. |
| Sensitivity (LOD) | 0.1 - 1.0 ng/mL | 0.05 - 0.5 ng/mL | 0.5 - 5.0 ng/mL |
| Dynamic Range | 1 - 100 ng/mL | 0.5 - 500 ng/mL | 5 - 500 ng/mL |
| Specificity | Dependent on antibody cross-reactivity; requires thorough validation. | High, based on chromatographic retention time and mass-to-charge ratio. | Potentially high, but requires careful selection and validation of the aptamer. |
| Throughput | High (96-well plate format) | Low to medium | Medium to high |
| Sample Type | Cell lysates, plasma, serum, tissue homogenates | Cell lysates, plasma, serum, tissue homogenates | Cell lysates, plasma, serum |
| Instrumentation | Microplate reader | HPLC system coupled with a tandem mass spectrometer | Varies (e.g., fluorescence reader, electrochemical detector) |
| Cost per Sample | Low to moderate | High | Moderate |
Key Experiments for Antibody Validation
To ensure the specificity of an antibody raised against this compound, a series of validation experiments are essential. As this compound is a small molecule (hapten), it must first be conjugated to a larger carrier protein to elicit an immune response and for use in certain assay formats.
Competitive ELISA for Specificity and Cross-Reactivity Assessment
A competitive ELISA is the cornerstone for validating the specificity of an anti-Ap4A antibody. This assay format is ideal for small molecules and allows for the determination of the antibody's sensitivity and its cross-reactivity with structurally similar molecules.
Western Blotting (for conjugated this compound)
While Western blotting is not suitable for detecting free this compound due to its small size, it can be used to confirm the antibody's ability to recognize the this compound moiety when it is conjugated to a carrier protein.
Immunoprecipitation (IP) followed by a suitable detection method
Immunoprecipitation can be employed to isolate this compound from a biological sample using the specific antibody. The captured this compound can then be quantified using a sensitive analytical technique like HPLC-MS/MS to confirm the antibody's ability to bind the native molecule.
Experimental Protocols
Protocol 1: Hapten-Carrier Protein Conjugation
Objective: To conjugate this compound to a carrier protein (e.g., Keyhole Limpet Hemocyanin, KLH) to generate an immunogen for antibody production and a coating antigen for ELISA.
Materials:
-
Diadenosine tetraphosphate (this compound)
-
Carrier protein (e.g., KLH, BSA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Conjugation buffer (e.g., 0.1 M MES, pH 4.7)
-
Dialysis tubing or desalting column
Procedure:
-
Dissolve the carrier protein in the conjugation buffer.
-
Activate the carboxyl groups on the carrier protein by adding EDC and NHS. Incubate for 15-30 minutes at room temperature.
-
Add this compound to the activated carrier protein solution. The primary amine groups on the adenine rings of this compound will react with the activated carboxyl groups on the carrier protein.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Remove excess unconjugated this compound and crosslinking reagents by dialysis against PBS or by using a desalting column.
-
Determine the conjugation efficiency by measuring the protein concentration (e.g., Bradford assay) and incorporating a radiolabeled tracer of this compound or by spectroscopic methods.
Protocol 2: Competitive ELISA for this compound Antibody Specificity
Objective: To determine the specificity and sensitivity of the anti-Ap4A antibody by assessing its binding to this compound and its cross-reactivity with ATP and ADP.
Materials:
-
96-well microplate
-
This compound-carrier protein conjugate (for coating)
-
Anti-Ap4A antibody (e.g., Rabbit Polyclonal to this compound, Assay Biotechnology, distributed by Tebubio)
-
This compound standard
-
ATP and ADP standards
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS-T)
-
Wash buffer (PBS-T)
-
HRP-conjugated secondary antibody (e.g., Goat anti-rabbit IgG-HRP)
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
Procedure:
-
Coating: Coat the wells of a 96-well plate with the this compound-carrier protein conjugate (1-10 µg/mL in coating buffer) overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition:
-
Prepare serial dilutions of the this compound standard (e.g., from 1000 ng/mL to 0.1 ng/mL).
-
Prepare serial dilutions of ATP and ADP standards in a similar concentration range.
-
In a separate plate or tubes, pre-incubate a fixed, optimized dilution of the anti-Ap4A antibody with each concentration of the this compound, ATP, or ADP standards for 1 hour at room temperature.
-
-
Incubation: Transfer 100 µL of the antibody-standard mixtures to the corresponding wells of the coated and blocked plate. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Secondary Antibody: Add 100 µL of the HRP-conjugated secondary antibody at an optimized dilution to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Data Analysis:
-
Generate a standard curve by plotting the absorbance against the logarithm of the this compound concentration. The signal will be inversely proportional to the concentration of free this compound in the sample.
-
Similarly, plot the absorbance values for the ATP and ADP competition to assess cross-reactivity. The percentage of cross-reactivity can be calculated using the formula: (% Cross-reactivity) = (Concentration of this compound at 50% inhibition / Concentration of competitor at 50% inhibition) x 100.
Alternative Detection Methods
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS is a highly sensitive and specific method for the absolute quantification of this compound in complex biological samples. It does not rely on antibodies and is often considered the gold standard for small molecule analysis.
Protocol Summary:
-
Sample Preparation: Extract this compound from the biological matrix (e.g., cell lysate, plasma) using a suitable method such as solid-phase extraction or protein precipitation.
-
Chromatographic Separation: Separate this compound from other cellular components using a reversed-phase HPLC column with a specific gradient elution.
-
Mass Spectrometric Detection: Ionize the eluted this compound (e.g., using electrospray ionization) and detect specific parent-daughter ion transitions using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Quantification: Quantify this compound by comparing the peak area of the analyte to that of a stable isotope-labeled internal standard.
Aptamer-Based Biosensors
Aptamers are short, single-stranded nucleic acid molecules (DNA or RNA) that can fold into unique three-dimensional structures to bind to specific targets with high affinity and specificity. Aptamers represent a promising alternative to antibodies for the detection of small molecules like this compound.
Hypothetical Aptasensor Workflow:
-
Aptamer Selection: An this compound-specific aptamer is selected from a large random library of nucleic acid sequences through a process called Systematic Evolution of Ligands by Exponential Enrichment (SELEX).
-
Sensor Fabrication: The selected aptamer is immobilized on a transducer surface (e.g., an electrode, optical fiber).
-
Detection: The binding of this compound to the aptamer induces a conformational change, which is converted into a measurable signal (e.g., a change in fluorescence, electrical current, or mass).
-
Quantification: The magnitude of the signal change is proportional to the concentration of this compound in the sample.
Visualizations
Caption: Simplified this compound signaling pathway.
Caption: Workflow for a competitive ELISA.
Caption: Logical flow for antibody validation.
A Comparative Guide to Ap4A Hydrolase Inhibitors: Efficacy and Experimental Evaluation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of different inhibitors targeting Ap4A hydrolase, a key enzyme in cellular signaling. Diadenosine tetraphosphate (this compound) is a signaling molecule involved in various cellular processes, including stress responses, cell proliferation, and apoptosis. This compound hydrolases, such as NUDT2 in humans and ApaH in bacteria, regulate intracellular this compound levels by hydrolyzing it to ATP and AMP or two molecules of ADP.[1] Inhibition of these enzymes offers a therapeutic strategy for various diseases, including cancer.[2] This document summarizes the available quantitative data on inhibitor efficacy, details experimental protocols for inhibitor screening, and provides visual representations of key biological pathways and experimental workflows.
Quantitative Comparison of this compound Hydrolase Inhibitors
The publicly available data on the comparative efficacy of direct this compound hydrolase inhibitors is currently limited. However, some studies have reported inhibition constants (Ki) for certain compounds. The following table summarizes the available quantitative data for inhibitors of this compound hydrolase (Ap4Aase).
| Inhibitor | Target Enzyme | Ki Value | Notes |
| Suramin | Ap4Aase (rat brain cytosol) | 5 x 10⁻⁶ M | Competitive inhibitor. Also inhibits Ap3Aase with a Ki of 3 x 10⁻⁷ M.[3] |
| Novel Nucleotide Analogs | Eukaryotic asymmetrical this compound hydrolases | In the range of the Km for this compound | These analogs were designed as substrates and some showed moderate inhibitory activity. Specific Ki values were not provided. |
| Dipyridamole | Indirect inhibitor | - | Known inhibitor of nucleoside transport, which can indirectly inhibit this compound hydrolase by limiting substrate availability.[4] |
Note: The limited availability of direct comparative studies highlights a significant gap in the current research landscape. Further high-throughput screening and detailed kinetic analyses are necessary to identify and characterize more potent and specific this compound hydrolase inhibitors.
Signaling Pathway of this compound
This compound plays a crucial role as a second messenger in intracellular signaling. One well-characterized pathway involves Lysyl-tRNA synthetase (LysRS), this compound, and the Microphthalmia-associated transcription factor (MITF). Under specific cellular conditions, such as stimulation by growth factors, LysRS produces this compound. This newly synthesized this compound then binds to the histidine triad nucleotide-binding protein 1 (HINT1), causing the dissociation of the HINT1-MITF complex. The released MITF can then translocate to the nucleus and activate the transcription of its target genes.
Experimental Protocols
High-Throughput Screening of this compound Hydrolase Inhibitors using Boronate Chromatography
This protocol provides a robust method for assaying this compound hydrolase activity and screening for inhibitors. The principle lies in the separation of the reaction products (AMP, ADP, ATP) from the substrate (this compound) using boronate chromatography.
Materials:
-
Enzyme: Purified this compound hydrolase (e.g., recombinant human NUDT2).
-
Substrate: Diadenosine tetraphosphate (this compound). Radiolabeled [³H]this compound or a fluorescent analog can be used for detection.
-
Inhibitors: Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂ and 1 mM DTT.
-
Boronate Resin: A boronate-derivatized cation-exchange resin (e.g., Bio-Rex 70).
-
Elution Buffers:
-
Buffer A: 20% ethanol, 50 mM ammonium acetate, pH 8.8.
-
Buffer B: 50% ethanol, 200 mM ammonium acetate, pH 8.8.
-
-
Scintillation fluid (if using radiolabeled substrate) or a fluorescence plate reader.
-
96-well plates.
Procedure:
-
Compound Plating: Dispense test compounds and controls (positive inhibitor control and solvent control) into a 96-well plate.
-
Enzyme Preparation: Prepare a working solution of this compound hydrolase in cold assay buffer.
-
Reaction Mixture Preparation: In each well, prepare a reaction mixture containing the assay buffer, the test compound, and the this compound hydrolase enzyme solution.
-
Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow for the interaction between the inhibitors and the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the this compound substrate to each well. The final reaction volume is typically 50-100 µL.
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 30 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., 1 M formic acid).
-
Chromatographic Separation:
-
Equilibrate the boronate resin columns with Buffer A.
-
Load the quenched reaction mixture onto the columns.
-
Wash the columns with Buffer A to elute the unreacted this compound.
-
Elute the reaction products (AMP, ADP, ATP) with Buffer B.
-
-
Quantification:
-
If using a radiolabeled substrate, collect the eluate from the product elution step into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
If using a fluorescent substrate, measure the fluorescence of the eluate using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of this compound hydrolysis for each reaction.
-
Determine the percent inhibition for each test compound relative to the solvent control.
-
For hit compounds, perform dose-response experiments to determine the IC50 value.
-
Experimental Workflow
The following diagram illustrates a typical workflow for screening and characterizing this compound hydrolase inhibitors.
This guide provides a foundational understanding of the current landscape of this compound hydrolase inhibitors. The development of novel and potent inhibitors will be crucial for advancing our understanding of this compound signaling and for the development of new therapeutic agents.
References
Cross-Species Compass: A Comparative Guide to Ap4A Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diadenosine tetraphosphate (Ap4A) is a multifaceted signaling molecule, or "alarmone," found across all domains of life, from bacteria to humans.[1][2][3][4] Its intracellular concentrations dramatically increase in response to a variety of cellular stresses, including oxidative stress, heat shock, and DNA damage, implicating it as a critical mediator of cellular stress responses.[1][3][4] This guide provides a comparative overview of this compound signaling pathways across different species, presenting key quantitative data, detailed experimental methodologies, and visual representations of the signaling cascades.
Data Presentation
Table 1: Intracellular this compound Concentrations in Response to Stress
This table summarizes the basal and stress-induced intracellular concentrations of this compound across a range of organisms, highlighting the universal role of this compound as a stress alarmone.
| Species | Basal this compound Concentration | Stress Condition | Stress-Induced this compound Concentration | Fold Increase | Reference |
| Escherichia coli | 0.2–1 µM | Heat Shock | - | - | [5] |
| Salmonella typhimurium | ~5 µM | Oxidative Stress (CdCl₂) | 365 µM | ~73 | [1][4] |
| Heat Shock (28-50°C) | 30 µM | ~6 | [1] | ||
| Ethanol (10%) | ~50 µM | ~10 | [1] | ||
| Bacillus subtilis | 24.2 µM | Exponential Growth | - | - | [1][5] |
| Saccharomyces cerevisiae | ~0.08 µM | Heat Shock (46°C) | ~4 µM | 50 | |
| Drosophila melanogaster | - | Heat Shock (19-37°C) | - | 2.2-3.3 | |
| - | Oxidative Stress (1mM CdCl₂) | 30 µM | >100 | ||
| Mammalian Cells (mouse 3T3) | - | Hyperthermia | Elevated | - | |
| Human Platelets | 223.8 ± 172.3 nM | - | - | - | [6] |
Table 2: Key Enzymes in this compound Metabolism Across Species
The synthesis and degradation of this compound are tightly regulated by specific enzymes. This table provides a comparative look at the primary enzymes involved in these processes across different species.
| Process | Enzyme Family | Species Example(s) | Enzyme Name(s) | Cleavage/Synthesis | Reference |
| Synthesis | Aminoacyl-tRNA Synthetases | Eukaryotes, Prokaryotes | Lysyl-tRNA synthetase (LysRS), Seryl-tRNA synthetase, etc. | ATP + aa-AMP -> this compound + aa | [1][2][3] |
| DNA Ligases | Mammals, T4 Phage | DNA Ligase III, T4 DNA Ligase | ATP + AMP-intermediate -> this compound | [4][7] | |
| Ubiquitin-Activating Enzymes | Mammals | UBA1 | ATP + adenylate-UBA1 -> this compound | [7] | |
| This compound Phosphorylase | Saccharomyces cerevisiae | Apa1, Apa2 | ATP + ADP <-> this compound + Pi | [8][9] | |
| Degradation | Nudix Hydrolases (Asymmetrical) | Humans | NUDT2 (this compound hydrolase) | This compound -> ATP + AMP | [1] |
| Arabidopsis thaliana | AtNUDX25 | This compound -> ATP + AMP | |||
| Lupinus angustifolius | This compound hydrolase | This compound -> ATP + AMP | [10] | ||
| Nudix Hydrolases (Symmetrical) | Escherichia coli | ApaH | This compound -> 2 ADP | [4][7] | |
| Histidine Triad (HIT) Proteins | Humans | FHIT | Ap3A -> ADP + AMP | [1] |
Experimental Protocols
Quantification of Intracellular this compound
1. Luciferin-Luciferase Bioluminescence Assay
This highly sensitive method is commonly used for the quantification of this compound.
-
Principle: The assay relies on the conversion of this compound to ATP by a specific phosphodiesterase, followed by the quantification of the generated ATP using the firefly luciferin-luciferase reaction, which produces a light signal proportional to the ATP concentration.
-
Protocol Outline:
-
Cell Lysis: Rapidly lyse cells using a suitable lysis buffer (e.g., 0.1 N NaOH or a commercially available lysis reagent) to release intracellular contents and immediately neutralize the extract to prevent this compound degradation.[2][11]
-
Sample Preparation: Separate this compound from other nucleotides and cellular components. This can be achieved by affinity chromatography using a boronate resin, which specifically binds the ribose moieties of this compound.[2][6]
-
Enzymatic Conversion: Incubate the purified this compound sample with venom phosphodiesterase to hydrolyze this compound into ATP and AMP.
-
Luminometry: Add the reaction mixture to a solution containing luciferin and luciferase. Measure the resulting light emission using a luminometer.[11]
-
Quantification: Determine the this compound concentration by comparing the light signal to a standard curve generated with known concentrations of this compound.
-
2. High-Performance Liquid Chromatography (HPLC)
HPLC provides a robust method for the separation and quantification of this compound and other dinucleoside polyphosphates.
-
Principle: This technique separates molecules based on their physicochemical properties as they pass through a column packed with a stationary phase. This compound is detected and quantified by its UV absorbance.
-
Protocol Outline:
-
Extraction: Extract nucleotides from cells using a method such as perchloric acid precipitation followed by neutralization.
-
Chromatographic Separation: Inject the sample onto a reverse-phase HPLC column. Use an ion-pairing reagent (e.g., tetrabutylammonium phosphate) in the mobile phase to improve the retention and separation of the highly polar this compound molecule.[6][12]
-
Detection: Monitor the column eluate using a UV detector at a wavelength of 259 nm.
-
Quantification: Identify the this compound peak based on its retention time compared to a standard. Quantify the amount of this compound by integrating the peak area and comparing it to a standard curve.[6]
-
Analysis of this compound-Protein Interactions
In Vitro Binding Assay (e.g., Pull-down Assay)
This method is used to identify and confirm interactions between this compound and specific proteins.
-
Principle: A tagged version of a protein of interest (the "bait") is immobilized on beads. The beads are then incubated with a cellular lysate or a purified potential binding partner (the "prey"). After washing, the proteins that have bound to the bait are eluted and identified.
-
Protocol Outline:
-
Bait Protein Immobilization: Express and purify a tagged version of the suspected this compound-binding protein (e.g., with a GST or His tag). Immobilize the purified protein on affinity beads (e.g., glutathione-sepharose for GST tags).
-
Cell Lysate Preparation: Prepare a cell lysate from the organism of interest under conditions that preserve protein-protein interactions.
-
Binding Reaction: Incubate the immobilized bait protein with the cell lysate in the presence and absence of this compound.
-
Washing: Wash the beads extensively with a suitable buffer to remove non-specific binding proteins.
-
Elution: Elute the bait protein and its interacting partners from the beads.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and identify potential interacting partners by Western blotting or mass spectrometry. Changes in the protein binding profile in the presence of this compound can indicate an this compound-dependent interaction.
-
Signaling Pathway Diagrams
Bacterial this compound Signaling
In bacteria, this compound plays a significant role in stress response, including the regulation of biofilm formation and quorum sensing.[6][13]
Plant this compound Signaling
In plants, extracellular this compound is recognized by a purinoreceptor, triggering downstream signaling cascades that lead to defense responses such as stomatal closure.[14][15][16][17]
Mammalian this compound Signaling
In mammals, this compound is involved in intricate signaling pathways that regulate gene expression and immune responses.
1. The LysRS-Ap4A-MITF Pathway
This pathway illustrates how this compound can act as a second messenger to regulate transcription.[2][4]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The mysterious diadenosine tetraphosphate (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Re-evaluation of Diadenosine Tetraphosphate (this compound) From a Stress Metabolite to Bona Fide Secondary Messenger [frontiersin.org]
- 5. Khan Academy [khanacademy.org]
- 6. High-performance liquid chromatographic assay of the diadenosine polyphosphates in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A cryptic activity in the Nudix hydrolase superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yeast diadenosine 5',5'''-P1,P4-tetraphosphate alpha,beta-phosphorylase behaves as a dinucleoside tetraphosphate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structures of yeast Apa2 reveal catalytic insights into a canonical AP₄A phosphorylase of the histidine triad superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of active-site residues in diadenosine tetraphosphate hydrolase from Lupinus angustifolius - PMC [pmc.ncbi.nlm.nih.gov]
- 11. med.emory.edu [med.emory.edu]
- 12. A sensitive HPLC-based method to quantify adenine nucleotides in primary astrocyte cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Diadenosine tetraphosphate modulated quorum sensing in bacteria treated with kanamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
- 16. New Insight into Plant Signaling: Extracellular ATP and Uncommon Nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Confirming the Specificity of Ap4A-Induced Phenotypes: A Comparative Guide to Control Experiments
For researchers, scientists, and drug development professionals, establishing the specificity of cellular phenotypes induced by diadenosine tetraphosphate (Ap4A) is paramount. This guide provides a comparative overview of essential control experiments, complete with quantitative data, detailed protocols, and visual workflows to ensure the rigor of your findings.
This compound, a ubiquitous signaling molecule, has been implicated in a diverse array of cellular processes, including stress responses, cell proliferation, apoptosis, and gene expression.[1] Given its multifaceted nature, it is crucial to employ stringent control experiments to validate that an observed phenotype is a direct consequence of this compound activity and not an artifact of the experimental manipulation. This guide details three key types of control experiments: genetic controls, the use of hydrolysis-resistant analogs, and enzymatic degradation of this compound.
Data Presentation: A Comparative Analysis of Control Strategies
The following tables summarize quantitative data from key studies, illustrating the impact of various control strategies on this compound levels and downstream cellular phenotypes.
| Control Strategy | Experimental System | Key Findings | Fold Change in this compound | Observed Phenotype | Reference |
| Genetic Control | KBM-7 Chronic Myelogenous Leukemia Cells | Disruption of the NUDT2 gene, which encodes the primary this compound hydrolase. | 175-fold increase | Altered expression of over 6,000 genes, with significant downregulation of immune response and cancer promotion genes. | [2] |
| Genetic Control | E. coli | Deletion of the apaH gene, an this compound hydrolase. | Up to 100-fold increase | Alterations in cell division and response to stress. | [3] |
| Analog Control | Human HL60, U937, and Jurkat cells | Introduction of hydrolysis-resistant this compound analogs. | N/A (Exogenous application) | Inactive in inducing apoptosis, unlike native this compound. | [4] |
| Negative Control | Arabidopsis thaliana seedlings | Treatment with adenine mononucleotides (AMP, ADP, ATP). | N/A (Exogenous application) | No effect on the expression or activity of PAL and 4CL enzymes, unlike this compound. |
Mandatory Visualization: Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and experimental designs discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: this compound signaling pathways and metabolism.
Caption: Workflow for validating this compound-induced phenotypes.
Experimental Protocols
Genetic Controls: siRNA-mediated Knockdown of this compound-Metabolizing Enzymes
This protocol describes the transient knockdown of Lysyl-tRNA Synthetase 2 (LARS2), a key enzyme in this compound synthesis, or Nudix Hydrolase 2 (NUDT2), the primary this compound hydrolase, using small interfering RNA (siRNA).
Materials:
-
Human cell line of interest (e.g., HEK293T, HeLa)
-
LARS2 or NUDT2 specific siRNA and non-targeting control siRNA
-
Lipofectamine RNAiMAX transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete culture medium
-
6-well plates
-
Reagents for RNA extraction and qRT-PCR
-
Antibodies for Western blot validation of protein knockdown
Procedure:
-
Cell Seeding: 24 hours prior to transfection, seed cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute 50 pmol of siRNA (target-specific or control) into 250 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~500 µL), mix gently, and incubate for 20-30 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Validation of Knockdown:
-
qRT-PCR: Harvest RNA from the cells, reverse transcribe to cDNA, and perform quantitative real-time PCR using primers specific for LARS2 or NUDT2 and a housekeeping gene to confirm knockdown at the mRNA level.
-
Western Blot: Lyse a parallel set of cells and perform Western blotting using antibodies against LARS2 or NUDT2 to confirm protein level knockdown.
-
-
Phenotypic Analysis: Following confirmation of knockdown, proceed with the desired phenotypic assay (e.g., cell proliferation, apoptosis, or gene expression analysis) and compare the results between cells treated with target-specific siRNA and control siRNA.
Hydrolysis-Resistant this compound Analogs as Negative Controls
Hydrolysis-resistant analogs of this compound, such as AppCH2ppA, are valuable tools to demonstrate that the observed phenotype is dependent on this compound metabolism.
Materials:
-
Cell line of interest
-
This compound
-
Hydrolysis-resistant this compound analog (e.g., AppCH2ppA)
-
Vehicle control (e.g., sterile water or buffer)
-
Method for introducing molecules into cells (e.g., microinjection, electroporation, or cell-permeabilizing agents)
-
Reagents for the specific phenotypic assay
Procedure:
-
Cell Culture: Culture cells to the desired confluency for the experiment.
-
Introduction of Compounds: Introduce this compound, the hydrolysis-resistant analog, or the vehicle control into the cells using a suitable method. Optimize the concentration based on previous literature or dose-response experiments.
-
Incubation: Incubate the cells for a time period sufficient to observe the phenotype of interest based on preliminary experiments with this compound.
-
Phenotypic Analysis: Perform the desired assay (e.g., apoptosis assay, cell cycle analysis) on all three experimental groups.
-
Data Comparison: Compare the phenotype observed in cells treated with this compound to those treated with the hydrolysis-resistant analog and the vehicle control. A specific this compound-induced phenotype should be absent or significantly reduced in the analog- and vehicle-treated groups.
Enzymatic Degradation of this compound as a Reversal Control
This protocol involves the use of a phosphodiesterase to degrade this compound in an experimental setting, thereby reversing the induced phenotype and confirming this compound's causative role.
Materials:
-
Cell-free extract or permeabilized cell system where the this compound-induced phenotype is observed.
-
This compound
-
Snake venom phosphodiesterase I (or other suitable this compound-degrading enzyme)
-
Enzyme buffer
-
Control buffer (without enzyme)
-
Reagents for the specific in vitro assay
Procedure:
-
Prepare the In Vitro System: Set up the cell-free extract or permeabilized cell system according to the established protocol for observing the this compound-induced phenotype.
-
Experimental Groups:
-
Control: Add control buffer to the in vitro system.
-
This compound: Add this compound to the in vitro system.
-
This compound + Enzyme: Add this compound and phosphodiesterase to the in vitro system.
-
Enzyme Only: Add phosphodiesterase and control buffer to the in vitro system to control for any non-specific effects of the enzyme.
-
-
Incubation: Incubate all reactions under the conditions required for the phenotype to manifest.
-
Assay: Perform the assay to measure the phenotype of interest.
-
Analysis: Compare the results across the different groups. The this compound-induced phenotype should be present in the "this compound" group and significantly reduced or absent in the "this compound + Enzyme" group, confirming that the phenotype is dependent on the presence of intact this compound.
By employing these rigorous control experiments, researchers can confidently attribute observed cellular changes to the specific action of this compound, thereby advancing our understanding of this critical signaling molecule and its potential as a therapeutic target.
References
- 1. This compound in Cancer: A Multifaceted Regulator and Emerging Therapeutic Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NUDT2 Disruption Elevates Diadenosine Tetraphosphate (this compound) and Down-Regulates Immune Response and Cancer Promotion Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Re-evaluation of Diadenosine Tetraphosphate (this compound) From a Stress Metabolite to Bona Fide Secondary Messenger - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces apoptosis in human cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Ap4A (Diadenosine Tetraphosphate)
For researchers, scientists, and drug development professionals, adherence to proper laboratory safety and chemical handling protocols is paramount. This guide provides essential, step-by-step logistical information for the safe disposal of Ap4A (Diadenosine tetraphosphate), ensuring compliance and environmental responsibility.
Based on available safety data, this compound is not classified as a hazardous chemical under normal laboratory concentrations and quantities. According to the safety data sheet provided by Jena Bioscience, a formal Material Safety Data Sheet (MSDS) is not required for this product under European Directive 1999/45/EC and related regulations, as it does not meet the criteria for a dangerous or carcinogenic substance.[1] This classification simplifies the disposal process, allowing for management as non-hazardous laboratory waste, provided it is not mixed with other hazardous materials.
Data Presentation: this compound Safety and Disposal Profile
The following table summarizes the key characteristics of this compound relevant to its handling and disposal. As a non-hazardous substance, specific quantitative disposal limits are generally not applicable; disposal should align with institutional guidelines for non-hazardous chemical waste.
| Parameter | Value / Guideline | Source |
| Hazard Classification | Not classified as hazardous | [1] |
| CAS Number | 5542-28-9 | [2] |
| Molecular Formula | C₂₀H₂₈N₁₀O₁₉P₄ | [2] |
| Recommended Storage | -20 °C | [2] |
| Primary Disposal Route | Non-hazardous waste stream (Sanitary Sewer for aqueous solutions, regular trash for solids) | [3][4][5][6] |
| Personal Protective Equipment (PPE) | Standard laboratory attire: protective gloves, suitable clothing, and goggles are always recommended when handling any chemical. | [1] |
Standard Disposal Protocol for this compound
The following procedures detail the recommended steps for disposing of this compound waste in a standard laboratory setting. This protocol assumes the this compound waste is not mixed with any substance that would render it hazardous.
Step 1: Waste Assessment
-
Confirm that the this compound waste stream (liquid or solid) does not contain any other chemical, biological, or radiological components that are classified as hazardous.
-
If the waste is mixed, the entire mixture must be treated as hazardous according to the requirements for the hazardous component(s).
Step 2: Segregation of Waste
-
Collect this compound waste separately from hazardous waste streams to avoid cross-contamination and unnecessary hazardous waste disposal costs.
Step 3: Disposal of Aqueous this compound Solutions
-
Ensure the solution's pH is near neutral (pH 5-9) before disposal.[5] this compound solutions are typically supplied at a pH of 7.5 ±0.5.[2]
-
Pour the non-hazardous aqueous this compound solution down the sanitary sewer drain.
-
Flush the drain with a generous amount of water (e.g., at least 20 parts water) to ensure dilution and prevent any potential issues in the plumbing system.[5]
Step 4: Disposal of Solid this compound Waste and Contaminated Labware
-
Pure Solid this compound: Uncontaminated, expired, or waste solid this compound can be disposed of in the regular laboratory trash.
-
Contaminated Solids: Items such as pipette tips, tubes, and gloves contaminated solely with non-hazardous this compound should be collected in a designated container.
-
This container can then be disposed of in the regular solid waste stream. It is good practice to place these materials inside a sealed bag or a puncture-resistant container before placing them in the main laboratory trash bin.
Experimental Protocols: Inactivation (For Informational Purposes)
While not required for disposal due to its non-hazardous nature, this compound is known to be biodegradable. In biological systems, it is hydrolyzed by various enzymes.
Enzymatic Degradation: this compound can be enzymatically degraded into simpler, naturally occurring nucleotides. Nudix hydrolases, for example, asymmetrically cleave this compound into one molecule of ATP and one of AMP.[5] Other enzymes, like ApaH in E. coli, can cleave it symmetrically into two molecules of ADP.[4] Although no standard laboratory protocol exists for using these enzymes specifically for waste inactivation, this biochemical pathway underscores the compound's low environmental persistence.
Mandatory Visualization: this compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. This compound - Solution, Dinucleoside Polyphosphates - Jena Bioscience [jenabioscience.com]
- 3. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 4. sfasu.edu [sfasu.edu]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 6. chemistry.mtsu.edu [chemistry.mtsu.edu]
Essential Safety and Operational Guide for Handling Diadenosine Tetraphosphate (Ap4A)
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of Ap4A in a laboratory setting.
This document provides crucial safety and logistical information for the handling of Diadenosine Tetraphosphate (this compound). The following procedures are designed to ensure the safety of laboratory personnel and to maintain the integrity of the compound.
I. Personal Protective Equipment (PPE)
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses | Must be worn at all times in the laboratory. |
| Chemical Goggles | Recommended when handling larger quantities or when there is a risk of splashing. | |
| Hand Protection | Disposable Gloves | Nitrile or latex gloves suitable for handling chemicals. |
| Respiratory Protection | N95 Respirator | Recommended when handling the powdered form of this compound to avoid inhalation of dust particles.[1] |
| Body Protection | Laboratory Coat | Standard laboratory coat to protect skin and clothing. |
II. Health and Safety Information
While specific toxicity data for this compound is limited, it is prudent to handle it with care. Based on information for similar adenosine compounds, this compound may cause skin irritation, serious eye irritation, and respiratory irritation.
First Aid Measures:
| Exposure Route | Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. |
III. Handling and Storage
Proper handling and storage are critical to maintain the stability and integrity of this compound.
| Aspect | Procedure |
| Handling | - Avoid direct contact with skin, eyes, and clothing. - When handling the powder, use in a well-ventilated area or under a fume hood to minimize dust inhalation. - Avoid formation of dust and aerosols. |
| Storage | - Store in a tightly sealed container in a cool, dry place. - Recommended storage temperature is -20°C for long-term stability.[1] |
IV. Spill and Disposal Procedures
In the event of a spill or for routine disposal, follow these guidelines to ensure safety and environmental compliance.
| Procedure | Steps |
| Spill Cleanup | 1. Evacuate: Clear the immediate area of all personnel. 2. Ventilate: Ensure the area is well-ventilated. 3. Contain: For powdered spills, gently cover with a damp paper towel to avoid raising dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand). 4. Collect: Carefully scoop the contained material into a sealed, labeled waste container. 5. Decontaminate: Clean the spill area with a suitable laboratory detergent and water. |
| Disposal | - Dispose of this compound waste in accordance with local, state, and federal regulations for chemical waste. - Do not dispose of down the drain or in regular trash. - All contaminated materials (e.g., gloves, paper towels) should be disposed of as chemical waste. |
V. Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from receiving the compound to its final disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
